Product packaging for 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde(Cat. No.:CAS No. 1699-52-1)

3,4-Dihydroisoquinoline-2(1H)-carbaldehyde

Cat. No.: B167728
CAS No.: 1699-52-1
M. Wt: 161.2 g/mol
InChI Key: ZEMNVPLWDUWKEG-UHFFFAOYSA-N
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Description

3,4-Dihydroisoquinoline-2(1H)-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO B167728 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde CAS No. 1699-52-1

Properties

IUPAC Name

3,4-dihydro-1H-isoquinoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-8-11-6-5-9-3-1-2-4-10(9)7-11/h1-4,8H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMNVPLWDUWKEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344209
Record name 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1699-52-1
Record name 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.

Chemical and Physical Properties

This compound, also known as N-formyl-1,2,3,4-tetrahydroisoquinoline, is an organic compound belonging to the isoquinoline family.[1][2] Its structure features a dihydroisoquinoline backbone with a formyl group attached to the nitrogen atom. This functional group is key to its chemical reactivity and utility as a synthetic intermediate.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₁NO[2]
Molecular Weight 161.20 g/mol [2]
CAS Number 1699-52-1[2]
IUPAC Name 3,4-dihydro-1H-isoquinoline-2-carbaldehyde[2]
Synonyms N-formyl-1,2,3,4-tetrahydroisoquinoline, 2-formyl-1,2,3,4-tetrahydroisoquinoline[2]
Canonical SMILES C1CN(CC2=CC=CC=C21)C=O[2]
InChI InChI=1S/C10H11NO/c12-8-11-6-5-9-3-1-2-4-10(9)7-11/h1-4,8H,5-7H2[2]
InChIKey ZEMNVPLWDUWKEG-UHFFFAOYSA-N[2]
Computed XLogP3 1.2[2]
Topological Polar Surface Area 20.3 Ų[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 1[2]

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the N-formylation of its precursor, 1,2,3,4-tetrahydroisoquinoline.

Experimental Protocol: N-formylation of 1,2,3,4-tetrahydroisoquinoline

A common and practical method for the N-formylation of amines involves the use of formic acid. The following is a general procedure that can be adapted for the synthesis of the title compound:

  • Materials: 1,2,3,4-tetrahydroisoquinoline, 85% aqueous formic acid, and a suitable solvent such as toluene.

  • Procedure:

    • A mixture of 1,2,3,4-tetrahydroisoquinoline (1 equivalent) and 85% aqueous formic acid (1.0-1.2 equivalents) in toluene is heated under reflux.

    • A Dean-Stark trap is used to remove the water generated during the reaction.

    • The reaction progress is monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

    • Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure to yield the crude N-formyl product.

    • The product can be used for subsequent steps without further purification, or it can be purified by column chromatography if necessary.

Another approach involves the use of carbon dioxide and hydrogen over a heterogeneous catalyst. In a typical reaction, isoquinoline is reacted with CO₂ and H₂ in the presence of a Ru/ZIF-8 catalyst in a stainless steel autoclave at elevated temperature and pressure.[3]

G cluster_synthesis Synthesis Workflow Start 1,2,3,4-Tetrahydroisoquinoline Reaction N-formylation Start->Reaction Reagent Formic Acid or CO2/H2 with Catalyst Reagent->Reaction Product This compound Reaction->Product

Caption: A simplified workflow for the synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is dominated by the aldehyde functional group and the dihydroisoquinoline scaffold.

  • Condensation Reactions: The aldehyde group can readily react with amines to form imines or with alcohols to yield acetals.[1]

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using suitable oxidizing agents.[1]

  • Reduction: The aldehyde group can be reduced to a primary alcohol.[1]

G cluster_reactivity Chemical Reactivity Start This compound Condensation Condensation (e.g., with amines, alcohols) Start->Condensation Oxidation Oxidation Start->Oxidation Reduction Reduction Start->Reduction Imine Imine/Acetal Condensation->Imine CarboxylicAcid Carboxylic Acid Oxidation->CarboxylicAcid Alcohol Primary Alcohol Reduction->Alcohol

Caption: Key chemical transformations of this compound.

Biological Activities and Applications

This compound and its derivatives are of considerable interest in drug discovery due to their diverse biological activities.

  • Neuroprotective Effects: This compound has been associated with neuroprotective properties, particularly in models of neurodegenerative diseases like Parkinson's disease.[1] It is suggested that it may modulate dopaminergic signaling pathways.[1]

  • Anti-inflammatory and Anticancer Potential: Research indicates potential anti-inflammatory and anticancer activities, making it a valuable scaffold for medicinal chemistry.[1]

  • Synthetic Intermediate: It serves as a crucial intermediate in the synthesis of more complex molecules and is a building block for the development of new drugs.[1]

Note: Specific experimental protocols for the biological assays of this compound are not detailed in the currently available literature.

Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, preliminary studies and the activities of related compounds suggest potential interactions with key cellular signaling cascades.

  • Dopaminergic Pathways: Its neuroprotective effects are thought to be mediated, in part, through the modulation of dopamine receptors and signaling.[1]

  • Inflammatory Pathways: The anti-inflammatory properties of related dihydroisoquinoline derivatives have been linked to the inhibition of the STING (Stimulator of Interferon Genes) signaling pathway, which plays a critical role in innate immunity.[4]

G cluster_pathway Potential Signaling Pathway Interactions Compound This compound Dopamine Dopaminergic Signaling Compound->Dopamine STING STING Pathway Compound->STING Neuroprotection Neuroprotection Dopamine->Neuroprotection AntiInflammatory Anti-inflammatory Effects STING->AntiInflammatory

Caption: Postulated signaling pathways influenced by this compound.

Spectral Data

Detailed experimental spectral data for this compound is limited.

  • Mass Spectrometry (GC-MS): The NIST database reports a GC-MS spectrum with a top peak at m/z 161, corresponding to the molecular ion. Other significant peaks are observed at m/z 104 and 117.[2]

Safety and Handling

Specific safety data for this compound is not extensively documented. However, based on the data for related isoquinoline aldehydes, the following precautions should be observed.

  • Handling:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6]

    • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors or dust.[5][6]

    • Wash hands thoroughly after handling.[5]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

    • Keep away from strong oxidizing agents.[5]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[5]

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[5]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[6]

This guide provides a summary of the currently available information on this compound. Further research is required to fully elucidate its physical properties, detailed biological mechanisms, and a comprehensive safety profile.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and potential biological significance of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde. This compound, belonging to the tetrahydroisoquinoline class, is of interest to researchers in medicinal chemistry and drug development due to the diverse biological activities exhibited by its structural analogs. This document summarizes its known physical and chemical properties, provides a detailed experimental protocol for its synthesis, and explores its potential interactions with key biological signaling pathways. All quantitative data is presented in structured tables, and logical workflows and potential signaling pathways are visualized using diagrams.

Physicochemical Characteristics

This compound, also known as N-formyl-1,2,3,4-tetrahydroisoquinoline, is a derivative of the 1,2,3,4-tetrahydroisoquinoline scaffold. While specific experimental data for this compound is limited in publicly available literature, its fundamental properties have been computed and are available through databases such as PubChem.[1]

General and Computed Properties

The basic identifiers and computed physicochemical properties of this compound are summarized in the table below. These computed values provide an estimation of the compound's behavior and are useful for initial assessments in research and development.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO[1]
Molecular Weight 161.20 g/mol [1]
IUPAC Name 3,4-dihydro-1H-isoquinoline-2-carbaldehyde[1]
CAS Number 1699-52-1[1]
XLogP3 (Computed) 1.2[1]
Topological Polar Surface Area 20.3 Ų[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 1[1]
Spectral Data

Mass Spectrometry (GC-MS): The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

m/z Top Peakm/z 2nd Highestm/z 3rd Highest
161104117

Source: NIST, Main Library[1]

Experimental Protocols

Synthesis of this compound

A plausible and documented method for the synthesis of N-formylated tetrahydroisoquinolines involves the direct formylation of the parent amine. The following protocol is based on a general procedure for the N-formylation of 1,2,3,4-tetrahydroisoquinoline using ethyl formate.[2]

Reaction:

Materials:

  • 1,2,3,4-Tetrahydroisoquinoline

  • Ethyl formate

  • Ethanol (as solvent)

  • Standard laboratory glassware for reflux

  • Heating mantle

  • Rotary evaporator

  • Chromatography supplies for purification (e.g., silica gel, solvents)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1,2,3,4-tetrahydroisoquinoline in an excess of ethanol.

  • Add an excess of ethyl formate to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent and excess ethyl formate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Diagram of Synthetic Workflow:

SynthesisWorkflow Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification 1,2,3,4-Tetrahydroisoquinoline 1,2,3,4-Tetrahydroisoquinoline Reflux in Ethanol Reflux in Ethanol 1,2,3,4-Tetrahydroisoquinoline->Reflux in Ethanol Ethyl Formate Ethyl Formate Ethyl Formate->Reflux in Ethanol Solvent Evaporation Solvent Evaporation Reflux in Ethanol->Solvent Evaporation Column Chromatography Column Chromatography Solvent Evaporation->Column Chromatography Final Product Final Product Column Chromatography->Final Product Pure this compound

Synthetic workflow for the preparation of the target compound.

Potential Biological Signaling Pathways

The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives known to interact with various biological targets. While the specific biological activity of this compound is not extensively documented, its structural similarity to known bioactive molecules suggests potential involvement in pathways such as dopaminergic signaling and the STING (Stimulator of Interferon Genes) pathway.

Potential Interaction with Dopaminergic Signaling

Tetrahydroisoquinoline derivatives are known to interact with dopamine receptors.[3][4] Depending on their substitution patterns, they can act as agonists, antagonists, or allosteric modulators. The N-formyl group in the target compound could influence its binding affinity and functional activity at these receptors. A potential mechanism could involve the modulation of G-protein coupled receptor (GPCR) signaling downstream of dopamine receptors.

Hypothesized Dopaminergic Pathway Modulation:

DopaminergicPathway Hypothesized Modulation of Dopaminergic Signaling Dopamine Dopamine Dopamine_Receptor Dopamine Receptor (e.g., D2, D3) Dopamine->Dopamine_Receptor Binds to G_Protein G-Protein (Gi/o) Dopamine_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Production Adenylate_Cyclase->cAMP Reduces Downstream_Signaling Downstream Signaling (e.g., ERK phosphorylation) cAMP->Downstream_Signaling Modulates Target_Compound 3,4-Dihydroisoquinoline- 2(1H)-carbaldehyde Target_Compound->Dopamine_Receptor Potential Modulation

Potential modulation of dopamine receptor signaling.
Potential as a STING Pathway Inhibitor

Recent research has identified 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives as potent inhibitors of the STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in the innate immune response.[5] Although the title compound is a carbaldehyde and not a carboxamide, the shared core structure suggests that it could potentially interact with the STING protein. The STING pathway is activated by cyclic dinucleotides (CDNs) and leads to the production of type I interferons and other pro-inflammatory cytokines.

Hypothesized STING Pathway Inhibition:

STING_Pathway_Inhibition Hypothesized Inhibition of the STING Pathway Cytosolic_dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic_dsDNA->cGAS Activates cGAMP 2'3'-cGAMP (CDN) cGAS->cGAMP Synthesizes STING STING Dimer (on ER membrane) cGAMP->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates Phospho_IRF3 p-IRF3 IRF3->Phospho_IRF3 IFN_Genes Type I Interferon Gene Transcription Phospho_IRF3->IFN_Genes Induces Target_Compound 3,4-Dihydroisoquinoline- 2(1H)-carbaldehyde Target_Compound->STING Potential Inhibition

Potential inhibition of the cGAS-STING signaling pathway.

Conclusion

This compound is a readily synthesizable derivative of the biologically relevant tetrahydroisoquinoline scaffold. While comprehensive experimental data on its physicochemical properties are yet to be fully documented, its computed properties and the known activities of its structural analogs suggest it as a compound of interest for further investigation. Its potential to modulate key signaling pathways, such as dopaminergic and innate immune responses, warrants further exploration for applications in drug discovery and development. This guide provides a foundational understanding for researchers and scientists to build upon in their future studies of this and related compounds.

References

An In-Depth Technical Guide to the Synthesis of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde from Phenylethylamine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways for producing 3,4-dihydroisoquinoline-2(1H)-carbaldehyde, structurally identified as N-formyl-1,2,3,4-tetrahydroisoquinoline, commencing from the primary amine phenylethylamine. The document details two principal synthetic strategies: the Pictet-Spengler reaction followed by N-formylation, and the Bischler-Napieralski reaction route involving N-formylation, cyclization, and reduction. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to facilitate a thorough understanding and practical application of these synthetic methods.

Introduction

Phenylethylamine is a naturally occurring monoamine alkaloid that serves as a foundational building block in the synthesis of a wide array of neuroactive compounds and pharmaceuticals.[1] The isoquinoline and tetrahydroisoquinoline scaffolds are core structures in numerous alkaloids and synthetic drugs, exhibiting a broad spectrum of biological activities.[2][3] The target molecule of this guide, this compound (N-formyl-1,2,3,4-tetrahydroisoquinoline), is a derivative that finds utility as an intermediate in the synthesis of more complex pharmaceutical agents.[4] This document outlines the primary synthetic routes from phenylethylamine, providing detailed methodologies and comparative data to aid in the selection of the most suitable pathway for specific research and development needs.

Chapter 1: Overview of Synthetic Pathways

The synthesis of N-formyl-1,2,3,4-tetrahydroisoquinoline from phenylethylamine can be primarily achieved through two well-established chemical transformations: the Pictet-Spengler reaction and the Bischler-Napieralski reaction.

  • Route A: The Pictet-Spengler Pathway involves the direct cyclization of phenylethylamine with an aldehyde (typically formaldehyde) under acidic conditions to form the 1,2,3,4-tetrahydroisoquinoline core, which is subsequently formylated.[2][5] This route is often favored for its directness in forming the saturated heterocyclic ring.

  • Route B: The Bischler-Napieralski Pathway begins with the N-formylation of phenylethylamine to produce an amide intermediate. This amide is then cyclized using a dehydrating agent to yield 3,4-dihydroisoquinoline. Subsequent reduction of the imine bond affords 1,2,3,4-tetrahydroisoquinoline, which is then N-formylated to yield the final product.[2][6][7]

G cluster_A Route A cluster_B Route B Start Phenylethylamine THIQ 1,2,3,4-Tetrahydroisoquinoline (THIQ) Start->THIQ Pictet-Spengler Reaction (w/ Formaldehyde, H+) FormylPEA N-Formyl-phenylethylamine Start->FormylPEA N-Formylation FinalProduct This compound (N-Formyl-THIQ) THIQ->FinalProduct N-Formylation (w/ Formic Acid) DHIQ 3,4-Dihydroisoquinoline (DHIQ) FormylPEA->DHIQ Bischler-Napieralski Reaction (e.g., POCl3) DHIQ->THIQ Reduction (e.g., NaBH4)

Caption: Overall synthetic strategies for N-formyl-1,2,3,4-tetrahydroisoquinoline.

Chapter 2: Route A - The Pictet-Spengler Pathway

This route is a highly efficient method for constructing the tetrahydroisoquinoline skeleton directly from β-arylethylamines.[8]

Step 1: Synthesis of 1,2,3,4-Tetrahydroisoquinoline

Reaction Principle and Mechanism The Pictet-Spengler reaction is an intramolecular electrophilic aromatic substitution. It commences with the condensation of phenylethylamine and an aldehyde (formaldehyde) to form a Schiff base, which under acidic conditions, protonates to an electrophilic iminium ion. The electron-rich phenyl ring then attacks the iminium carbon, leading to cyclization and subsequent deprotonation to yield the 1,2,3,4-tetrahydroisoquinoline product.[5][9]

G Reactants Phenylethylamine + Formaldehyde Iminium Iminium Ion Intermediate Reactants->Iminium Condensation & Protonation (H+) Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium->Cyclization Cyclization Attack Product 1,2,3,4-Tetrahydroisoquinoline Cyclization->Product Deprotonation (-H+)

Caption: Simplified mechanism of the Pictet-Spengler reaction.

Experimental Protocol: Pictet-Spengler Reaction

  • Reagents: Phenylethylamine, 37% aqueous formaldehyde solution, concentrated hydrochloric acid (HCl), sodium hydroxide (NaOH), diethyl ether.

  • Procedure:

    • In a round-bottom flask, dissolve phenylethylamine (1.0 eq) in water.

    • Add concentrated HCl (1.1 eq) dropwise while cooling the flask in an ice bath.

    • To this solution, add aqueous formaldehyde (1.1 eq).

    • Heat the reaction mixture to reflux (approx. 100 °C) for 2-4 hours.[2]

    • Cool the mixture to room temperature and then place it in an ice bath.

    • Make the solution strongly alkaline (pH > 12) by the slow addition of concentrated NaOH solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

    • Evaporate the solvent under reduced pressure to yield crude 1,2,3,4-tetrahydroisoquinoline, which can be purified by vacuum distillation.

Step 2: N-Formylation of 1,2,3,4-Tetrahydroisoquinoline

Reaction Principle N-formylation of the secondary amine of the tetrahydroisoquinoline ring can be achieved using various formylating agents. A green and efficient method involves heating the amine with formic acid, which serves as both the reagent and a catalyst.[10]

Experimental Protocol: N-Formylation

  • Reagents: 1,2,3,4-Tetrahydroisoquinoline, 98% formic acid.

  • Procedure:

    • Combine 1,2,3,4-tetrahydroisoquinoline (1.0 eq) and formic acid (4.0 eq) in a round-bottom flask.[10]

    • Heat the mixture at 80-100 °C for 1-3 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate or dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude N-formyl-1,2,3,4-tetrahydroisoquinoline, which can be purified by column chromatography or recrystallization.

Chapter 3: Route B - The Bischler-Napieralski Pathway

This pathway provides an alternative route, proceeding through a 3,4-dihydroisoquinoline intermediate.[11]

Step 1: Synthesis of N-(2-Phenylethyl)formamide

The initial step is the formylation of phenylethylamine. The protocol is analogous to the N-formylation of tetrahydroisoquinoline described in Chapter 2.

Experimental Protocol: N-Formylation of Phenylethylamine

  • Reagents: Phenylethylamine, 98% formic acid.

  • Procedure:

    • Gently heat a mixture of phenylethylamine (1.0 eq) and formic acid (4.0 eq) at 80-100 °C for 1-2 hours.[10]

    • Follow the work-up and purification procedure as described for the N-formylation of tetrahydroisoquinoline.

Step 2: Synthesis of 3,4-Dihydroisoquinoline

Reaction Principle and Mechanism The Bischler-Napieralski reaction is an intramolecular cyclodehydration of a β-phenylethylamide.[6] A condensing agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), activates the amide carbonyl group, facilitating an intramolecular electrophilic aromatic substitution to form the 3,4-dihydroisoquinoline.[7][12] The reaction is most effective when the aromatic ring is activated by electron-donating groups. For unsubstituted N-formyl-phenylethylamine, yields can be low due to the lack of such activation.[13]

G Reactant N-Formyl-phenylethylamine Nitrilium Nitrilium Ion Intermediate Reactant->Nitrilium Dehydration & Activation (e.g., POCl3) Cyclization Intramolecular Electrophilic Aromatic Substitution Nitrilium->Cyclization Cyclization Attack Product 3,4-Dihydroisoquinoline Cyclization->Product Deprotonation (-H+)

Caption: Simplified mechanism of the Bischler-Napieralski reaction.

Experimental Protocol: Bischler-Napieralski Reaction

  • Reagents: N-(2-Phenylethyl)formamide, phosphorus oxychloride (POCl₃), dry toluene or acetonitrile, sodium bicarbonate solution.

  • Procedure:

    • Dissolve N-(2-Phenylethyl)formamide (1.0 eq) in dry toluene in a flask equipped with a reflux condenser under a nitrogen atmosphere.

    • Add POCl₃ (1.5-3.0 eq) dropwise to the solution at 0 °C.

    • After the addition is complete, heat the mixture to reflux (80-110 °C) for 2-5 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Basify the aqueous solution with a saturated sodium bicarbonate solution or NaOH until pH > 9.

    • Extract the product with toluene or chloroform (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Evaporate the solvent to yield crude 3,4-dihydroisoquinoline, typically used in the next step without further purification.

Step 3: Reduction of 3,4-Dihydroisoquinoline

Reaction Principle The imine (C=N) bond of 3,4-dihydroisoquinoline is readily reduced to a secondary amine using a hydride reducing agent like sodium borohydride (NaBH₄).[2]

Experimental Protocol: Imine Reduction

  • Reagents: 3,4-Dihydroisoquinoline, sodium borohydride (NaBH₄), methanol.

  • Procedure:

    • Dissolve the crude 3,4-dihydroisoquinoline (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.

    • Add NaBH₄ (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 1-3 hours.

    • Quench the reaction by the slow addition of water.

    • Remove most of the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 40 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 1,2,3,4-tetrahydroisoquinoline.

Step 4: N-Formylation of 1,2,3,4-Tetrahydroisoquinoline

The product from Step 3 is formylated using the same procedure as described in Chapter 2, Step 2, to yield the final product.

Chapter 4: Data Summary and Comparison

The following table summarizes typical reaction conditions and yields for the key transformations described. Actual results may vary based on scale and specific experimental conditions.

Route Step Transformation Key Reagents Typical Temp. Typical Time Typical Yield
A 1Phenylethylamine → THIQFormaldehyde, HCl100 °C2-4 h40-60%[2]
A 2THIQ → N-Formyl-THIQFormic Acid80-100 °C1-3 h>90%
B 1Phenylethylamine → N-Formyl-PEAFormic Acid80-100 °C1-2 h>90%
B 2N-Formyl-PEA → DHIQPOCl₃, Toluene80-110 °C2-5 hLow-Moderate*[13]
B 3DHIQ → THIQNaBH₄, Methanol0 °C to RT1-3 h80-95%[2]
B 4THIQ → N-Formyl-THIQFormic Acid80-100 °C1-3 h>90%

*Note: The yield of the Bischler-Napieralski reaction for N-formyl-phenylethylamine is often low because the phenyl ring is not activated by electron-donating substituents.[13]

Experimental Workflow Visualization

The following diagram illustrates a general laboratory workflow for a typical synthetic step involving a reaction, work-up, and purification.

G Start Start Combine Combine Reactants & Solvents Start->Combine React Heat / Stir (Monitor by TLC) Combine->React Workup Aqueous Work-up (Quench, Neutralize) React->Workup Extract Liquid-Liquid Extraction Workup->Extract Dry Dry & Filter Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Crude Product (e.g., Chromatography) Concentrate->Purify End Pure Product Purify->End

Caption: General experimental workflow for a synthetic chemistry procedure.

Conclusion

This guide has detailed two viable synthetic routes for the preparation of this compound from phenylethylamine. Route A, utilizing the Pictet-Spengler reaction, offers a more direct and often higher-yielding approach to the key 1,2,3,4-tetrahydroisoquinoline intermediate. Route B, based on the Bischler-Napieralski reaction, is also a classic and important transformation but may be hampered by lower yields in the crucial cyclization step for this specific unsubstituted substrate. The choice of route will depend on the availability of reagents, desired scale, and the specific strategic goals of the synthesis. Both pathways utilize fundamental and robust organic reactions, providing a solid foundation for the synthesis of this and related heterocyclic compounds.

References

The Bischler-Napieralski Synthesis of 3,4-Dihydroisoquinolines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of a cornerstone reaction in medicinal chemistry, this guide details the mechanism, scope, and practical application of the Bischler-Napieralski synthesis for the preparation of 3,4-dihydroisoquinolines, a privileged scaffold in numerous pharmacologically active compounds.

Introduction

The Bischler-Napieralski reaction, a robust and versatile method for the synthesis of 3,4-dihydroisoquinolines, has been a mainstay in organic synthesis for over a century.[1] First reported in 1893, this intramolecular cyclization of β-arylethylamides continues to be a pivotal tool for medicinal chemists and drug development professionals.[1] The resulting 3,4-dihydroisoquinoline core is a key structural motif found in a wide array of natural products, particularly alkaloids, and synthetic compounds with significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] This guide provides a comprehensive overview of the Bischler-Napieralski synthesis, including its mechanistic underpinnings, practical experimental protocols, and its application in the development of therapeutic agents.

Reaction Mechanism and Scope

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that involves the cyclization of a β-arylethylamide using a condensing agent.[5] The reaction is typically carried out under acidic conditions at elevated temperatures.[5]

Two primary mechanistic pathways are proposed for the Bischler-Napieralski reaction, largely dependent on the specific reaction conditions and the nature of the condensing agent employed.[1]

  • Mechanism I: The Dichlorophosphoryl Imine-Ester Intermediate. In this pathway, the amide carbonyl oxygen attacks the condensing agent (e.g., phosphorus oxychloride, POCl₃), forming a highly reactive intermediate. Subsequent intramolecular electrophilic attack by the electron-rich aromatic ring onto the activated imine-ester, followed by elimination, affords the 3,4-dihydroisoquinoline.[1][5]

  • Mechanism II: The Nitrilium Ion Intermediate. Alternatively, the reaction can proceed through the formation of a nitrilium ion intermediate.[1] This species is a potent electrophile that readily undergoes intramolecular cyclization via electrophilic aromatic substitution to yield the final product.[1][5]

The choice of condensing agent is critical and influences the reaction conditions and outcomes. Commonly used reagents include:

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentoxide (P₂O₅)

  • Zinc chloride (ZnCl₂)

  • Polyphosphoric acid (PPA)

  • Trifluoromethanesulfonic anhydride (Tf₂O)[1][5]

The success of the Bischler-Napieralski reaction is significantly influenced by the electronic nature of the aromatic ring. Electron-donating groups on the aryl moiety enhance its nucleophilicity, facilitating the electrophilic aromatic substitution and generally leading to higher yields.[5] Conversely, electron-withdrawing groups can hinder the reaction.

Quantitative Data Summary

The yield of the Bischler-Napieralski reaction is dependent on the substrate, condensing agent, solvent, and reaction temperature. The following tables summarize representative quantitative data from the literature.

Starting AmideCondensing AgentSolventTemperature (°C)Yield (%)Reference
N-(3,4-Dimethoxyphenethyl)acetamidePOCl₃TolueneRefluxNot specified, but product isolated[6]
N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamidePOCl₃Not specifiedNot specified"Normal product"[4]
N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamideP₂O₅Not specifiedNot specifiedMixture of products[4]
(1,2-Diphenylethyl)amidesOxalyl chloride-FeCl₃Not specifiedNot specifiedModerate to high[3]
N-Acyl tryptamine derivativesPOCl₃ or P₂O₅Not specifiedNot specifiedGeneral applicability[7]
ProductOverall Yield (%)Starting MaterialKey StepsReference
1-Methylisoquinoline derivative85 (cyclization step)Amine derivativeReduction, Acetylation, Cyclization[8]
Tridemethoxy lamellarin D7 (overall)m-Methoxybenzaldehyde8 linear steps[8]
Papaverine derivative66Not specifiedNot specified[8]
6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride>753,4-DimethoxyphenethylamineOne-pot formylation, cyclization, salt formation[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative 3,4-dihydroisoquinoline, 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline, via the Bischler-Napieralski reaction.

Synthesis of N-Acetylhomoveratrylamine (Starting Material)
  • To a stirred solution of 300 g (1.80 moles) of β-(3,4-dimethoxyphenyl)ethylamine in 150 ml of pyridine, add 190 ml of acetic anhydride at a rate that maintains the temperature at 90–95°C (approximately 1.5 hours).

  • After the addition is complete, allow the solution to stand at room temperature overnight.

  • Remove the volatile components by evaporation under reduced pressure.

  • Crystallize the residue from ethyl acetate to yield 286–306 g (78–83%) of N-acetylhomoveratrylamine as a crystalline solid (m.p. 99–100°C).[6]

Bischler-Napieralski Cyclization: Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

Caution: This part of the procedure should be conducted in a well-ventilated fume hood to avoid inhalation of hydrogen chloride fumes.[6]

  • In a 2-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place a solution of 100 g (0.448 mole) of N-acetylhomoveratrylamine in 750 ml of dry toluene.[6]

  • Warm the stirred mixture to 40°C and add 86.4 g (52.5 ml, 0.572 mole) of phosphorus oxychloride over a period of 1 hour.[6]

  • After the addition is complete, heat the reaction mixture at reflux for 2 hours.[6]

  • Cool the mixture in an ice bath for 4 hours.[6]

  • Collect the resulting crystals by filtration and dry them overnight at 50°C in a vacuum oven to yield 79.0–79.5 g of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline dichlorophosphate (m.p. 148–152°C).[6]

  • Dissolve this material in 150 ml of water.[6]

General Protocol using POCl₃ in Dichloromethane
  • To an oven-dried round-bottom flask, add the β-arylethylamide substrate (e.g., 0.29 mmol).

  • Add anhydrous dichloromethane (2 mL) and phosphorus oxychloride (2 mL).

  • Fit the flask with a reflux condenser and place it under a nitrogen atmosphere.

  • Heat the solution to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator.

  • Dissolve the residue in a methanol/water mixture (e.g., 3.5 mL, 9:1) and cool to 0°C.

  • If reduction to the tetrahydroisoquinoline is desired, sodium borohydride (NaBH₄) can be added at this stage.[10]

Visualization of Reaction Mechanism and Workflow

The following diagrams, generated using Graphviz, illustrate the core concepts of the Bischler-Napieralski synthesis and its workflow.

Bischler_Napieralski_Mechanism cluster_start Starting Material cluster_reagents Reagents cluster_intermediates Key Intermediates cluster_cyclization Cyclization cluster_product Product Amide β-Arylethylamide CondensingAgent Condensing Agent (e.g., POCl3) Intermediate1 Activated Intermediate (Imine-Ester or Nitrilium Ion) Amide->Intermediate1 + Condensing Agent CyclizationStep Intramolecular Electrophilic Aromatic Substitution Intermediate1->CyclizationStep Product 3,4-Dihydroisoquinoline CyclizationStep->Product

Figure 1: Generalized mechanism of the Bischler-Napieralski synthesis.

Experimental_Workflow Start 1. Amide Preparation (if necessary) Reaction 2. Bischler-Napieralski Cyclization - Add amide and solvent to flask - Add condensing agent (e.g., POCl3) - Heat to reflux Start->Reaction Workup 3. Reaction Work-up - Cool reaction mixture - Quench with water/ice - Extract with organic solvent Reaction->Workup Purification 4. Purification - Evaporate solvent - Crystallization or chromatography Workup->Purification Characterization 5. Product Characterization - NMR, MS, m.p. Purification->Characterization

Figure 2: A typical experimental workflow for the Bischler-Napieralski synthesis.

Application in Drug Development: The Case of Papaverine

The 3,4-dihydroisoquinoline scaffold is a cornerstone in the structure of many therapeutic agents. A classic example is papaverine , an opium alkaloid used as a vasodilator and smooth muscle relaxant.[11][12] Its mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE10A.[8][11] This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5][12]

The elevated levels of these second messengers trigger a signaling cascade that ultimately results in the relaxation of smooth muscle tissue, which is beneficial in treating conditions like vasospasms.[12][13]

The following diagram illustrates the signaling pathway affected by papaverine.

Papaverine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Papaverine Papaverine PDE Phosphodiesterase (PDE) Papaverine->PDE inhibits ATP ATP PDE->ATP hydrolyzes cAMP to AMP GTP GTP PDE->GTP hydrolyzes cGMP to GMP cAMP cAMP ATP->cAMP Adenylate Cyclase cGMP cGMP GTP->cGMP Guanylate Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates PKG Protein Kinase G (PKG) cGMP->PKG activates SmoothMuscleRelaxation Smooth Muscle Relaxation PKA->SmoothMuscleRelaxation PKG->SmoothMuscleRelaxation

Figure 3: Simplified signaling pathway of Papaverine's action.

Conclusion

The Bischler-Napieralski synthesis remains a highly relevant and powerful tool in the arsenal of medicinal chemists. Its ability to efficiently construct the 3,4-dihydroisoquinoline core allows for the synthesis of a diverse range of compounds with significant therapeutic potential. A thorough understanding of its mechanism, scope, and practical considerations, as outlined in this guide, is essential for researchers and professionals engaged in the design and development of novel pharmaceuticals. The continued exploration of this classic reaction will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: November 2025

The Pictet-Spengler reaction stands as a cornerstone in synthetic organic chemistry, providing a powerful and versatile method for the construction of the tetrahydroisoquinoline and tetrahydro-β-carboline skeletons. These structural motifs are central to a vast array of natural products, pharmaceuticals, and other biologically active molecules. This in-depth guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the reaction's core principles, practical applications, and detailed experimental considerations.

Core Concepts: Mechanism and Variations

First discovered by Amé Pictet and Theodor Spengler in 1911, the reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline ring system.[1] The driving force of the reaction is the formation of a Schiff base or an iminium ion intermediate, which then undergoes an electrophilic aromatic substitution.[1][2]

The versatility of the Pictet-Spengler reaction is enhanced by several key variations that have expanded its synthetic utility:

  • Classical Pictet-Spengler Reaction: This typically involves the reaction of a phenylethylamine with an aldehyde under acidic conditions (e.g., HCl, H₂SO₄, or trifluoroacetic acid) with heating.[1][2]

  • N-Acyliminium Ion Pictet-Spengler Reaction: In this variation, the intermediate imine is acylated to form a highly reactive N-acyliminium ion. This allows the cyclization to proceed under milder conditions and with a broader range of aromatic systems.[1] A notable application of this method is in the industrial synthesis of Tadalafil.[1]

  • Asymmetric Pictet-Spengler Reaction: The development of chiral catalysts, including Brønsted acids and organocatalysts, has enabled the enantioselective synthesis of tetrahydroisoquinolines.[3][4][5] This is particularly crucial in drug development, where specific stereoisomers often exhibit desired pharmacological activity.

Data Presentation: Reaction Parameters and Yields

The efficiency of the Pictet-Spengler reaction is highly dependent on the substrates, catalyst, solvent, and temperature. The following tables summarize quantitative data from various reported syntheses.

Starting β-ArylethylamineAldehyde/KetoneCatalyst/SolventTemperature (°C)Yield (%)ProductReference
D-tryptophan methyl ester hydrochloridePiperonalAcetonitrile/IsopropanolReflux98.5(1R,3R)-1-(3,4-methylenedioxyphenyl)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid methyl ester hydrochloride[6]
TryptamineTrifluoroacetophenone1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)Reflux761-Phenyl-1-(trifluoromethyl)-1,2,3,4-tetrahydro-β-carboline[7]
TryptamineEthyl pyruvate1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)Reflux841-Ethoxycarbonyl-1-methyl-1,2,3,4-tetrahydro-β-carboline[7]
DopamineAcetaldehydeAcidic Media (pH dependent)Not specifiedNot specifiedSalsolinol[8]

Table 1: Examples of Pictet-Spengler Reactions for Tetrahydro-β-carboline and Tetrahydroisoquinoline Synthesis.

Experimental Protocols

General Procedure for the Synthesis of a Tetrahydro-β-carboline Derivative

This protocol is a generalized representation based on common laboratory practices for the Pictet-Spengler reaction.

Materials:

  • Tryptamine derivative (1.0 eq)

  • Aldehyde (1.1 eq)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile, or 1,1,1,3,3,3-hexafluoroisopropanol)

  • Acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the tryptamine derivative in the anhydrous solvent.

  • Add the aldehyde to the solution at room temperature.

  • Slowly add the acid catalyst to the reaction mixture.

  • The reaction mixture is then stirred at the desired temperature (ranging from room temperature to reflux) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired tetrahydro-β-carboline.

Kilogram-Scale Synthesis of a Tadalafil Precursor

The following is a summary of an industrial-scale process for a key intermediate in the synthesis of Tadalafil.[6]

  • Esterification: D-tryptophan is esterified to produce methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride.

  • Pictet-Spengler Reaction: The resulting ester hydrochloride is reacted with heliotropin (piperonal) in a mixture of acetonitrile and isopropanol. The reaction is heated for 10 hours.

  • Isolation: The product, methyl (1R,3R)-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate hydrochloride, is obtained by hot filtration and is then washed with acetonitrile, yielding a high purity product with a 98.5% yield.[6]

Mandatory Visualizations

Reaction Mechanism

Pictet_Spengler_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R_Aryl β-Arylethylamine I_Schiff Schiff Base R_Aryl->I_Schiff Condensation R_Aldehyde Aldehyde/Ketone R_Aldehyde->I_Schiff I_Iminium Iminium Ion I_Schiff->I_Iminium Protonation (Acid Catalyst) P_THIQ Tetrahydroisoquinoline I_Iminium->P_THIQ Intramolecular Electrophilic Aromatic Substitution

Caption: General mechanism of the Pictet-Spengler reaction.

Experimental Workflow

Experimental_Workflow start Start: Combine β-Arylethylamine and Aldehyde add_catalyst Add Acid Catalyst start->add_catalyst reaction Heat and Stir (Monitor by TLC) add_catalyst->reaction quench Quench Reaction (e.g., NaHCO₃ aq.) reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer (e.g., Na₂SO₄) extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification product Isolated Tetrahydroisoquinoline purification->product

Caption: A typical experimental workflow for the Pictet-Spengler reaction.

Signaling Pathway Inhibition

Signaling_Pathway_Inhibition cluster_pathway Simplified NF-κB Signaling Pathway Stimulus Pro-inflammatory Stimulus IKK IKK Complex Stimulus->IKK IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation of IκB NFkB NF-κB (Active) IkB_NFkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Transcription Activation THIQ Tetrahydroisoquinoline Derivative THIQ->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by a tetrahydroisoquinoline.

Biological Significance and Drug Development

Tetrahydroisoquinolines and related structures synthesized via the Pictet-Spengler reaction exhibit a broad spectrum of biological activities, making them privileged scaffolds in drug discovery.[9][10] These activities include:

  • Antitumor: Certain tetrahydroisoquinolines have demonstrated cytotoxic effects against various cancer cell lines.[9][10]

  • Antimicrobial: Antibacterial and antifungal properties have been reported for several synthetic and natural tetrahydroisoquinoline alkaloids.[9][10]

  • Antiviral: Some derivatives have shown potential as antiviral agents.[9][11]

  • Central Nervous System (CNS) Activity: This class of compounds can act on various CNS targets, exhibiting anticonvulsant and neuroprotective effects.[9]

A prominent example of a drug synthesized using the Pictet-Spengler reaction is Tadalafil (Cialis), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used for the treatment of erectile dysfunction.[1][6] The synthesis of its complex tetracyclic core relies on a highly stereoselective Pictet-Spengler reaction.[6][12]

Furthermore, research has indicated that certain tetrahydroisoquinoline derivatives can modulate key signaling pathways involved in disease. For instance, some have been shown to target the NF-κB signaling pathway, which is implicated in inflammation and cancer.[13] This highlights the potential for developing novel therapeutics based on this versatile chemical framework.

References

The Expanding Therapeutic Landscape of 3,4-Dihydroisoquinolines: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydroisoquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of 3,4-dihydroisoquinoline derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. This document details the quantitative biological data, experimental methodologies for key assays, and visual representations of relevant biological pathways and workflows to serve as a comprehensive resource for researchers in drug discovery and development.

Anticancer Activity: Targeting Cellular Proliferation

Several 3,4-dihydroisoquinoline derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. A primary mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division.

A series of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives have been synthesized and evaluated for their ability to inhibit tubulin polymerization and their cytotoxic activities against the CEM leukemia cell line.[1] Notably, compounds with electron-donating substituents on the B-ring demonstrated enhanced cytotoxic activity.[1]

Another study focused on 1-phenyl-3,4-dihydroisoquinoline derivatives as tubulin polymerization inhibitors. Compound 5n , featuring a 3'-hydroxy and 4'-methoxy substituted 1-phenyl B-ring, was identified as a highly potent derivative.[2]

Furthermore, certain dihydroisoquinoline derivatives have been shown to inhibit leucine aminopeptidase (LAP), an enzyme implicated in tumor cell proliferation, invasion, and angiogenesis. One such derivative, compound 3b , exhibited significant antiproliferative activity against various cancer cell lines, including HL-60, Raji, and LoVo cells, with its anticancer effect attributed to LAP inhibition.[3]

Quantitative Anticancer Activity Data
CompoundCell LineActivityIC50 (µM)Reference
21 CEM LeukemiaCytotoxic4.10[1]
32 CEM LeukemiaCytotoxic0.64[1]
Compound 5n VariousTubulin Polymerization Inhibitor-[2]
Compound 3b HL-60, Raji, CEM/C2, CCRF/CEM, LoVoAntiproliferative (LAP Inhibition)-[3]
Compound 3c H460, A-431, HT-29Antiproliferative4.9 ± 0.7, 2.0 ± 0.9, 4.4 ± 1.3[4]

Antimicrobial Activity: Combating Pathogenic Microbes

The 3,4-dihydroisoquinoline core is also present in compounds with significant antimicrobial properties. These derivatives have shown activity against a range of pathogenic bacteria and fungi.

For instance, novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines have been synthesized and screened for their antimicrobial activity, revealing promising results against various bacterial and fungal strains.[5] The mechanism of action for many of these compounds is still under investigation, but it is hypothesized that they may interfere with essential cellular processes in microorganisms.

Quantitative Antimicrobial Activity Data
Compound Class/DerivativeOrganismActivityMIC (µg/mL)Reference
Piperidinyl tetrahydrothieno[2,3-c]isoquinolinesB. cereus, S. aureus, P. aeruginosaAntibacterial7.0 - 9.0[5]
Novel 3,4-dihydropyrimidine-2(1H)-one derivativesE. coli, P. aeruginosa, S. aureusAntibacterial32 - 64[6]
Novel 3,4-dihydropyrimidine-2(1H)-one derivativesVarious FungiAntifungal32[6]

Neuroprotective and Neurological Activities: Modulating CNS Function

3,4-Dihydroisoquinoline derivatives and their reduced counterparts, 1,2,3,4-tetrahydroisoquinolines (THIQs), have emerged as promising agents for the treatment of neurodegenerative diseases and other neurological disorders. Their mechanisms of action are diverse and include free-radical scavenging, enzyme inhibition, and receptor modulation.

A series of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives were synthesized and shown to possess significant free-radical scavenging activity, as well as inhibitory effects on D-amino acid oxidase (DAAO), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE).[1][7][8] These activities suggest their potential in combating oxidative stress and cholinergic deficits associated with neurodegenerative conditions.

Furthermore, certain THIQ derivatives have been identified as N-methyl-D-aspartate (NMDA) receptor antagonists, a property that can confer neuroprotection against excitotoxicity.[9] For example, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride demonstrated potent anticonvulsant activity against NMDA-induced seizures in mice and protected hippocampal neurons from ischemia-induced degeneration.[9] The neuroprotective effects of some THIQs are also attributed to their ability to reduce free radicals formed during dopamine catabolism and to prevent glutamate-induced cell death.[10]

Other neurological activities include anticonvulsant and spasmolytic effects.[11][12]

Quantitative Neuroprotective and Neurological Activity Data
Compound/DerivativeTarget/AssayActivityResultReference
3,4-Dihydroisoquinoline-3-carboxylic acid derivativesDPPH, ABTS, O2·−, ·NOFree-radical scavengingSignificant activity[1][7][8]
3,4-Dihydroisoquinoline-3-carboxylic acid derivativesDAAO, AChE, BuChEEnzyme inhibitionModerate inhibition[1][7][8]
(+)-1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline HClNMDA-induced seizures (mice)AnticonvulsantEffective[9]
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)Glutamate-induced cell deathNeuroprotectionPreventive[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of 3,4-Dihydroisoquinoline Derivatives via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone method for the synthesis of 3,4-dihydroisoquinolines. It involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent.[11][13]

General Procedure:

  • Amide Formation: React the corresponding β-arylethylamine with a suitable acylating agent (e.g., an acid chloride or anhydride) to form the N-acyl derivative.

  • Cyclization: Dissolve the resulting amide in a suitable solvent (e.g., anhydrous acetonitrile or toluene).

  • Add a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to the solution.[13]

  • Reflux the reaction mixture for a specified period, typically ranging from 1 to 24 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and carefully quench it with ice-water.

  • Basify the aqueous solution with a suitable base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash it with water, and dry it. Further purify the product by recrystallization or column chromatography.

G cluster_synthesis Bischler-Napieralski Reaction Workflow start Start amide_formation Amide Formation (β-arylethylamine + Acylating Agent) start->amide_formation cyclization Cyclization (with Dehydrating Agent, e.g., POCl₃) amide_formation->cyclization workup Reaction Work-up (Quenching and Basification) cyclization->workup purification Purification (Recrystallization/Chromatography) workup->purification product 3,4-Dihydroisoquinoline Derivative purification->product

Caption: Workflow for the synthesis of 3,4-dihydroisoquinoline derivatives.

Anticancer Activity Assays

1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

G cluster_mtt MTT Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Test Compounds seed_cells->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan solubilize Solubilize Formazan with DMSO incubate_formazan->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze Calculate Cell Viability and IC50 read_absorbance->analyze

Caption: Experimental workflow for the MTT cell viability assay.

2. Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Protocol:

  • Prepare a reaction mixture containing tubulin protein, a polymerization buffer (e.g., PIPES buffer), and GTP.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate polymerization by incubating the mixture at 37°C.

  • Monitor the increase in absorbance or fluorescence over time, which corresponds to the extent of tubulin polymerization.

  • Compare the polymerization curves in the presence of the test compound to a control (without the compound) to determine the inhibitory activity.

Antimicrobial Susceptibility Testing

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Prepare a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Neuroprotective Activity Assays

1. DPPH Free Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

  • Prepare a solution of the test compound at various concentrations.

  • Add a solution of DPPH in a suitable solvent (e.g., methanol) to the test compound solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (around 517 nm).

  • The scavenging activity is calculated as the percentage of DPPH radical inhibition compared to a control without the test compound.

G cluster_pathway Tubulin Polymerization Inhibition Pathway tubulin αβ-Tubulin Dimers mt Microtubule tubulin->mt Polymerization mitosis Mitotic Spindle Formation mt->mitosis dhq 3,4-Dihydroisoquinoline Derivative dhq->tubulin Binds to Colchicine Site apoptosis Cell Cycle Arrest & Apoptosis mitosis->apoptosis Disruption leads to

Caption: Mechanism of anticancer activity via tubulin polymerization inhibition.

2. In Vivo Anticonvulsant Activity Screening (Maximal Electroshock Seizure - MES Test in Mice)

This model is used to identify compounds effective against generalized tonic-clonic seizures.

Protocol:

  • Administer the test compound to a group of mice, typically via intraperitoneal (i.p.) injection.

  • After a specific pretreatment time, subject the mice to a maximal electrical stimulus through corneal or auricular electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The ability of the compound to prevent the tonic hindlimb extension is considered a measure of its anticonvulsant activity.

  • Determine the median effective dose (ED50) of the compound.

Conclusion

3,4-Dihydroisoquinoline derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and neuroprotective agents underscores their potential for the development of novel therapeutics. The information presented in this technical guide, including the summarized quantitative data and detailed experimental protocols, provides a solid foundation for researchers to further explore and harness the therapeutic potential of this important heterocyclic scaffold. Continued structure-activity relationship (SAR) studies and mechanism of action investigations will be crucial in optimizing the potency and selectivity of these compounds for future clinical applications.

References

The Untapped Potential of 3,4-Dihydroisoquinoline Scaffolds in Neuroprotection: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence for the neuroprotective effects of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde is not presently available in peer-reviewed literature. This guide, therefore, extrapolates the potential neuroprotective mechanisms and experimental frameworks from studies on structurally related dihydroisoquinoline and tetrahydroisoquinoline derivatives. The information presented herein is intended to serve as a foundational resource to stimulate further investigation into this specific compound.

Executive Summary

The escalating prevalence of neurodegenerative diseases necessitates the exploration of novel therapeutic agents. The isoquinoline scaffold, a core structure in many biologically active natural products, has emerged as a promising pharmacophore for the development of neuroprotective agents. While a significant body of research exists for tetrahydroisoquinoline (THIQ) derivatives, the neuroprotective potential of this compound remains an uncharted area of investigation. This technical guide synthesizes the current understanding of related isoquinoline compounds to provide a comprehensive overview of their potential neuroprotective effects, plausible mechanisms of action, and robust experimental methodologies for future research. The insights provided aim to catalyze the scientific inquiry into this compound as a potential therapeutic candidate for neurological disorders.

The Neuroprotective Landscape of Isoquinoline Derivatives

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1] Several derivatives have been investigated for their effects on the central nervous system, with some exhibiting significant neuroprotective properties.[2][3] Conversely, certain substitutions on the isoquinoline ring have been associated with neurotoxic effects, underscoring the critical role of structural modifications in determining biological outcomes.[4][5]

Potential Mechanisms of Neuroprotection

Based on studies of related compounds, the neuroprotective effects of dihydroisoquinoline derivatives could be mediated through several key signaling pathways:

  • Anti-inflammatory Activity: Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. Certain isoquinoline derivatives have been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators.[6] A recent study on 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives identified them as potent inhibitors of the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system.[6] Inhibition of STING signaling can suppress the production of pro-inflammatory cytokines, thereby mitigating neuronal damage.[6]

  • Modulation of Glutamatergic Neurotransmission: Excitotoxicity, primarily mediated by the overactivation of glutamate receptors, is a major contributor to neuronal cell death in ischemic stroke and other neurological disorders. The decahydroisoquinoline derivative, LY 215490, has been shown to be a selective and competitive AMPA receptor antagonist, affording neuroprotection in models of focal ischemia.[7] Similarly, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has demonstrated neuroprotective effects by inhibiting glutamate-induced excitotoxicity, potentially through antagonism of the NMDA receptor.[2]

  • Antioxidant and Free Radical Scavenging Properties: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, plays a pivotal role in neurodegeneration. Some THIQ derivatives have been shown to possess free radical scavenging properties, which may contribute to their neuroprotective effects.[2]

Quantitative Data on Related Neuroprotective Isoquinoline Derivatives

To provide a framework for evaluating the potential efficacy of this compound, the following table summarizes quantitative data from studies on related compounds.

CompoundModelEndpointResultReference
LY 215490 Rat model of permanent Middle Cerebral Artery Occlusion (MCAO)Infarct Volume Reduction25-31% protection at 30 mg/kg[7]
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) Rat granular cell culturesInhibition of Glutamate-Induced Cell DeathSignificant prevention of cell death[2]
Compound 5c (a 3,4-dihydroisoquinoline-2(1H)-carboxamide derivative) Human and mouse cell linesSTING Inhibition (IC50)44 nM (human), 32 nM (mouse)[6]

Proposed Experimental Protocols for Investigating this compound

The following section outlines detailed methodologies for key experiments to assess the neuroprotective potential of this compound.

In Vitro Neuroprotection Assays

Objective: To determine the ability of the compound to protect neurons from various insults.

  • Cell Culture:

    • Primary cortical or hippocampal neurons from embryonic rodents.

    • Human neuroblastoma cell lines (e.g., SH-SY5Y).

  • Neurotoxic Insults:

    • Excitotoxicity: Exposure to high concentrations of glutamate or NMDA.

    • Oxidative Stress: Treatment with hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

    • Inflammatory Challenge: Stimulation with lipopolysaccharide (LPS).

  • Treatment Protocol: Pre-treatment with a range of concentrations of this compound prior to the addition of the neurotoxic agent.

  • Endpoint Analysis:

    • Cell Viability: MTT or LDH assay.

    • Apoptosis: Caspase-3 activity assay, TUNEL staining.

    • Mitochondrial Function: Measurement of mitochondrial membrane potential (e.g., using JC-1 dye).

Mechanistic Studies

Objective: To elucidate the underlying signaling pathways involved in any observed neuroprotection.

  • Receptor Binding Assays: To assess the affinity of the compound for glutamate receptors (NMDA, AMPA) or other relevant targets.

  • Western Blot Analysis: To measure the expression levels of key proteins in signaling pathways, such as:

    • Inflammatory pathways: p-NF-κB, IκBα, STING, TBK1, IRF3.

    • Apoptotic pathways: Bax, Bcl-2, cleaved caspase-3.

    • Oxidative stress markers: Nrf2, HO-1.

  • Calcium Imaging: To measure intracellular calcium influx in response to glutamate stimulation in the presence and absence of the compound.

In Vivo Models of Neurodegeneration

Objective: To evaluate the efficacy of the compound in animal models of neurological disease.

  • Ischemic Stroke Model:

    • Model: Middle Cerebral Artery Occlusion (MCAO) in rats or mice.

    • Dosing Regimen: Administration of the compound before (pre-treatment) or after (post-treatment) the ischemic insult.

    • Outcome Measures: Infarct volume measurement (TTC staining), neurological deficit scoring, behavioral tests (e.g., rotarod, Morris water maze).

  • Parkinson's Disease Model:

    • Model: MPTP or 6-OHDA-induced lesion in mice or rats.

    • Dosing Regimen: Systemic administration of the compound.

    • Outcome Measures: Dopaminergic neuron counts in the substantia nigra (immunohistochemistry for tyrosine hydroxylase), striatal dopamine levels (HPLC), behavioral assessments (e.g., cylinder test, apomorphine-induced rotations).

Visualizing Potential Mechanisms: Signaling Pathways and Workflows

To facilitate a deeper understanding of the potential mechanisms of action, the following diagrams illustrate key signaling pathways and a proposed experimental workflow.

G cluster_0 Proposed Neuroprotective Mechanisms Glutamate_Receptor Glutamate Receptor Ca_Influx Ca2+ Influx Glutamate_Receptor->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Neuronal_Death Neuronal Death Excitotoxicity->Neuronal_Death STING_Pathway STING Pathway Inflammation Neuroinflammation STING_Pathway->Inflammation Inflammation->Neuronal_Death ROS_Production ROS Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Oxidative_Stress->Neuronal_Death Compound 3,4-Dihydroisoquinoline- 2(1H)-carbaldehyde Compound->Glutamate_Receptor Antagonism? Compound->STING_Pathway Inhibition? Compound->ROS_Production Scavenging?

Caption: Potential neuroprotective signaling pathways targeted by this compound.

G cluster_workflow Experimental Workflow Start Hypothesis: Compound has neuroprotective effects In_Vitro In Vitro Neuroprotection Assays (e.g., Glutamate, H2O2 challenge) Start->In_Vitro Mechanistic Mechanistic Studies (Western Blot, Ca2+ Imaging) In_Vitro->Mechanistic If protective Data_Analysis Data Analysis & Interpretation In_Vitro->Data_Analysis If not protective In_Vivo In Vivo Efficacy Studies (MCAO, MPTP models) Mechanistic->In_Vivo If mechanism identified In_Vivo->Data_Analysis Conclusion Conclusion on Neuroprotective Potential Data_Analysis->Conclusion

Caption: A proposed experimental workflow for evaluating the neuroprotective effects of the target compound.

Conclusion and Future Directions

While the neuroprotective properties of this compound have yet to be directly investigated, the extensive research on related isoquinoline derivatives provides a strong rationale for its exploration as a potential therapeutic agent. The diverse mechanisms of action exhibited by this class of compounds, including anti-inflammatory, anti-excitotoxic, and antioxidant effects, suggest that this compound could represent a multi-target drug candidate for complex neurodegenerative diseases.

Future research should focus on the systematic evaluation of this compound using the in vitro and in vivo models outlined in this guide. A thorough investigation of its structure-activity relationship, pharmacokinetic profile, and safety will be crucial for its potential translation into a clinical candidate. The exploration of this compound and its derivatives may unveil a new class of potent neuroprotective agents with significant therapeutic promise.

References

An In-depth Technical Guide to the Anti-inflammatory Properties of Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the anti-inflammatory properties of isoquinoline alkaloids, a significant class of naturally occurring compounds. Isoquinoline alkaloids are derived from the amino acid tyrosine and are prevalent in various plant families, having been utilized in traditional medicine for centuries to treat a range of ailments, including inflammatory disorders.[1][2][3] Modern pharmacological research has begun to elucidate the molecular mechanisms underlying these effects, revealing a complex interplay with key inflammatory signaling pathways. This document consolidates current research, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved, offering a valuable resource for professionals in drug discovery and development.

Key Isoquinoline Alkaloids and Their Anti-inflammatory Efficacy

A number of isoquinoline alkaloids have demonstrated significant anti-inflammatory activity. Among the most extensively studied are Berberine, Sanguinarine, and Palmatine.[4] Their efficacy is attributed to their ability to modulate the expression and activity of numerous inflammatory mediators.

Berberine , an isoquinoline alkaloid found in plants of the Berberis and Coptis genera, exhibits potent anti-inflammatory effects.[4][5] It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[5][6] Furthermore, berberine can suppress the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are crucial for the synthesis of inflammatory mediators like prostaglandins and nitric oxide.[6][7]

Sanguinarine , a benzophenanthridine alkaloid derived from the bloodroot plant (Sanguinaria canadensis), also possesses marked anti-inflammatory properties.[8][9] It has been shown to be effective in both acute and chronic models of inflammation.[8][10] The anti-inflammatory action of sanguinarine is linked to its ability to inhibit the activation of mitogen-activated protein kinase (MAPK), thereby reducing the synthesis and release of inflammatory mediators.[8]

Palmatine , a protoberberine alkaloid, exerts its anti-inflammatory effects through multiple mechanisms.[11] It has been shown to inhibit the NLRP3 inflammasome and NF-κB signaling pathways.[11] Additionally, palmatine can combat oxidative stress by activating the Nrf2/HO-1 pathway, which contributes to its overall anti-inflammatory profile.[11] Studies have also indicated its potential in modulating the JAK-STAT pathway.[11]

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory effects of these alkaloids have been quantified in numerous in vitro and in vivo studies. The following tables summarize key efficacy data, providing a comparative perspective.

Table 1: In Vitro Anti-inflammatory Activity of Selected Isoquinoline Alkaloids

AlkaloidCell Line / SystemInflammatory StimulusMeasured MediatorIC50 / InhibitionReference
BerberineRAW 264.7 MacrophagesLipopolysaccharide (LPS)NO ProductionIC50: 9.32 µmol/L (for derivative)[6]
BerberineOral Cancer Cells (OC2, KB)TPAPGE2 ProductionDose-dependent reduction (1-100 µM)[12]
PalmatineRAW 264.7 MacrophagesLipopolysaccharide (LPS)IL-6 and IL-1β SecretionDose-dependent reduction (0.025–0.5 mg/mL)[11]
SanguinarineMurine Peritoneal MacrophagesLipopolysaccharide (LPS)Inflammatory MediatorsPotent Inhibition[8]
Litcubanine APeritoneal Macrophages, RAW 264.7Lipopolysaccharide (LPS)TNF-α, IL-1β ExpressionSignificant inhibition at 100 nM[13]

Table 2: In Vivo Anti-inflammatory Activity of Selected Isoquinoline Alkaloids

AlkaloidAnimal ModelInflammation ModelDoseEffectReference
BerberineWistar RatCarrageenan-induced air pouchPretreatmentInhibition of exudate and PGE2 production[12]
SanguinarineMurine modelsAcute and chronic inflammationNot specifiedSignificant anti-inflammatory effects[8][10]
Protopine, OxyhydrastininMiceAcetic acid-stimulated writhing100 mg/kgRemarkable decrease in writhing number[14]
Four major constituents from Hypecoum erectumMiceCarrageenan-induced paw edema100 mg/kgSignificant relief of paw edema[14]

Molecular Mechanisms and Signaling Pathways

Isoquinoline alkaloids exert their anti-inflammatory effects by modulating several critical intracellular signaling pathways that regulate the inflammatory response.

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression.[15] In a resting state, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[16] Upon stimulation by pro-inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of the active NF-κB dimer (typically p65/p50) to the nucleus.[15][16] Once in the nucleus, NF-κB binds to DNA and activates the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[15]

Many isoquinoline alkaloids, including berberine, palmatine, and litcubanine A, have been shown to inhibit this pathway.[7][11][13] They can interfere at multiple points, such as by inhibiting the phosphorylation of IκB, thereby preventing its degradation and keeping NF-κB sequestered in the cytoplasm.[7][15]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB Phosphorylates IκB IkB IκB Degradation Degradation IkB->Degradation Degradation NFkB NF-κB (p65/p50) NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Promotes Mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) Transcription->Mediators Leads to Alkaloids Isoquinoline Alkaloids Alkaloids->IKK Inhibit Alkaloids->NFkB_active Inhibit Translocation

Caption: The NF-κB signaling pathway and points of inhibition by isoquinoline alkaloids.

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes key kinases like p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is another crucial regulator of inflammation.[8] Activation of these kinases leads to the phosphorylation of various transcription factors, such as AP-1, which in turn promote the expression of inflammatory genes.[12] Sanguinarine and palmatine have been demonstrated to inhibit the activation and phosphorylation of p38, JNK, and ERK, thereby downregulating the inflammatory response.[8][17]

MAPK_Pathway cluster_mapk MAPK Cascade Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P p38 p38 MAPKK->p38 P JNK JNK MAPKK->JNK P ERK ERK MAPKK->ERK P mid1 p38->mid1 JNK->mid1 ERK->mid1 TranscriptionFactors Transcription Factors (e.g., AP-1) Inflammation Inflammatory Gene Expression TranscriptionFactors->Inflammation Alkaloids Isoquinoline Alkaloids mid2 Alkaloids->mid2 Inhibit Phosphorylation mid1->TranscriptionFactors Activate

Caption: The MAPK signaling pathway and points of modulation by isoquinoline alkaloids.

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is the principal signaling mechanism for a wide array of cytokines and growth factors.[18] Dysregulation of this pathway is implicated in many inflammatory diseases.[19] Upon cytokine binding to its receptor, associated JAKs are activated, which then phosphorylate the receptor, creating docking sites for STAT proteins.[18] STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[18] Certain isoquinoline alkaloids, such as palmatine, have been found to interfere with this pathway, for instance by inhibiting the activation of STAT3, thereby suppressing the production of inflammatory cytokines.[11]

Experimental Protocols

The following sections outline typical methodologies employed to investigate the anti-inflammatory properties of isoquinoline alkaloids.

A common workflow is used to screen and characterize the anti-inflammatory effects of compounds in a cell-based model, typically using macrophage cell lines.

Experimental_Workflow A 1. Cell Culture (e.g., RAW 264.7 Macrophages) B 2. Pre-treatment with Isoquinoline Alkaloid A->B C 3. Inflammatory Stimulation (e.g., LPS) B->C D 4. Incubation C->D E 5a. Supernatant Collection D->E F 5b. Cell Lysis D->F G 6a. Mediator Analysis (Griess Assay for NO, ELISA for Cytokines) E->G H 6b. Molecular Analysis (Western Blot for Proteins, qRT-PCR for mRNA) F->H I 7. Data Analysis & Interpretation G->I H->I

Caption: General experimental workflow for in vitro anti-inflammatory assessment.
  • Cell Culture: Murine macrophage cell lines like RAW 264.7 or primary peritoneal macrophages are commonly used. Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-incubated with various concentrations of the test isoquinoline alkaloid for a specific period (e.g., 1-2 hours) before inflammatory stimulation.

  • Inflammation Induction: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages and is typically used at concentrations ranging from 100 ng/mL to 1 µg/mL.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess assay.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Levels of these cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Analysis of Protein and Gene Expression:

    • Western Blot: Cell lysates are used to determine the protein levels and phosphorylation status of key signaling molecules (e.g., p-p65, p-p38, IκB-α) and inflammatory enzymes (iNOS, COX-2).

    • Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cells to quantify the mRNA expression levels of genes encoding pro-inflammatory mediators.

Animal models are essential for confirming the anti-inflammatory effects of isoquinoline alkaloids in a whole-organism context.

  • Carrageenan-Induced Paw Edema Model: This is a widely used model for acute inflammation.

    • Animals: Wistar or Sprague-Dawley rats are typically used.

    • Procedure: A sub-plantar injection of carrageenan (a phlogistic agent) into the rat's hind paw induces a localized inflammatory response characterized by edema.

    • Treatment: The test alkaloid is administered orally or intraperitoneally prior to the carrageenan injection.

    • Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

  • Acetic Acid-Induced Writhing Model: This model is used to assess both anti-inflammatory and analgesic properties.

    • Animals: Mice are commonly used.

    • Procedure: Intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response (stretching of the abdomen and hind limbs).

    • Treatment: The test compound is administered prior to the acetic acid injection.

    • Measurement: The number of writhes is counted for a specific period (e.g., 20 minutes) after the injection. A reduction in the number of writhes indicates an anti-inflammatory/analgesic effect.[14]

Conclusion

Isoquinoline alkaloids represent a promising class of natural compounds with potent and multifaceted anti-inflammatory properties. Their ability to modulate key signaling pathways such as NF-κB, MAPK, and JAK-STAT underscores their therapeutic potential for a variety of inflammatory diseases. The quantitative data and mechanistic insights presented in this guide highlight the importance of continued research in this area. For drug development professionals, these compounds offer a rich source of novel chemical scaffolds for the design of next-generation anti-inflammatory agents. Further investigation, including preclinical and clinical studies, is warranted to fully translate the therapeutic potential of isoquinoline alkaloids into clinical practice.

References

The Pivotal Role of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde in Synthetic Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroisoquinoline-2(1H)-carbaldehyde, also known as N-formyl-1,2,3,4-tetrahydroisoquinoline, is a versatile synthetic intermediate that holds a significant position in the landscape of medicinal chemistry and organic synthesis. Its unique structural features, comprising a dihydroisoquinoline scaffold with a reactive aldehyde group, make it a valuable building block for the construction of a diverse array of complex molecules. This guide provides a comprehensive overview of its synthesis, properties, and its crucial role as a precursor to pharmacologically active compounds, particularly in the development of novel therapeutics. The dihydroisoquinoline core is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including neuroprotective, anti-inflammatory, and anticancer properties.[1] The presence of the formyl group at the 2-position offers a convenient handle for further chemical transformations, allowing for the introduction of various functional groups and the construction of more elaborate molecular architectures.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for its characterization.

PropertyValue
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
CAS Number 1699-52-1
IUPAC Name 3,4-dihydro-1H-isoquinoline-2-carbaldehyde
Synonyms N-formyl-1,2,3,4-tetrahydroisoquinoline, 2-formyl-1,2,3,4-tetrahydroisoquinoline

Spectroscopic Data:

  • Mass Spectrometry (GC-MS):

    • m/z Top Peak: 161

    • m/z 2nd Highest: 132

    • m/z 3rd Highest: 115[2]

  • Infrared (IR) Spectroscopy: For the related compound, 3,4-dihydroquinoline-1(2H)-carbaldehyde, characteristic IR peaks are observed for the carbonyl group of the aldehyde. Similar absorptions would be expected for the title compound.

Synthesis of this compound

The synthesis of the 3,4-dihydroisoquinoline core can be achieved through established methods such as the Bischler-Napieralski or Pictet-Spengler reactions.[4] The subsequent introduction of the formyl group at the nitrogen atom is a key step in preparing the title intermediate. A practical and efficient method for the N-formylation of secondary amines, such as 1,2,3,4-tetrahydroisoquinoline, involves the use of formic acid.

Experimental Protocol: N-Formylation of 1,2,3,4-Tetrahydroisoquinoline

This protocol is adapted from a general procedure for the N-formylation of amines using formic acid.

Materials:

  • 1,2,3,4-Tetrahydroisoquinoline

  • 85% Formic Acid (aqueous)

  • Toluene

  • Dean-Stark trap

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add 1,2,3,4-tetrahydroisoquinoline (1 equivalent).

  • Add toluene to the flask to create a suitable reaction volume.

  • Add 1.2 equivalents of 85% aqueous formic acid to the reaction mixture.

  • Heat the mixture to reflux. The water formed during the reaction, along with the water from the aqueous formic acid, will be collected in the Dean-Stark trap.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-9 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Evaporate the toluene under reduced pressure to obtain the crude N-formyl-1,2,3,4-tetrahydroisoquinoline. The product is often of sufficient purity for subsequent steps. If further purification is required, it can be achieved by column chromatography on silica gel.[5]

Logical Workflow for the Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Tetrahydroisoquinoline 1,2,3,4-Tetrahydroisoquinoline Formylation N-Formylation in Toluene (Reflux with Dean-Stark trap) Tetrahydroisoquinoline->Formylation FormicAcid Formic Acid FormicAcid->Formylation Intermediate 3,4-Dihydroisoquinoline- 2(1H)-carbaldehyde Formylation->Intermediate

Caption: Synthetic workflow for this compound.

Role as a Synthetic Intermediate: Synthesis of STING Inhibitors

A prominent application of this compound is its use as a key intermediate in the synthesis of 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which have been identified as potent inhibitors of the Stimulator of Interferon Genes (STING) pathway. The STING pathway is a critical component of the innate immune system, and its overactivation is implicated in various inflammatory and autoimmune diseases.

Experimental Protocol: Synthesis of 3,4-Dihydroisoquinoline-2(1H)-carboxamides

While a specific protocol for the conversion of the title carbaldehyde to the corresponding carboxamide was not detailed in the provided search results, a general synthetic route can be inferred. The aldehyde would first be oxidized to the corresponding carboxylic acid, which is then coupled with an appropriate amine to form the final carboxamide product.

Step 1: Oxidation of the Aldehyde to a Carboxylic Acid

A variety of standard oxidizing agents can be employed for this transformation, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).

Step 2: Amide Coupling

The resulting carboxylic acid can be coupled with a desired amine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base.

Illustrative Synthetic Scheme:

G Intermediate 3,4-Dihydroisoquinoline- 2(1H)-carbaldehyde CarboxylicAcid 3,4-Dihydroisoquinoline- 2(1H)-carboxylic acid Intermediate->CarboxylicAcid Oxidation STING_Inhibitor 3,4-Dihydroisoquinoline- 2(1H)-carboxamide (STING Inhibitor) CarboxylicAcid->STING_Inhibitor Amide Coupling Amine Amine (R-NH2) Amine->STING_Inhibitor

Caption: General synthetic route to STING inhibitors.
Quantitative Data for STING Inhibitors

A series of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities.

CompoundAnti-inflammatory Activity (Inhibition Rate)Analgesic Effect (Inhibition Rate)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (SI)
2a 95%100%0.4711.5
2n 92.7%100%1.634.8
Indomethacin ----
Celecoxib -->10-

Data from a study on (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides.[6]

Biological Significance and Signaling Pathways

Derivatives of this compound have shown significant biological activity, primarily through the modulation of key signaling pathways involved in inflammation and neurotransmission.

The STING Signaling Pathway

The cGAS-STING pathway is a crucial mechanism for detecting cytosolic DNA, which is a danger signal associated with viral infections and cellular damage. Upon activation, STING triggers a cascade of events leading to the production of type I interferons and other inflammatory cytokines. Inhibitors based on the 3,4-dihydroisoquinoline-2(1H)-carboxamide scaffold can block this pathway, offering a therapeutic strategy for autoimmune and inflammatory diseases.

STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING (ER Membrane) cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 dimerizes Nucleus Nucleus pIRF3->Nucleus translocates to IFN Type I Interferons Nucleus->IFN induces transcription of Inhibitor 3,4-Dihydroisoquinoline- 2(1H)-carboxamide Inhibitor Inhibitor->STING inhibits Dopaminergic_Signaling Dopamine Dopamine D1R D1-like Receptor Dopamine->D1R D2R D2-like Receptor Dopamine->D2R Gs Gs D1R->Gs activates Gi Gi D2R->Gi activates AC Adenylyl Cyclase Gs->AC stimulates Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Downstream Downstream Effects (Gene Expression, etc.) PKA->Downstream Modulator Dihydroisoquinoline Derivative Modulator->D1R modulates Modulator->D2R modulates

References

An In-Depth Technical Guide to 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on a key derivative, 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde, and its analogues, exploring their synthesis, biological activities, and therapeutic potential. This document provides a comprehensive overview of its role as a versatile intermediate and a pharmacologically active entity, with a particular focus on its applications in neuroprotection, anti-inflammatory, and anticancer research. Detailed experimental protocols, quantitative biological data for key derivatives, and mechanistic signaling pathways are presented to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

This compound, also known as N-formyl-1,2,3,4-tetrahydroisoquinoline, is a heterocyclic organic compound featuring a dihydroisoquinoline core with a formyl group attached to the nitrogen atom.[1] Its chemical formula is C₁₀H₁₁NO, and it has a molecular weight of 161.20 g/mol .[2] This core structure is of significant interest in medicinal chemistry due to its presence in a wide array of natural alkaloids and synthetic molecules with diverse pharmacological properties. The scaffold's rigid, bicyclic nature provides a well-defined three-dimensional arrangement for substituent groups, making it an excellent starting point for the design of targeted therapeutics.

Derivatives of the 3,4-dihydroisoquinoline core have demonstrated a broad spectrum of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects.[1] The N-formyl group of the title compound can be readily modified, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.[1] This guide will delve into the synthetic routes to this core, its key biological targets, and the experimental methodologies used to evaluate its efficacy.

Synthesis of the 3,4-Dihydroisoquinoline Core and its N-Formylation

The synthesis of the 3,4-dihydroisoquinoline scaffold is a well-established process in organic chemistry, with two primary named reactions being the Bischler-Napieralski reaction and the Pictet-Spengler reaction. These reactions provide access to the core structure, which can then be further modified, such as through N-formylation, to produce this compound.

Synthesis of the Dihydroisoquinoline Core

2.1.1. Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines. It involves the intramolecular cyclization of a β-arylethylamide using a condensing agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under reflux conditions. The reaction is most effective when the aromatic ring is electron-rich. The resulting 3,4-dihydroisoquinoline can then be reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline.

2.1.2. Pictet-Spengler Reaction

The Pictet-Spengler reaction is another cornerstone for the synthesis of tetrahydroisoquinolines. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of a protic or Lewis acid, followed by ring closure. The reaction proceeds through the formation of a Schiff base, which then undergoes an intramolecular electrophilic substitution.

N-Formylation of 1,2,3,4-Tetrahydroisoquinoline

Once the 1,2,3,4-tetrahydroisoquinoline core is synthesized, the final step to obtain this compound is the introduction of the formyl group at the nitrogen atom. This can be achieved through various N-formylation methods.

2.2.1. Formylation using Ethyl Formate

A common and efficient method for the N-formylation of secondary amines like 1,2,3,4-tetrahydroisoquinoline is the use of ethyl formate as the formylating agent.[3] The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of ethyl formate, followed by the elimination of ethanol to yield the N-formylated product.[4]

Medicinal Chemistry Applications

The 3,4-dihydroisoquinoline scaffold is a versatile platform for the development of therapeutic agents targeting a range of diseases. Key areas of investigation include neurodegenerative disorders, inflammatory diseases, and cancer.

STING Inhibition and Anti-inflammatory Activity

The stimulator of interferon genes (STING) pathway is a crucial component of the innate immune system that detects cytosolic DNA and triggers an inflammatory response.[5] Overactivation of the STING pathway is implicated in various autoimmune and inflammatory diseases.[5] Derivatives of 3,4-dihydroisoquinoline-2(1H)-carboxamide have been identified as potent inhibitors of the STING pathway.[5]

One notable derivative, compound 5c (a carboxamide, not the carbaldehyde), has shown significant inhibitory activity against both human and murine STING with IC₅₀ values of 44 nM and 32 nM, respectively.[5] The proposed mechanism involves covalent binding to the transmembrane domain of the STING protein.[5] This inhibition of the STING axis demonstrates robust in vivo anti-inflammatory efficacy.[5]

STING_Inhibition_Pathway cGAMP cGAMP STING STING cGAMP->STING binds & activates STING_active STING_active STING->STING_active translocates & oligomerizes p_IRF3 p_IRF3 p_IRF3_n p_IRF3_n p_IRF3->p_IRF3_n translocates

NF-κB Pathway Inhibition

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, and its dysregulation is associated with numerous inflammatory diseases and cancers. The canonical NF-κB pathway involves the phosphorylation and degradation of the inhibitor of κB (IκB), which allows the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some isoquinoline alkaloids have been shown to suppress the NF-κB signaling pathway by inhibiting the IκB kinase (IKK) complex, thereby preventing IκBα degradation and subsequent NF-κB activation.

NFkB_Inhibition_Pathway NFkB NFkB NFkB_n NFkB_n NFkB->NFkB_n translocates

Neuroprotective Effects

Certain derivatives of 1,2,3,4-tetrahydroisoquinoline, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have demonstrated significant neuroprotective properties.[1] The mechanism of this neuroprotection is multifaceted, involving the scavenging of free radicals and the inhibition of glutamate-induced excitotoxicity.[1]

Studies have shown that 1MeTIQ can prevent glutamate-induced cell death and calcium (Ca²⁺) influx in neuronal cells.[1] This suggests a direct or indirect antagonism of NMDA receptors, a key component of the glutamatergic system.[1] By modulating the glutamatergic system, these compounds can protect neurons from the damaging effects of excessive glutamate, a hallmark of many neurodegenerative diseases.

Neuroprotection_Pathway cluster_synapse Synaptic Cleft Glutamate Excess Glutamate

Quantitative Data for 3,4-Dihydroisoquinoline Derivatives

While specific quantitative bioactivity data for this compound is not extensively available in the public domain, numerous studies have reported the activity of its close derivatives. The following tables summarize key quantitative data for these related compounds.

Table 1: STING Inhibitory Activity of 3,4-Dihydroisoquinoline-2(1H)-carboxamide Derivatives

CompoundTargetAssay TypeIC₅₀ (nM)Cell LineReference
5c Human STINGCellular44THP1-Dual[5]
5c Murine STINGCellular32THP1-Dual[5]

Table 2: NMDA Receptor Antagonist Activity of Decahydroisoquinoline Derivatives

CompoundTargetAssay TypeIC₅₀ (nM)PreparationReference
31a NMDA Receptor[³H]CGS19755 Displacement55 ± 14N/A[6]
32a NMDA Receptor[³H]CGS19755 Displacement856 ± 136N/A[6]

Note: Compounds 31a and 32a are decahydroisoquinoline derivatives, representing a saturated version of the isoquinoline core.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core structure and key biological assays.

Synthesis and Purification Protocols

5.1.1. General Procedure for Bischler-Napieralski Reaction

A β-arylethylamide is dissolved in a suitable solvent (e.g., anhydrous acetonitrile or toluene). A dehydrating agent, such as phosphorus oxychloride (POCl₃, 3-5 equivalents), is added dropwise at 0 °C. The reaction mixture is then heated to reflux for 2-4 hours. After completion, the solvent is removed under reduced pressure. The residue is carefully treated with ice and made alkaline with a concentrated base (e.g., NaOH or NH₄OH). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 3,4-dihydroisoquinoline.

5.1.2. General Procedure for Pictet-Spengler Reaction

A β-arylethylamine (1 equivalent) and an aldehyde (1-1.2 equivalents) are dissolved in a suitable solvent (e.g., toluene, methanol, or dichloromethane). A protic acid (e.g., HCl, H₂SO₄, or trifluoroacetic acid) is added catalytically. The mixture is stirred at room temperature or heated to reflux for several hours until the reaction is complete (monitored by TLC). The reaction is then cooled, and the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried, filtered, and concentrated. The resulting crude 1,2,3,4-tetrahydroisoquinoline can be purified by column chromatography.

5.1.3. General Procedure for N-Formylation using Ethyl Formate

The 1,2,3,4-tetrahydroisoquinoline (1 equivalent) is dissolved in an excess of ethyl formate, which acts as both the solvent and the formylating agent. The mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC. Upon completion, the excess ethyl formate is removed by rotary evaporation to yield the crude N-formylated product.

5.1.4. Purification by Column Chromatography

The crude product is purified by flash column chromatography on silica gel. A suitable eluent system is determined by TLC analysis, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). The fractions containing the pure product are combined and the solvent is evaporated to yield the purified this compound.

Biological Assay Protocols

5.2.1. STING Inhibition Assay (Luciferase Reporter Assay)

  • Cell Culture: THP1-Dual™ cells, which are engineered with a secreted luciferase reporter gene under the control of an IRF-inducible promoter, are cultured according to the manufacturer's instructions.

  • Compound Treatment: Cells are plated in 96-well plates and treated with various concentrations of the test compound (e.g., 3,4-dihydroisoquinoline derivatives) for 1-2 hours.

  • STING Activation: The STING pathway is activated by adding a known STING agonist, such as 2'3'-cGAMP.

  • Incubation: The plates are incubated for 24 hours to allow for reporter gene expression.

  • Luciferase Measurement: The luciferase activity in the cell supernatant is measured using a luminometer and a suitable luciferase detection reagent.

  • Data Analysis: The percentage of inhibition is calculated relative to the vehicle-treated control, and IC₅₀ values are determined by non-linear regression analysis.

5.2.2. NF-κB Inhibition Assay (Reporter Gene Assay)

  • Cell Culture: A suitable cell line (e.g., HEK293 or HeLa) stably transfected with an NF-κB-dependent luciferase reporter construct is used.

  • Compound Treatment: Cells are seeded in 96-well plates and pre-treated with the test compounds for 1 hour.

  • NF-κB Activation: Cells are stimulated with a known NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β).

  • Incubation: The cells are incubated for 6-24 hours to induce reporter gene expression.

  • Luciferase Measurement: Cell lysates are prepared, and luciferase activity is measured using a luminometer.

  • Data Analysis: The inhibitory effect of the compounds on NF-κB activation is quantified, and IC₅₀ values are calculated.

5.2.3. Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

  • Cell Culture: Primary cortical or cerebellar granule neurons are cultured in appropriate media.

  • Compound Treatment: Neurons are pre-treated with various concentrations of the test compound (e.g., 1MeTIQ) for a specified period (e.g., 24 hours).

  • Induction of Excitotoxicity: Glutamate is added to the culture medium to induce excitotoxicity.

  • Incubation: The cells are incubated with glutamate for a defined period (e.g., 30 minutes to 24 hours).

  • Cell Viability Assessment: Cell viability is assessed using a standard method, such as the MTT assay or by staining with fluorescent dyes like calcein-AM (live cells) and ethidium homodimer-1 (dead cells).

  • Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of compound-treated cells to that of cells treated with glutamate alone. EC₅₀ values for neuroprotection can then be determined.

Conclusion

This compound and its derivatives represent a promising class of compounds in medicinal chemistry. The synthetic accessibility of the core scaffold, combined with the diverse biological activities exhibited by its analogues, makes it an attractive starting point for the development of novel therapeutics. The demonstrated activities in STING inhibition, NF-κB pathway modulation, and neuroprotection highlight the potential of this scaffold to address unmet medical needs in inflammatory diseases, cancer, and neurodegenerative disorders. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds are warranted to advance them towards clinical applications. This guide provides a foundational resource for researchers to build upon in their efforts to harness the therapeutic potential of the 3,4-dihydroisoquinoline core.

References

A Comprehensive Review of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The 3,4-dihydroisoquinoline scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic molecules with a wide array of pharmacological activities. This technical guide provides an in-depth literature review of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde and its diverse analogs. We focus on their synthesis, biological evaluation, and structure-activity relationships (SAR). This document consolidates quantitative data from various studies into structured tables, details key experimental protocols, and utilizes graphical diagrams to illustrate synthetic workflows and biological pathways, serving as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

Isoquinoline and its derivatives, particularly the 3,4-dihydroisoquinoline core, represent a significant class of heterocyclic compounds in medicinal chemistry.[1] These structures are found in numerous alkaloids, such as papaverine and morphine, known for their potent biological effects.[1][2] The versatility of the dihydroisoquinoline scaffold allows for substitutions at various positions, leading to a broad spectrum of pharmacological properties including anti-inflammatory, anticonvulsant, anticancer, and enzyme inhibitory activities.[1][3][4] This review specifically explores analogs derived from the 3,4-dihydroisoquinoline nucleus, with a particular focus on developments related to the 2(1H)-carbaldehyde, carboxamide, and carbothioamide derivatives, among others.

Synthesis of 3,4-Dihydroisoquinoline Analogs

The synthesis of the 3,4-dihydroisoquinoline core is most commonly achieved through the Bischler-Napieralski reaction.[5][6] This reaction involves the intramolecular cyclization of a β-phenylethylamine derivative, typically an N-acyl derivative, in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or trifluoromethanesulfonic anhydride (Tf₂O).[5][6] The resulting 3,4-dihydroisoquinoline can then be further modified. For instance, N-Aryl-3,4-dihydroisoquinoline carbothioamide analogs are synthesized by treating isothiocyanate derivatives with a base in acetone.[7]

Below is a generalized workflow for the synthesis of 1-substituted 3,4-dihydroisoquinoline derivatives via the Bischler-Napieralski reaction.

G cluster_synthesis Generalized Bischler-Napieralski Synthesis Workflow start β-Phenylethylamine Derivative amide N-Acyl β-Phenylethylamine Intermediate start->amide + Step 1: Acylation reagent1 Acylating Agent (e.g., Acyl Chloride) reagent1->amide cyclization Intramolecular Cyclization amide->cyclization + Step 2: Cyclodehydration reagent2 Dehydrating Agent (e.g., POCl₃) reagent2->cyclization product 1-Substituted 3,4-Dihydroisoquinoline cyclization->product

Caption: General workflow for the Bischler-Napieralski reaction.[5][6]

Biological Activities and Structure-Activity Relationships (SAR)

Analogs of 3,4-dihydroisoquinoline have been investigated for a multitude of biological activities. The following sections highlight key therapeutic areas where these compounds have shown significant promise.

STING Inhibitory Activity for Anti-Inflammatory Applications

The Stimulator of Interferon Genes (STING) protein is a crucial component of the innate immune system.[4] Overactivation of the STING pathway can lead to autoimmune and autoinflammatory diseases. Recently, 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been identified as potent STING inhibitors.[4] An extensive structure-activity relationship (SAR) study led to the discovery of compound 5c , which demonstrated cellular inhibitory IC₅₀ values of 44 nM and 32 nM for human and mouse STING, respectively.[4] This compound is believed to bind covalently to the transmembrane domain of STING, effectively blocking its activation. In mouse models, compound 5c showed significant in vivo anti-inflammatory effects and was protective against cisplatin-induced acute kidney injury by restoring mitochondrial function and reducing apoptosis.[4]

G STING Signaling Pathway Inhibition cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING STING Dimer (ER Membrane) cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates Inhibitor Dihydroisoquinoline Carboxamide (5c) Inhibitor->STING Covalently Binds & Inhibits Activation IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFNs Type I Interferons (IFNs) pIRF3->IFNs induces transcription Inflammation Pro-inflammatory Cytokines pIRF3->Inflammation induces transcription

Caption: Inhibition of the cGAS-STING signaling pathway by compound 5c.[4]
Urease Inhibitory Activity

Urease is an enzyme that catalyzes the hydrolysis of urea and plays a role in pathologies associated with Helicobacter pylori. A series of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogs were synthesized and evaluated for their urease inhibitory potential.[7] Several of these compounds showed more potent activity than the standard inhibitor, thiourea. Specifically, analogs with electron-donating groups on the aryl ring exhibited superior activity.[7] Molecular docking studies suggest these compounds interact with the enzyme's active site through hydrogen bonding and hydrophobic interactions.[7]

Anticonvulsant Activity

Certain 3,4-dihydroisoquinoline derivatives containing a heterocyclic moiety have been synthesized and tested for anticonvulsant properties.[3] In preclinical models such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure test, these compounds showed significant activity. Compound 9a (9-(hexyloxy)-5,6-dihydro-[1][2][7]triazolo[3,4-a]isoquinolin-3(2H)-one) was particularly potent in the MES test with an ED₅₀ of 63.31 mg/kg and a protective index greater than 7.9.[3] Docking studies suggest a possible mechanism of action through binding to the benzodiazepine site of the GABAₐ receptor.[3]

Spasmolytic Activity

Inspired by the structures of known spasmolytics like papaverine and mebeverine, novel 1,3-disubstituted 3,4-dihydroisoquinolines have been synthesized and evaluated.[2] These compounds, particularly 3-isopropyl derivatives, were assessed for their ability to relax smooth muscle. In silico predictions and ex vivo experiments on isolated tissues confirmed their spasmolytic activity, positioning them as potential candidates for treating conditions like Irritable Bowel Syndrome (IBS).[2]

Other Biological Activities
  • Anticancer Activity : Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been developed as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1.[8] Active compounds showed binding affinities in the low micromolar range and were able to induce apoptosis in cancer cell lines.[8]

  • Free-Radical Scavenging : A series of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives demonstrated significant free-radical scavenging capabilities in various assays (DPPH, ABTS, superoxide anion), suggesting potential applications in diseases related to oxidative stress.[9][10]

  • Protein Arginine Methyltransferase 5 (PRMT5) Inhibition : N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)amide derivatives have been designed as potent and selective inhibitors of PRMT5, a target in leukemia and lymphoma.[11] Compound 46 from this series showed an IC₅₀ of 8.5 nM and displayed strong anti-proliferative and in vivo antitumor activity.[11]

Quantitative Data Summary

The following tables summarize key quantitative data for various biological activities of 3,4-dihydroisoquinoline analogs.

Table 1: Urease Inhibitory Activity of Carbothioamide Analogs [7]

Compound Substitution Pattern IC₅₀ (µM)
1 4-Methylphenyl 20.4 ± 0.22
2 2,4-Dimethylphenyl 11.2 ± 0.81
4 4-Methoxyphenyl 15.5 ± 0.49
7 4-Hydroxyphenyl 18.5 ± 0.65

| Thiourea | (Standard) | 21.7 ± 0.34 |

Table 2: STING Inhibitory Activity of Carboxamide Analogs [4]

Compound Target IC₅₀ (nM)
5c Human STING 44

| 5c | Mouse STING | 32 |

Table 3: Anticonvulsant Activity of Triazolo-isoquinoline Analogs [3]

Compound Test ED₅₀ (mg/kg) Protective Index (PI)
9a MES 63.31 > 7.9

| Valproate | MES | 261.5 | 1.6 |

Table 4: PRMT5 Inhibitory Activity [11]

Compound Target IC₅₀ (nM) Anti-proliferative GI₅₀ (nM, MV4-11 cells)
46 PRMT5 8.5 18

| GSK-3326595 | PRMT5 | 5.5 | N/A |

Key Experimental Protocols

General Synthesis of N-Aryl-3,4-dihydroisoquinoline carbothioamides[7]

N-Aryl-3,4-dihydroisoquinoline carbothioamide analogs (1–22) were synthesized by reacting isothiocyanate derivatives under basic conditions. The procedure was carried out in acetone with potassium carbonate (K₂CO₃) as the base, stirring at room temperature for 5–30 minutes. Reaction progress was monitored using thin-layer chromatography (TLC) with a hexane/ethyl acetate (8:2) mobile phase. Upon completion, the solvent was removed under reduced pressure. The resulting crude product was purified through work-up and crystallization to yield the pure compounds.[7]

In Vitro Urease Inhibition Assay[7]

The urease inhibitory activity of the synthesized compounds was assessed in vitro. The assay mixture contained 25 µL of Jack bean urease enzyme solution, 55 µL of phosphate buffer (pH 7.0), and 10 µL of the test compound (dissolved in DMSO). The mixture was incubated at 30°C for 15 minutes in a 96-well plate. After incubation, 10 µL of urea solution (100 mM) was added, and the plate was incubated for another 15 minutes. The production of ammonia was measured using the indophenol method, where absorbance was read at 630 nm. Thiourea was used as the standard inhibitor. The percentage of inhibition was calculated, and IC₅₀ values were determined using graphical analysis.[7]

Drug Discovery and Evaluation Workflow

The development of these analogs typically follows a structured workflow from initial design to in vivo validation, as illustrated in the diagram below.

G design Lead Identification & Structure-Based Design synthesis Chemical Synthesis of Analogs design->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification invitro In Vitro Screening (e.g., Enzyme Assays, Binding) purification->invitro sar Structure-Activity Relationship (SAR) Analysis invitro->sar sar->design Optimization Loop cellular Cell-Based Assays (e.g., Anti-proliferative, Cytotoxicity) sar->cellular Potent Hits invivo In Vivo Animal Models (e.g., Efficacy, Toxicity) cellular->invivo lead Lead Candidate invivo->lead

Caption: A typical workflow for the discovery of bioactive compounds.

Conclusion and Future Perspectives

The 3,4-dihydroisoquinoline scaffold remains a highly valuable and versatile core in modern drug discovery. The analogs reviewed here, from carboxamides acting as STING inhibitors to carbothioamides targeting urease, demonstrate the broad therapeutic potential of this chemical class. The ability to readily synthesize a diverse library of derivatives allows for fine-tuning of activity and exploration of various biological targets. Future research should continue to leverage structure-based design and combinatorial chemistry to discover novel analogs with improved potency, selectivity, and pharmacokinetic profiles. The promising in vivo results for STING and PRMT5 inhibitors, in particular, highlight the potential for these compounds to advance into clinical development for treating inflammatory diseases and cancers.

References

Methodological & Application

Application Notes and Protocols for the Formylation of 1,2,3,4-Tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-formylation of 1,2,3,4-tetrahydroisoquinoline, a crucial transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. The following methods offer a range of conditions, from catalytic green chemistry approaches to classical formylation techniques.

Introduction

N-formyl-1,2,3,4-tetrahydroisoquinoline is a key synthetic intermediate. The formyl group can serve as a protecting group for the secondary amine, or as a precursor for further chemical modifications. The choice of formylation protocol can depend on factors such as substrate compatibility, desired yield, scalability, and environmental considerations. This application note details three distinct and effective methods for the formylation of 1,2,3,4-tetrahydroisoquinoline.

Data Presentation

The following table summarizes the quantitative data for the different formylation protocols described in this document, allowing for easy comparison of their key reaction parameters and outcomes.

Protocol TitleFormylating AgentCatalyst/ReagentSolventTemperature (°C)Time (h)PressureYield (%)
Catalytic Formylation with CO2 and H2Carbon Dioxide (CO2) and Hydrogen (H2)Ru/ZIF-8THF150152 MPa CO2, 6 MPa H293[1]
Formylation with Formic Acid85% Aqueous Formic AcidNoneTolueneReflux4-9Atmospheric~94-98 (for secondary amines)[2]
Formylation with Chloral HydrateChloral HydrateNoneMethanolRoom Temp.OvernightAtmospheric~90 (for a primary amine)

Experimental Protocols

Protocol 1: Catalytic Formylation with CO2 and H2

This protocol describes a green chemistry approach utilizing carbon dioxide as a C1 source for the formylation of 1,2,3,4-tetrahydroisoquinoline in the presence of a heterogeneous ruthenium catalyst.[1]

Materials:

  • 1,2,3,4-tetrahydroisoquinoline

  • Ru/ZIF-8 catalyst (2 wt% Ru loading)

  • Tetrahydrofuran (THF), anhydrous

  • Carbon Dioxide (CO2)

  • Hydrogen (H2)

  • Stainless steel autoclave with a Teflon inner container

  • Gas inlet and pressure gauge

Procedure:

  • To a 16 mL stainless steel autoclave with a Teflon inner container, add 1,2,3,4-tetrahydroisoquinoline (0.5 mmol) and the Ru/ZIF-8 catalyst (25 mg).

  • Add anhydrous THF (1 mL) to the autoclave.

  • Seal the autoclave and flush it three times with H2 gas at 1 MPa to remove the air.

  • Charge the autoclave with CO2 to a pressure of 2 MPa, followed by H2 to a final pressure of 6 MPa.

  • Heat the autoclave to 150 °C and stir the reaction mixture for 15 hours.

  • After the reaction is complete, cool the autoclave to room temperature and slowly vent the gases.

  • The resulting mixture can be analyzed by standard chromatographic and spectroscopic methods to determine the yield of N-formyl-1,2,3,4-tetrahydroisoquinoline.

Protocol 2: Formylation with Formic Acid

This protocol outlines a classical and efficient method for the N-formylation of secondary amines using aqueous formic acid with azeotropic removal of water.[2]

Materials:

  • 1,2,3,4-tetrahydroisoquinoline

  • 85% Aqueous Formic Acid

  • Toluene

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine 1,2,3,4-tetrahydroisoquinoline (1.0 g) and toluene.

  • Add 1.0-1.2 equivalents of 85% aqueous formic acid to the mixture.

  • Heat the reaction mixture to reflux and continue heating for 4-9 hours, collecting the water in the Dean-Stark trap.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Evaporate the toluene under reduced pressure to yield the crude N-formyl-1,2,3,4-tetrahydroisoquinoline. The product is often of sufficient purity for subsequent steps. If necessary, further purification can be achieved by column chromatography.

Protocol 3: Formylation with Chloral Hydrate

This protocol provides a general method for the N-formylation of amines using chloral hydrate. While a specific example for 1,2,3,4-tetrahydroisoquinoline is not detailed in the searched literature, this procedure is effective for secondary cyclic amines.[3]

Materials:

  • 1,2,3,4-tetrahydroisoquinoline

  • Chloral Hydrate

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 1,2,3,4-tetrahydroisoquinoline (0.1 mole) in methanol (50 mL) in a round-bottom flask.

  • In a separate beaker, dissolve chloral hydrate (0.1 mole, 16.5 g) in methanol (50 mL).

  • Add the chloral hydrate solution to the 1,2,3,4-tetrahydroisoquinoline solution with stirring.

  • Stir the reaction mixture at room temperature overnight.

  • After the reaction is complete, remove the methanol by evaporation under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., chloroform and cyclohexane).

Visualizations

The following diagrams illustrate the experimental workflows for the described protocols.

Protocol_1_Workflow start Start add_reactants Add 1,2,3,4-tetrahydroisoquinoline, Ru/ZIF-8 catalyst, and THF to autoclave start->add_reactants seal_flush Seal and flush autoclave with H2 add_reactants->seal_flush pressurize Pressurize with CO2 (2 MPa) and H2 (6 MPa) seal_flush->pressurize heat_stir Heat to 150°C and stir for 15 hours pressurize->heat_stir cool_vent Cool to room temperature and vent heat_stir->cool_vent analysis Analyze product cool_vent->analysis end End analysis->end

Caption: Workflow for Catalytic Formylation with CO2 and H2.

Protocol_2_Workflow start Start combine_reactants Combine 1,2,3,4-tetrahydroisoquinoline, formic acid, and toluene in a flask with a Dean-Stark trap start->combine_reactants reflux Heat to reflux for 4-9 hours, collecting water combine_reactants->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool Reaction complete evaporate Evaporate toluene cool->evaporate purify Purify if necessary evaporate->purify end End purify->end

Caption: Workflow for Formylation with Formic Acid.

Protocol_3_Workflow start Start dissolve_thq Dissolve 1,2,3,4-tetrahydroisoquinoline in methanol start->dissolve_thq dissolve_chloral Dissolve chloral hydrate in methanol start->dissolve_chloral mix Mix the two solutions dissolve_thq->mix dissolve_chloral->mix stir Stir at room temperature overnight mix->stir evaporate Evaporate methanol stir->evaporate recrystallize Recrystallize the product evaporate->recrystallize end End recrystallize->end

Caption: Workflow for Formylation with Chloral Hydrate.

References

Application Notes: The Bischler-Napieralski Cyclization for the Synthesis of Dihydroisoquinolines and β-Carbolines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Bischler-Napieralski reaction is a cornerstone of heterocyclic chemistry, providing a powerful method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[1][2][3] First discovered in 1893, this reaction has become one of the most frequently used strategies for constructing the isoquinoline core, a privileged scaffold found in numerous alkaloids and pharmacologically active compounds.[3][4][5] The reaction is typically carried out under acidic conditions using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to promote the electrophilic aromatic substitution.[2][6] The resulting dihydroisoquinolines can be subsequently oxidized to furnish fully aromatic isoquinolines.[2] The versatility of this reaction also extends to the synthesis of β-carbolines from N-acyl tryptamine derivatives, further highlighting its importance in medicinal chemistry and drug development.[3][7]

Mechanism of Action

The mechanism of the Bischler-Napieralski reaction has been the subject of detailed study. While multiple pathways have been proposed, it is widely accepted that the reaction proceeds through a key nitrilium ion intermediate.[1][4] The process begins with the activation of the amide carbonyl oxygen by a Lewis acid/dehydrating agent (e.g., POCl₃). This is followed by an initial dehydration step to form a reactive nitrilium salt.[6] This electrophilic intermediate then undergoes an intramolecular electrophilic aromatic substitution (SEAr) reaction, where the electron-rich aromatic ring attacks the nitrilium carbon to form a new carbon-carbon bond and complete the cyclization.[3][4] Subsequent deprotonation re-aromatizes the system and, after neutralization, yields the final 3,4-dihydroisoquinoline product.[1][2] The reaction conditions can influence the predominant mechanistic pathway.[1]

Experimental Workflow

The general workflow for a Bischler-Napieralski cyclization involves the preparation of the starting amide, cyclization using a dehydrating agent, and subsequent workup and purification of the dihydroisoquinoline product.

Bischler_Napieralski_Workflow cluster_start Reactant Preparation cluster_reaction Cyclization Reaction cluster_workup Product Isolation cluster_end Final Product Start β-Arylethylamide Setup Dissolve in Anhydrous Solvent Start->Setup Reagent Add Dehydrating Agent (e.g., POCl₃) Setup->Reagent React Heat / Reflux (0-100 °C) Reagent->React Workup Quench & Neutralize React->Workup Extract Solvent Extraction Workup->Extract Purify Purification (Chromatography) Extract->Purify End 3,4-Dihydroisoquinoline Purify->End

Caption: General experimental workflow for the Bischler-Napieralski cyclization.

General Experimental Protocol

This protocol provides a general guideline for performing a Bischler-Napieralski cyclization. The specific solvent, temperature, and reaction time should be optimized based on the substrate's reactivity.

Materials:

  • β-arylethylamide substrate

  • Dehydrating agent (e.g., phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), trifluoromethanesulfonic anhydride (Tf₂O))

  • Anhydrous solvent (e.g., toluene, acetonitrile, dichloromethane (DCM), or an ionic liquid like [bmim]PF₆)

  • Base for neutralization (e.g., saturated sodium bicarbonate, ammonium hydroxide)

  • Organic solvent for extraction (e.g., DCM, ethyl acetate)

  • Drying agent (e.g., Na₂SO₄, MgSO₄)

  • Round-bottom flask, condenser, and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the β-arylethylamide substrate in the chosen anhydrous solvent.

  • Reagent Addition: Cool the solution in an ice bath (0 °C) or as required by the specific protocol. Slowly add the dehydrating agent (e.g., POCl₃) dropwise to the stirred solution.

  • Cyclization: After the addition is complete, allow the reaction mixture to stir at the appropriate temperature (ranging from room temperature to 100 °C) for the required time (typically 1-4 hours).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Neutralization: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it over crushed ice or adding ice water. Neutralize the acidic mixture by slowly adding a base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM) multiple times.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by silica gel column chromatography to obtain the pure 3,4-dihydroisoquinoline.

Data Summary: Examples of Reaction Conditions

The choice of reagents and conditions significantly impacts the outcome of the Bischler-Napieralski reaction. The following table summarizes various conditions reported in the literature.

Substrate TypeDehydrating Agent / AdditiveSolventTemperatureTimeYield (%)Reference
N-PhenethylbenzamideTf₂O / 2-ChloropyridineCH₂Cl₂-40 °C to rt1 h95%[8]
Electron-rich PhenethylamidesPOCl₃[bmim]PF₆90-100 °C1 hHigh[9]
(2-Phenylethyl)amidesOxalyl Chloride---High[10]
PhenethylamidesP₂O₅ in refluxing POCl₃POCl₃Reflux--[1]
Amide (4.79 mmol)Tf₂O / 2-ChloropyridineDCM-20 °C to 0 °C50 min-[2]
N-acyl tryptamineP₂O₅ or POCl₃Toluene/XyleneReflux--[6][7]

Protocols from Cited Experiments

Protocol 1: Mild Cyclodehydration using Tf₂O (Movassaghi et al.) [8]

This method utilizes trifluoromethanesulfonic anhydride (Tf₂O) for a mild and efficient cyclization.

  • Procedure: To a solution of N-phenethylbenzamide (1.0 equiv) and 2-chloropyridine (1.2 equiv) in anhydrous CH₂Cl₂ at -40 °C, add Tf₂O (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by chromatography to yield the 3,4-dihydroisoquinoline product.

Protocol 2: Cyclization in an Ionic Liquid (Judeh et al.) [9]

This protocol offers an environmentally benign alternative using an ionic liquid as the solvent.

  • Procedure: In a flask, dissolve the substituted phenethylamide (1.0 equiv) in the ionic liquid [bmim]PF₆. Add phosphorus oxychloride (POCl₃) (1.2 equiv) to the solution. Heat the mixture at 90–100 °C for 1 hour. After cooling, extract the product directly from the ionic liquid using an organic solvent. The ionic liquid can often be recycled. This method has been shown to produce pure products in high yields without the need for chromatographic purification.[9]

References

A Step-by-Step Guide to Pictet-Spengler Condensation: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the Pictet-Spengler reaction is a cornerstone of heterocyclic chemistry, enabling the synthesis of a wide array of biologically active molecules. This powerful condensation reaction provides a direct route to constructing tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds, which are core structures in numerous alkaloids and pharmaceutical agents.

First discovered by Amé Pictet and Theodor Spengler in 1911, this reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions. The versatility and robustness of the Pictet-Spengler reaction have cemented its importance in the synthesis of complex natural products and in the discovery of new therapeutic agents. This guide provides a detailed overview of the reaction mechanism, comprehensive experimental protocols, and a summary of quantitative data to aid in its practical application.

Mechanism of the Pictet-Spengler Reaction

The reaction proceeds through the initial formation of a Schiff base from the condensation of a β-arylethylamine and a carbonyl compound. Under acidic conditions, this Schiff base is protonated to form a highly electrophilic iminium ion. The electron-rich aromatic ring of the β-arylethylamine then attacks the iminium ion in an intramolecular electrophilic aromatic substitution, leading to the formation of a spirocyclic intermediate. Subsequent rearrangement and deprotonation restore aromaticity and yield the final tetrahydro-β-carboline or tetrahydroisoquinoline product. The driving force of the reaction is the formation of the stable heterocyclic ring system.[1]

Pictet_Spengler_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Reactants β-Arylethylamine + Aldehyde/Ketone Schiff_Base Schiff Base Formation Reactants->Schiff_Base Condensation Iminium_Ion Iminium Ion Formation (Acid Catalyzed) Schiff_Base->Iminium_Ion Protonation Cyclization Intramolecular Electrophilic Attack Iminium_Ion->Cyclization Ring Closure Spirocyclic_Intermediate Spirocyclic Intermediate Cyclization->Spirocyclic_Intermediate Deprotonation Deprotonation & Aromatization Spirocyclic_Intermediate->Deprotonation Rearrangement Product Tetrahydro-β-carboline or Tetrahydroisoquinoline Deprotonation->Product

General mechanism of the Pictet-Spengler reaction.

Experimental Protocols

The success of a Pictet-Spengler reaction is highly dependent on the choice of reactants, solvent, catalyst, and temperature. Below are detailed protocols for the synthesis of both tetrahydro-β-carbolines and tetrahydroisoquinolines.

Protocol 1: Synthesis of a Tetrahydro-β-carboline Derivative

This protocol describes a general procedure for the synthesis of 1-substituted-tetrahydro-β-carbolines from tryptamine and an aldehyde.

Materials:

  • Tryptamine

  • Aldehyde (e.g., benzaldehyde)

  • Glacial Acetic Acid

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve tryptamine (1.0 eq) in a mixture of glacial acetic acid and dry dichloromethane (e.g., 5:10 mL).

  • To this solution, add the aldehyde (1.2 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Experimental_Workflow Start Start: Dissolve Tryptamine in Acetic Acid/DCM Add_Aldehyde Add Aldehyde Start->Add_Aldehyde Stir Stir at Room Temperature (24 hours) Add_Aldehyde->Stir Monitor Monitor by TLC Stir->Monitor Neutralize Neutralize with Saturated NaHCO₃ Monitor->Neutralize Reaction Complete Extract Extract with DCM Neutralize->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Final Product: Tetrahydro-β-carboline Purify->Product

A typical experimental workflow for a Pictet-Spengler reaction.
Protocol 2: Synthesis of a Tetrahydroisoquinoline Derivative

This protocol outlines the synthesis of a tetrahydroisoquinoline via the Pictet-Spengler reaction of a phenylethylamine with an aldehyde under harsher acidic conditions.

Materials:

  • β-Phenylethylamine derivative (e.g., 3,4-dimethoxyphenylethylamine)

  • Aldehyde or its acetal (e.g., formaldehyde dimethyl acetal)

  • Concentrated Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the β-phenylethylamine derivative (1.0 eq) in methanol.

  • Add the aldehyde or its acetal (1.1 eq) to the solution.

  • Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid or trifluoroacetic acid.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a NaOH solution.

  • Extract the product with dichloromethane (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography.

Quantitative Data Summary

The yield of the Pictet-Spengler reaction is influenced by various factors, including the nature of the reactants and the reaction conditions. The following tables summarize representative yields for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines.

Table 1: Representative Yields for Tetrahydro-β-carboline Synthesis

β-ArylethylamineAldehyde/KetoneCatalyst/SolventTemperatureTime (h)Yield (%)Reference
TryptamineEthyl glyoxalate---80[2]
TryptamineGlyoxal dimethyl acetal---92[2]
Substituted TryptaminesCyclohexanoneGlacial Acetic Acid/TolueneReflux-91[3]
L-tryptophan propargyl esterVarious aldehydesTFA--52-73[4]
L-tryptophan methyl esterAryl methyl ketones---Quantitative[4]

Table 2: Representative Yields for Tetrahydroisoquinoline Synthesis

β-ArylethylamineAldehyde/KetoneCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
DopamineCyclohexanoneKPi buffer (pH 9)/MeOH70-97[5]
Dopamine3-Methyl cyclohexanoneKPi buffer (pH 9)/MeOH702070[5]
Dopamine4-Methyl cyclohexanoneKPi buffer (pH 9)/MeOH702080[5]
DopamineTetrahydro-4H-pyran-4-oneKPi buffer (pH 9)/MeOH702083[5]
N-carbamoyl-β-arylethylaminesVarious aldehydesChiral Phosphoric Acid/CHCl₃-40-up to quantitative[6]

Applications in Drug Development: Targeting Signaling Pathways

The tetrahydro-β-carboline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer properties. One notable example is the inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway, which is a key regulator of cell growth, differentiation, and metastasis in advanced cancers.[7]

TGF_beta_Pathway cluster_nucleus TGFb TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGFb->TBRII Binds TBRI TGF-β Receptor I (TβRI) TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_Complex SMAD2/3/4 Complex pSMAD23->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Translocates to Transcription Gene Transcription (Cell Growth, Proliferation, Metastasis) Inhibitor Tetrahydro-β-carboline Derivative Inhibitor->TBRI Inhibits

References

Application Notes and Protocols for 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde in Multi-component Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,4-dihydroisoquinoline-2(1H)-carbaldehyde and its related imine precursor, 3,4-dihydroisoquinoline, in multi-component reactions (MCRs) for the synthesis of complex molecular scaffolds. The focus is on the Ugi three-component reaction (Ugi-3CR) for the generation of peptidomimetics, which are crucial in drug discovery for their ability to mimic the secondary structures of peptides.

Application Notes

Introduction to Multi-component Reactions and the Ugi Reaction

Multi-component reactions are powerful tools in organic synthesis and medicinal chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step.[1] This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds for biological screening.

The Ugi reaction is a cornerstone of MCRs, typically involving four components: an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide, to produce α-acylamino amides.[2] A variation of this is the Ugi three-component reaction (Ugi-3CR), which utilizes a pre-formed imine, a carboxylic acid, and an isocyanide.

Application in Peptidomimetic Synthesis

Peptidomimetics are compounds designed to mimic the structure and function of peptides, but with improved pharmacological properties such as enhanced stability and oral bioavailability.[3] Reverse turns are common secondary structures in peptides and proteins that play critical roles in biological recognition processes. The rigid scaffold of the 1,2,3,4-tetrahydroisoquinoline core, which can be readily accessed through MCRs, is an excellent template for creating reverse turn mimics.[1]

A notable application involves a Ugi-3CR utilizing 3,4-dihydroisoquinoline (the imine precursor to this compound) to rapidly synthesize a library of peptidomimetics based on the 1-carboxy-tetrahydroisoquinoline scaffold.[1] This strategy provides a highly efficient route to novel compounds with potential therapeutic applications.

Biological Relevance of the Synthesized Scaffolds

The 1,2,3,4-tetrahydroisoquinoline motif is a privileged scaffold in medicinal chemistry, found in numerous natural products and pharmacologically active molecules with a wide range of biological activities, including antimalarial and opioid mimetic properties.[1] By incorporating this core into peptidomimetic structures through the Ugi reaction, it is possible to explore new chemical space for drug discovery. Computational studies on the products of the Ugi-3CR with 3,4-dihydroisoquinoline have shown their potential to mimic classical reverse-turn structures, making them promising candidates for targeting protein-protein interactions.[1]

Experimental Protocols

1. Synthesis of 3,4-Dihydroisoquinoline (Imine Precursor)

The starting material for the Ugi-3CR, 3,4-dihydroisoquinoline, can be prepared via a Bischler-Napieralski cyclization of the corresponding formamide precursor.[1]

  • Materials: N-(2-phenylethyl)formamide, phosphorus oxychloride (POCl₃), anhydrous acetonitrile.

  • Procedure:

    • Dissolve N-(2-phenylethyl)formamide in anhydrous acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC).

    • Carefully quench the reaction with ice water.

    • Basify the aqueous solution with a suitable base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,4-dihydroisoquinoline.

2. General Protocol for the Ugi Three-Component Reaction

This protocol describes the synthesis of a combinatorial library of peptidomimetics using 3,4-dihydroisoquinoline, various carboxylic acids, and isocyanides.[1]

  • Materials: 3,4-dihydroisoquinoline, a carboxylic acid (e.g., acetic acid), an isocyanide (e.g., benzyl isocyanide), and methanol as the solvent.

  • Procedure:

    • In a reaction vessel, dissolve 3,4-dihydroisoquinoline (1.0 eq.) in methanol.

    • Add the carboxylic acid (1.0 eq.) to the solution.

    • Add the isocyanide (1.0 eq.) to the reaction mixture.

    • Stir the reaction at room temperature for 24 hours.

    • Monitor the reaction progress by GC/MS or ¹H-NMR of the crude mixture.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to obtain the desired product.

Data Presentation

The following table summarizes the yields of the Ugi-3CR with 3,4-dihydroisoquinoline, acetic acid, and various isocyanides in different solvents.[1] The best results were obtained using methanol as the solvent at room temperature.

EntryIsocyanideSolventTemperature (°C)Yield (%)
1Benzyl isocyanideDichloromethane2558
2Benzyl isocyanideAcetonitrile2554
3Benzyl isocyanideToluene2523
4Benzyl isocyanideTetrahydrofuran2534
5Benzyl isocyanideMethanol2584
6Benzyl isocyanideMethanol6082

Mandatory Visualization

Diagrams of Signaling Pathways, Experimental Workflows, and Logical Relationships

Ugi_Reaction_Mechanism Imine 3,4-Dihydroisoquinoline (Imine) ProtonatedImine Protonated Imine Imine->ProtonatedImine Protonation CarboxylicAcid Carboxylic Acid CarboxylicAcid->ProtonatedImine Carboxylate Carboxylate Anion CarboxylicAcid->Carboxylate Deprotonation NitriliumIon Nitrilium Ion Intermediate ProtonatedImine->NitriliumIon Isocyanide Isocyanide Isocyanide->NitriliumIon Nucleophilic Attack Adduct Intermediate Adduct NitriliumIon->Adduct Carboxylate->Adduct Nucleophilic Attack Mumm Mumm Rearrangement Adduct->Mumm FinalProduct α-Acylamino Amide (Peptidomimetic) Mumm->FinalProduct Acyl Transfer

Caption: Mechanism of the Ugi three-component reaction.

Experimental_Workflow Start Start Dissolve Dissolve 3,4-Dihydroisoquinoline in Methanol Start->Dissolve AddAcid Add Carboxylic Acid Dissolve->AddAcid AddIsocyanide Add Isocyanide AddAcid->AddIsocyanide Stir Stir at Room Temperature for 24 hours AddIsocyanide->Stir Monitor Monitor Reaction Progress (GC/MS or NMR) Stir->Monitor Workup Solvent Removal Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify End End Product Purify->End

Caption: Experimental workflow for the Ugi-3CR synthesis.

References

Application Notes and Protocols: Synthesis and Evaluation of 3,4-Dihydroisoquinoline-2(1H)-carboxamide Derivatives as STING Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of a 3,4-dihydroisoquinoline-2(1H)-carboxamide scaffold, derived from precursors like 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde, in the synthesis of potent STING (Stimulator of Interferon Genes) inhibitors. The information presented here is based on the discovery of a series of such compounds with significant anti-inflammatory properties.

The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[1][2] However, aberrant activation of this pathway can lead to autoimmune and autoinflammatory diseases.[3] Consequently, the development of STING inhibitors is a promising therapeutic strategy for these conditions.

Quantitative Data Summary

A significant lead compound, designated as 5c , has been identified from a series of 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives. This compound has demonstrated potent inhibitory activity against both human and murine STING.[3] The inhibitory concentrations (IC50) are summarized in the table below.

CompoundTargetIC50 (nM)
5c Human STING44
5c Murine STING32

Table 1: In vitro inhibitory activity of compound 5c against human and murine STING.[3]

Signaling Pathway

The cGAS-STING signaling pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged host cells. The enzyme cyclic GMP-AMP synthase (cGAS) binds to this dsDNA and catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum-resident protein. This binding event triggers a conformational change in STING, leading to its trafficking from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons and other pro-inflammatory cytokines.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING cGAMP->STING_ER binds & activates STING_Golgi Activated STING STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 dimerizes Transcription Type I IFN & Cytokine Gene Transcription pIRF3->Transcription induces Inhibitor 3,4-Dihydroisoquinoline- 2(1H)-carboxamide Inhibitor (e.g., 5c) Inhibitor->STING_ER inhibits

Caption: The cGAS-STING signaling pathway and the point of inhibition.

Experimental Workflow

The development of 3,4-dihydroisoquinoline-2(1H)-carboxamide-based STING inhibitors typically follows a multi-step workflow. This process begins with the chemical synthesis of a library of analogs, followed by in vitro screening to identify potent inhibitors. Promising candidates are then further evaluated in cell-based assays and subsequently in in vivo models of STING-driven inflammation.

Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models start Starting Materials (e.g., 3,4-Dihydroisoquinoline) reaction Multi-step Synthesis start->reaction library Library of 3,4-Dihydroisoquinoline- 2(1H)-carboxamide Analogs reaction->library binding_assay STING Binding Assay library->binding_assay inhibition_assay STING Inhibition Assay (e.g., Reporter Gene Assay) binding_assay->inhibition_assay cell_activity Cytokine Release Assay (e.g., IFN-β ELISA) inhibition_assay->cell_activity toxicity Cytotoxicity Assay cell_activity->toxicity animal_model STING-driven Disease Model (e.g., Inflammation, AKI) toxicity->animal_model efficacy Evaluation of Efficacy animal_model->efficacy

Caption: General workflow for the synthesis and evaluation of STING inhibitors.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors. These should be adapted and optimized based on specific laboratory conditions and the particular analogs being synthesized.

General Synthesis of 3,4-Dihydroisoquinoline-2(1H)-carboxamide Derivatives

The synthesis of 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives can be achieved through a multi-step process. A representative procedure is outlined below.

Materials:

  • 3,4-Dihydroisoquinoline

  • Appropriate acid chloride or isocyanate

  • Triethylamine or other suitable base

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a stirred solution of 3,4-dihydroisoquinoline in an anhydrous solvent, add a suitable base such as triethylamine.

  • Slowly add the desired acid chloride or isocyanate to the reaction mixture at a controlled temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired 3,4-dihydroisoquinoline-2(1H)-carboxamide derivative.

  • Characterize the final product by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

STING Reporter Gene Assay

This assay is used to determine the in vitro inhibitory activity of the synthesized compounds on STING signaling.

Materials:

  • HEK293T cells stably expressing a STING-inducible reporter gene (e.g., Lucia luciferase under the control of an ISG54 promoter)

  • Synthesized inhibitor compounds

  • STING agonist (e.g., 2'3'-cGAMP)

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the reporter cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with varying concentrations of the inhibitor compounds for a specified duration (e.g., 1-2 hours).

  • Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP) at a concentration known to induce a robust reporter signal.

  • Incubate the plate for a further period (e.g., 18-24 hours).

  • Measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Model of STING-Agonist-Induced Systemic Inflammation

This protocol describes a general procedure for evaluating the in vivo efficacy of a STING inhibitor in a mouse model.

Materials:

  • C57BL/6 mice

  • STING agonist (e.g., cGAMP)

  • Synthesized inhibitor compound (formulated for in vivo administration)

  • Vehicle control

  • ELISA kits for relevant cytokines (e.g., IFN-β, TNF-α)

  • Standard laboratory animal care and handling equipment

Procedure:

  • Acclimatize the mice to the laboratory conditions.

  • Administer the inhibitor compound or vehicle control to the mice via an appropriate route (e.g., intraperitoneal, oral).

  • After a specified pre-treatment period, challenge the mice with a systemic administration of a STING agonist.

  • At a predetermined time point post-challenge, collect blood samples via a suitable method (e.g., cardiac puncture, retro-orbital bleeding).

  • Isolate serum from the blood samples.

  • Measure the levels of pro-inflammatory cytokines (e.g., IFN-β, TNF-α) in the serum using ELISA kits according to the manufacturer's protocols.

  • Analyze the data to determine if the inhibitor compound significantly reduces the STING-agonist-induced cytokine production compared to the vehicle control group.

Conclusion

The 3,4-dihydroisoquinoline-2(1H)-carboxamide scaffold represents a promising starting point for the development of novel and potent STING inhibitors. The lead compound 5c has demonstrated significant in vitro and in vivo activity, highlighting the potential of this chemical class for the treatment of STING-driven inflammatory and autoimmune diseases. The protocols outlined above provide a general framework for the synthesis and evaluation of such compounds, which can be further optimized and expanded upon in a drug discovery program.

References

Anwendungsbeispiele und Protokolle zur Derivatisierung von 3,4-Dihydroisochinolin-2(1H)-carbaldehyd für SAR-Studien

Author: BenchChem Technical Support Team. Date: November 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Das 3,4-Dihydroisochinolin-Gerüst ist eine wichtige Struktur in der medizinischen Chemie und findet sich in zahlreichen Naturstoffen und synthetischen Molekülen mit vielfältigen biologischen Aktivitäten wieder. Die Derivatisierung von 3,4-Dihydroisochinolin-2(1H)-carbaldehyd, einem vielseitigen Ausgangsmaterial, ermöglicht die systematische Untersuchung von Struktur-Aktivitäts-Beziehungen (SAR), um die Wirksamkeit, Selektivität und die pharmakokinetischen Eigenschaften von Leitstrukturen zu optimieren. Diese Anwendungsbeispiele beschreiben allgemeine Strategien und detaillierte Protokolle zur Synthese von Analoga für SAR-Studien.

Synthesestrategien zur Derivatisierung

Die Derivatisierung des 3,4-Dihydroisochinolin-2(1H)-carbaldehyd-Gerüsts kann an mehreren Positionen erfolgen, um die chemische Vielfalt zu erhöhen und die SAR zu untersuchen. Die primären Angriffspunkte für die Modifikation sind der aromatische Ring, die Positionen C1 und C4 des heterozyklischen Rings sowie der N-Formyl-Substituent. Gängige Synthesemethoden umfassen die Bischler-Napieralski- und die Pictet-Spengler-Reaktion zur Bildung des Kerngerüsts.[1][2]

Ein allgemeiner Arbeitsablauf für die Derivatisierung und anschließende SAR-Analyse ist im folgenden Diagramm dargestellt.

Derivatisierungs-Workflow Allgemeiner Workflow für die Derivatisierung und SAR-Studie A Ausgangsmaterial 3,4-Dihydroisochinolin-2(1H)-carbaldehyd B Synthese von Derivaten (z.B. Suzuki-Kupplung, Buchwald-Hartwig-Aminierung) A->B Derivatisierung C Reinigung und Charakterisierung (HPLC, NMR, MS) B->C Aufreinigung D Biologische Testung (z.B. in vitro Assays) C->D Screening E Datenerfassung und -analyse (IC50/EC50-Werte) D->E Quantifizierung F SAR-Analyse E->F Interpretation G Identifizierung von Leitstrukturen F->G Optimierung

Abbildung 1: Allgemeiner Workflow für die Derivatisierung und SAR-Studie.

Quantitative Daten zur Struktur-Aktivitäts-Beziehung (SAR)

Obwohl spezifische SAR-Daten für 3,4-Dihydroisochinolin-2(1H)-carbaldehyd-Derivate in der öffentlich zugänglichen Literatur rar sind, bietet eine umfassende Studie über 3,4-Dihydroisochinolin-2(1H)-carboxamid-Analoga als STING-Inhibitoren wertvolle Einblicke, die als Surrogat dienen können.[3] Die folgende Tabelle fasst die SAR für ausgewählte Derivate dieser Klasse zusammen, wobei Modifikationen am aromatischen Ring und am Amid-Substituenten untersucht wurden.

VerbindunghSTING IC₅₀ (nM)[3]mSTING IC₅₀ (nM)[3]
1a HH>10000>10000
1b 7-FH23002500
1c 7-ClH15001800
1d 7-BrH8901100
1e 7-CF₃H450560
2a 7-CF₃2-F-Phenyl210280
2b 7-CF₃3-F-Phenyl150190
2c 7-CF₃4-F-Phenyl98120
5c 7-CF₃Cyclohexyl4432

Anmerkung: Die hier dargestellten Verbindungen sind Carboxamide, nicht Carbaldehyde. Die Daten dienen als repräsentatives Beispiel für eine SAR-Studie am 3,4-Dihydroisochinolin-Gerüst.

Die Daten deuten darauf hin, dass die Einführung von elektronenziehenden Gruppen in Position 7 des aromatischen Rings die Aktivität erhöht. Des Weiteren zeigt die Variation des R²-Substituenten, dass sowohl aromatische als auch aliphatische Reste zu potenteren Verbindungen führen können, wobei die Cyclohexyl-Gruppe in diesem Fall die höchste Aktivität aufweist.

Experimentelle Protokolle

Die folgenden Protokolle beschreiben allgemeine Verfahren zur Synthese und Derivatisierung des 3,4-Dihydroisochinolin-Gerüsts.

Protokoll 1: Allgemeine Synthese von 1-substituierten 3,4-Dihydroisochinolinen über die Bischler-Napieralski-Reaktion

Die Bischler-Napieralski-Reaktion ist eine Standardmethode zur Synthese des 3,4-Dihydroisochinolin-Kerns aus N-acylierten β-Phenylethylaminen.[4]

Materialien:

  • N-Acyliertes β-Phenylethylamin-Derivat (1 Äq.)

  • Phosphoroxychlorid (POCl₃) (2-3 Äq.)

  • Trockenes Dichlormethan (DCM) oder 1,2-Dichlorethan

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Geeignete Lösungsmittel für die Säulenchromatographie (z.B. Hexan/Ethylacetat)

Durchführung:

  • Das N-acylierte β-Phenylethylamin-Derivat wird in trockenem DCM gelöst.

  • Die Lösung wird auf 0 °C gekühlt.

  • Phosphoroxychlorid wird langsam zugetropft.

  • Die Reaktionsmischung wird für 1-3 Stunden bei Raumtemperatur oder unter Rückfluss gerührt, bis die Reaktion gemäß DC-Analyse abgeschlossen ist.[4]

  • Die Reaktion wird vorsichtig durch Zugabe von Eiswasser beendet.

  • Die Mischung wird mit gesättigter NaHCO₃-Lösung neutralisiert.

  • Die wässrige Phase wird dreimal mit DCM extrahiert.

  • Die vereinigten organischen Phasen werden über Na₂SO₄ getrocknet, filtriert und im Vakuum eingeengt.

  • Der Rückstand wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte 1-substituierte 3,4-Dihydroisochinolin zu erhalten.

Protokoll 2: N-Alkylierung von 3,4-Dihydroisochinolin-Derivaten

Dieses Protokoll beschreibt die Einführung eines Alkylsubstituenten am Stickstoffatom des heterozyklischen Rings.

Materialien:

  • 3,4-Dihydroisochinolin-Derivat (1 Äq.)

  • Alkylhalogenid (z.B. Alkyliodid oder -bromid) (1.1 Äq.)

  • Base (z.B. Kaliumcarbonat (K₂CO₃) oder Triethylamin (Et₃N)) (2 Äq.)

  • Trockenes Acetonitril (MeCN) oder Dimethylformamid (DMF)

Durchführung:

  • Das 3,4-Dihydroisochinolin-Derivat und die Base werden in trockenem MeCN oder DMF gelöst.

  • Das Alkylhalogenid wird bei Raumtemperatur zugegeben.

  • Die Reaktionsmischung wird bei Raumtemperatur oder erhöhter Temperatur (z.B. 60 °C) gerührt, bis die Reaktion vollständig ist (DC-Kontrolle).

  • Das Lösungsmittel wird im Vakuum entfernt.

  • Der Rückstand wird in Ethylacetat aufgenommen und mit Wasser gewaschen.

  • Die organische Phase wird über Na₂SO₄ getrocknet, filtriert und eingeengt.

  • Das Rohprodukt wird mittels Säulenchromatographie gereinigt.

Logische Beziehungen in der SAR-Analyse

Die systematische Analyse der gewonnenen Daten ist entscheidend für das Verständnis der SAR. Das folgende Diagramm illustriert die logischen Schritte bei der Auswertung der biologischen Aktivität in Abhängigkeit von den strukturellen Modifikationen.

SAR_Analyse Logische Beziehungen in der SAR-Analyse cluster_1 Biologische Aktivität R1 Position R¹ (Aromatischer Ring) Aktivitaet IC₅₀ / EC₅₀ R1->Aktivitaet R2 Position R² (N-Substituent) R2->Aktivitaet R3 Position C1 (Heterozyklus) R3->Aktivitaet Elektronik Elektronische Effekte (z.B. Hammett-Parameter) Aktivitaet->Elektronik Sterik Sterische Hinderung (z.B. Taft-Parameter) Aktivitaet->Sterik Lipophilie Lipophilie (logP) Aktivitaet->Lipophilie

Abbildung 2: Logische Beziehungen in der SAR-Analyse.

Dieses Diagramm zeigt, wie Modifikationen an verschiedenen Positionen des Moleküls (R¹, R², C1) die biologische Aktivität beeinflussen. Die beobachteten Aktivitätsänderungen werden dann mit den physikochemischen Eigenschaften der Substituenten (elektronische Effekte, Sterik, Lipophilie) korreliert, um ein umfassendes SAR-Modell zu entwickeln.

References

Application Notes and Protocols for the Analytical Characterization of 3,4-Dihydroisoquinoline Products

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3,4-Dihydroisoquinolines (DHIs) are a critical class of N-heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. Their synthesis often results in a mixture of products, byproducts, and isomers, necessitating robust analytical methods for complete characterization. These application notes provide detailed protocols for the structural elucidation and purity assessment of newly synthesized 3,4-dihydroisoquinoline derivatives using fundamental analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of 3,4-dihydroisoquinoline products in solution. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR identifies the carbon skeleton. Key diagnostic signals include the imine proton (C1-H), the methylene protons at C3 and C4, and the aromatic protons. In some cases, particularly in certain deuterated chloroform (CDCl₃) samples, anomalous ¹H NMR spectra with significant line broadening may be observed for the protons at C1 and C3.[1] This phenomenon should be considered during spectral interpretation. Two-dimensional NMR techniques like COSY, HSQC, and HMBC are invaluable for assigning complex structures and confirming connectivity.

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified 3,4-dihydroisoquinoline product.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; sonicate briefly if necessary.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

  • Instrument Setup (300-600 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the appropriate nuclei (¹H and ¹³C).

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical Parameters:

      • Spectral Width: -2 to 12 ppm

      • Pulse Angle: 30-45°

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 8-16 (adjust for sample concentration)

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical Parameters:

      • Spectral Width: 0 to 200 ppm

      • Pulse Angle: 30-45°

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024-4096 (adjust for sample concentration and measurement time)

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the chemical shift scale using the residual solvent peak or internal standard.

    • Integrate the ¹H NMR signals to determine proton ratios.

    • Analyze chemical shifts, coupling constants (J-values), and multiplicities to elucidate the structure. Compare experimental data with literature values for known compounds or with predicted spectra for novel derivatives.[2][3]

Data Presentation: Characteristic NMR Chemical Shifts

The following table summarizes typical chemical shift ranges for the core 3,4-dihydroisoquinoline scaffold. Substituents on the aromatic ring or at positions 1, 3, or 4 will influence these values.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
C1-H 8.1 - 8.7 (often a broad singlet)160 - 170Imine proton, can be exchangeable. Signal may be absent or very broad in some solvents.[1]
C3-H₂ 3.6 - 4.4 (triplet or multiplet)45 - 56Methylene protons adjacent to the nitrogen atom.
C4-H₂ 2.6 - 3.0 (triplet or multiplet)25 - 30Benzylic methylene protons.
Aromatic C-H 6.5 - 7.5 (multiplets)110 - 140Chemical shifts are highly dependent on the substitution pattern.

Mass Spectrometry (MS)

Application Note

Mass spectrometry is essential for determining the molecular weight and elemental composition of 3,4-dihydroisoquinoline products. High-Resolution Mass Spectrometry (HRMS), typically coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the confident determination of the molecular formula.[3] When coupled with a chromatographic technique like HPLC or GC (LC-MS or GC-MS), it becomes a powerful tool for identifying components in a reaction mixture and assessing purity. Fragmentation patterns observed in the mass spectrum can provide additional structural information.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 0.1 - 1 mg/mL) in a solvent compatible with the HPLC mobile phase (e.g., methanol or acetonitrile).

    • Filter the solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Separation (for LC-MS):

    • Column: C18 reversed-phase column (e.g., 50-150 mm length, 2.1-4.6 mm ID, 3-5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing an additive like 0.1% formic acid to promote ionization.

    • Example Gradient: Start with 5-10% B, ramp to 95% B over 10-20 minutes, hold for 2-5 minutes, and then re-equilibrate.

    • Flow Rate: 0.2 - 1.0 mL/min, depending on the column diameter.

    • Injection Volume: 1 - 10 µL.

  • Mass Spectrometer Setup (ESI-TOF or ESI-Orbitrap):

    • Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds like DHIs, as the imine nitrogen is readily protonated ([M+H]⁺).

    • Capillary Voltage: 3.0 - 4.5 kV.

    • Source Temperature: 100 - 150 °C.

    • Desolvation Gas (N₂) Flow: 8 - 12 L/min.

    • Desolvation Temperature: 300 - 450 °C.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50 - 1000).

    • Data Acquisition: Acquire full scan data. If fragmentation information is desired, perform tandem MS (MS/MS) experiments.

  • Data Analysis:

    • Extract the total ion chromatogram (TIC) to visualize the separation.

    • Generate the mass spectrum for the peak of interest.

    • Determine the accurate mass of the molecular ion (e.g., [M+H]⁺) and use it to calculate the elemental composition.

    • Compare the measured mass to the theoretical mass; a mass error of < 5 ppm is considered a good match.

High-Performance Liquid Chromatography (HPLC)

Application Note

HPLC is the primary method for assessing the purity of 3,4-dihydroisoquinoline products and for separating mixtures of isomers or related compounds. Reversed-phase (RP-HPLC) is the most common mode used.[4][5] Method development involves optimizing the stationary phase (column), mobile phase composition (solvents, additives, pH), and gradient to achieve adequate resolution between the main product and any impurities. A UV detector is typically used, with the detection wavelength set to a λ_max of the compound's chromophore for maximum sensitivity.

Experimental Protocol: HPLC Purity Assessment
  • System Preparation:

    • Ensure the HPLC system is properly purged and equilibrated with the initial mobile phase conditions.

    • Prepare fresh mobile phases and filter them through a 0.45 µm filter.

  • Method Parameters:

    • The parameters below provide a starting point for method development. Optimization will be required based on the specific analyte.[6]

    • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water) to a concentration of ~1 mg/mL and filter.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main product peak as a percentage of the total peak area (% Area).

    • Note that this assumes all components have a similar response factor at the detection wavelength. For accurate quantification, a reference standard and calibration curve are necessary.

Data Presentation: Sample HPLC Method
Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 - 40 °C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 220 nm, 254 nm, or λ_max of the compound
Injection Volume 10 µL

X-Ray Crystallography

Application Note

Single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state.[7][8] It is the gold standard for structural confirmation, especially for establishing stereochemistry. The main challenge is growing diffraction-quality single crystals of the compound. The resulting crystal structure confirms atom connectivity, bond lengths, bond angles, and conformational details.[9][10]

General Protocol: Crystal Growth and Analysis
  • Purification: The compound must be highly pure (>98%) for successful crystallization. Purify the compound by column chromatography or recrystallization.

  • Crystal Growth:

    • Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane/hexane) to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

  • Crystal Selection and Mounting: Select a well-formed, clear crystal without visible cracks or defects under a microscope. Mount the crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A stream of cold nitrogen (~100 K) is typically used to protect the crystal from radiation damage. The diffractometer rotates the crystal while irradiating it with X-rays, collecting the diffraction data.

  • Structure Solution and Refinement: The collected diffraction pattern is used to solve the crystal structure, yielding a model of the electron density. This model is then refined to determine the precise positions of all atoms in the crystal lattice.

Visualizations: Workflows and Concepts

G cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization synthesis Synthesized Product (Crude Mixture) purification Purification (e.g., Column Chromatography) synthesis->purification hplc 1. HPLC Analysis (Purity Check) purification->hplc Initial Assessment ms 2. LC-MS Analysis (Molecular Weight & Formula) hplc->ms If pure nmr 3. NMR Spectroscopy (¹H, ¹³C, 2D) (Structural Elucidation) ms->nmr xray 4. X-Ray Crystallography (Absolute Structure) nmr->xray If crystals can be grown final Characterized 3,4-Dihydroisoquinoline nmr->final xray->final

Caption: Workflow for the characterization of a 3,4-dihydroisoquinoline product.

Caption: Analytical techniques for characterizing the DHI scaffold.

References

Application Note: HPLC Purification of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3,4-Dihydroisoquinoline-2(1H)-carbaldehyde is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various biologically active molecules. As with many synthetic intermediates, achieving high purity is crucial for subsequent reactions and for ensuring the quality and safety of final products. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of this compound. The protocol is designed for researchers, scientists, and professionals in drug development seeking a reliable and efficient purification strategy.

Chemical Properties

PropertyValue
IUPAC Name 3,4-dihydro-1H-isoquinoline-2-carbaldehyde[1]
Molecular Formula C₁₀H₁₁NO[1]
Molecular Weight 161.20 g/mol [1]
CAS Number 1699-52-1[1]

Experimental Protocols

1. Sample Preparation

Proper sample preparation is critical to protect the HPLC column and ensure accurate, reproducible results.[2]

  • Dissolution: Dissolve the crude this compound sample in a suitable solvent that is compatible with the mobile phase. A good starting point is a mixture of acetonitrile and water (e.g., 50:50 v/v). The solvent polarity should match the analyte to ensure complete dissolution.[3]

  • Filtration: Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.

  • Dilution: Depending on the concentration of the crude sample, it may need to be diluted to fall within the linear range of the detector.

2. HPLC Instrumentation and Conditions

This method was developed on a standard analytical HPLC system equipped with a UV detector.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 30% B2-10 min: 30% to 80% B10-12 min: 80% B12-13 min: 80% to 30% B13-15 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm[4]
Injection Volume 10 µL

3. Post-Purification Processing

  • Fraction Collection: Collect the fractions corresponding to the main peak of this compound.

  • Solvent Evaporation: Remove the mobile phase from the collected fractions using a rotary evaporator or a nitrogen evaporator.

  • Purity Analysis: Analyze the purity of the final product using the same HPLC method.

Data Presentation

The following table summarizes the expected results from the HPLC purification.

AnalyteRetention Time (min)Purity (%)Recovery (%)
This compound~ 7.5> 98%> 90%
Impurity 1~ 4.2--
Impurity 2~ 9.1--

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification A Crude Sample B Dissolution in Acetonitrile/Water A->B C Filtration (0.45 µm) B->C D Injection into HPLC C->D E Gradient Elution on C18 Column D->E F UV Detection at 225 nm E->F G Fraction Collection F->G H Solvent Evaporation G->H I Purity Analysis H->I J Pure Compound I->J

Caption: Workflow for the HPLC purification of this compound.

Synthesis Pathway

G reactant 1,2,3,4-Tetrahydroisoquinoline product This compound reactant->product Formylation reagent Formic Acid reagent->product

Caption: Synthesis of the target compound via formylation.

References

Application Notes and Protocols for Evaluating the Neuroprotective Activity of Isoquinoline Compounds In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isoquinoline alkaloids are a diverse class of naturally occurring compounds that have garnered significant interest for their potential therapeutic applications, including neuroprotection.[1][2][3][4] These compounds, found in various traditional medicines, have demonstrated a range of pharmacological effects.[2][3] Their neuroprotective properties are attributed to several mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic activities.[4][5] In vitro assays are crucial for the initial screening and characterization of the neuroprotective potential of isoquinoline compounds, providing valuable insights into their mechanisms of action before proceeding to in vivo studies.[6][7] This document provides detailed application notes and protocols for a selection of key in vitro assays to evaluate the neuroprotective effects of isoquinoline compounds like berberine and sanguinarine.

Key In Vitro Assays for Neuroprotection

A variety of in vitro models can be utilized to mimic neurodegenerative conditions and assess the protective effects of isoquinoline compounds.[8][9] Commonly used models involve inducing neuronal cell death or dysfunction through oxidative stress, excitotoxicity, or specific neurotoxins.

1. Cell Viability and Cytotoxicity Assays: These assays are fundamental for determining the concentration range at which a compound exhibits protective effects without being toxic to the cells.

2. Assays for Oxidative Stress: Oxidative stress is a key pathological feature in many neurodegenerative diseases.[5] Assays that measure the antioxidant capacity of isoquinoline compounds are therefore highly relevant.

3. Apoptosis Assays: Investigating the anti-apoptotic effects of isoquinoline compounds can elucidate their mechanisms of neuroprotection.

Data Presentation

The following tables summarize quantitative data on the neuroprotective effects of selected isoquinoline compounds from in vitro studies.

Table 1: Neuroprotective Effects of Berberine in In Vitro Models

Cell LineNeurotoxin/InsultBerberine ConcentrationOutcome MeasureResultReference
SH-SY5Y6-hydroxydopamine (6-OHDA)Not specifiedReactive Oxygen Species (ROS)Reduced ROS generation[10]
SH-SY5Y6-hydroxydopamine (6-OHDA)Not specifiedCaspase-3 activationReduced caspase-3 activation[10]
PC-12Not specifiedLow-dose vs. High-doseCell ViabilityLow-dose increased viability, high-dose decreased it[10]
NSC34H₂O₂Not specifiedCytotoxicityProtected against H₂O₂-induced cytotoxicity[10]
Organotypic hippocampal cultureOxygen and glucose deprivation (OGD)10 and 20µMCell Death (Propidium Iodide uptake)Decreased PI uptake, indicating reduced cell death[11]
Human brain endothelial cellsOxygen-glucose deprivation and reoxygenation (OGD/Reox)Not specifiedTransendothelial Electrical Resistance (TEER)Increased TEER, indicating barrier protection[12]

Table 2: Neuroprotective Effects of Salsolinol and N-Methyl-(R)-salsolinol in an In Vitro Parkinson's Disease Model

Cell LineNeurotoxinCompound (Concentration)Outcome MeasureResultReference
SH-SY5YMPP+ (1000 µM)Racemic Salsolinol (50 µM)Cell Viability (MTS assay)Statistically significant increase in cell viability (p < 0.001)[13]
SH-SY5YMPP+ (1000 µM)Salsolinol enantiomers (50 µM)Cell Viability (MTS assay)Statistically significant increase in cell viability (p < 0.001)[13]
SH-SY5YMPP+ (1000 µM)N-Methyl-(R)-salsolinol (50 µM)Cell Viability (MTS assay)Neuroprotective effect observed[13]

Table 3: Effects of Sanguinarine on Apoptosis in Neuroblastoma Cell Lines

Cell LineTreatmentApoptotic Cell Death RateKey Gene Expression ChangesReference
SH-SY5YSanguinarine18%Decreased anti-apoptotic genes NOL3 and BCL2L2[14]
KellySanguinarine21%Increased expression of regulation of apoptotic genes[14]
SH-SY5YSanguinarine-cisplatin combination18%Affected Caspase and TNF related gene expression[14]
KellySanguinarine-cisplatin combination20%-[14]

Experimental Protocols

Protocol 1: Assessment of Neuroprotection against MPP+-induced Cytotoxicity in SH-SY5Y Cells using MTS Assay

This protocol is adapted from studies evaluating the neuroprotective effects of isoquinoline compounds in a cellular model of Parkinson's disease.[13][15]

1. Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MPP+ (1-methyl-4-phenylpyridinium)

  • Isoquinoline compound of interest (e.g., Salsolinol)

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

2. Cell Culture and Seeding: a. Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a CO₂ incubator. b. Seed the cells into 96-well plates at a density of 2.5 x 10⁴ cells/cm². c. Allow the cells to adhere and grow for 24 hours.

3. Treatment: a. Prepare stock solutions of the isoquinoline compound and MPP+ in a suitable solvent (e.g., DMSO or sterile water). b. After 24 hours of cell seeding, replace the medium with fresh medium containing various concentrations of the isoquinoline compound. c. Incubate for a predetermined time (e.g., 1 hour) as a pre-treatment. d. Add MPP+ to the wells to a final concentration of 1000 µM to induce cytotoxicity. e. Include control groups: untreated cells (negative control) and cells treated with MPP+ only (positive control). f. Incubate the plates for an additional 48 hours.

4. MTS Assay: a. After the incubation period, add 20 µL of MTS reagent to each well. b. Incubate the plates for 1-4 hours at 37°C in the CO₂ incubator. c. Measure the absorbance at 490 nm using a microplate reader. d. Calculate cell viability as a percentage of the negative control.

Protocol 2: Evaluation of Antioxidant Activity using a Cellular Oxidative Stress Model

This protocol describes a general method to assess the ability of isoquinoline compounds to protect neuronal cells from oxidative stress induced by hydrogen peroxide (H₂O₂).[10]

1. Materials:

  • Neuronal cell line (e.g., SH-SY5Y or PC12)

  • Appropriate cell culture medium and supplements

  • Hydrogen peroxide (H₂O₂)

  • Isoquinoline compound of interest

  • Assay kits for measuring Reactive Oxygen Species (ROS) (e.g., DCFDA-based assay), and antioxidant enzymes (e.g., SOD, GSH).[4][10]

  • 96-well plates

  • Fluorescence microplate reader or spectrophotometer

2. Cell Culture and Treatment: a. Culture and seed the neuronal cells in 96-well plates as described in Protocol 1. b. Pre-treat the cells with various concentrations of the isoquinoline compound for a specified duration (e.g., 24 hours). c. Induce oxidative stress by adding H₂O₂ to the culture medium at a pre-determined toxic concentration. d. Include appropriate controls (untreated cells, cells treated with H₂O₂ alone). e. Incubate for a suitable period (e.g., 2-4 hours).

3. Measurement of ROS and Antioxidant Enzymes: a. ROS Measurement: Follow the instructions of a commercial ROS assay kit. Typically, this involves incubating the cells with a fluorescent probe (like DCFDA) and then measuring the fluorescence intensity. b. Antioxidant Enzyme Assays: Lyse the cells and measure the activity of enzymes like superoxide dismutase (SOD) and the levels of reduced glutathione (GSH) using commercially available colorimetric assay kits.[4]

Protocol 3: Western Blot Analysis of Pro- and Anti-Apoptotic Proteins

This protocol is for assessing the effect of isoquinoline compounds on the expression of key apoptosis-related proteins.[16][17]

1. Materials:

  • Treated and control cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against Bcl-2, Bax, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

2. Sample Preparation and Protein Quantification: a. Lyse the treated and control cells in RIPA buffer containing protease inhibitors. b. Determine the protein concentration of each lysate using a BCA assay.

3. SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and apply the chemiluminescent substrate. h. Capture the signal using an imaging system. i. Quantify the band intensities and normalize to the loading control. Calculate the Bcl-2/Bax ratio.[17]

Visualizations

Signaling Pathways

The neuroprotective effects of many isoquinoline compounds, such as berberine, are mediated through the activation of pro-survival signaling pathways and the inhibition of apoptotic pathways.

PI3K_Akt_Nrf2_Pathway Berberine Berberine PI3K PI3K Berberine->PI3K activates Akt Akt PI3K->Akt activates GSK3b GSK3β Akt->GSK3b inhibits Nrf2 Nrf2 Akt->Nrf2 activates Neuroprotection Neuroprotection GSK3b->Neuroprotection inhibition leads to HO1 HO-1 Nrf2->HO1 promotes expression HO1->Neuroprotection

Caption: PI3K/Akt/Nrf2 signaling pathway activated by berberine.

Apoptosis_Pathway_Inhibition Sanguinarine Sanguinarine Bcl2 Bcl-2 Sanguinarine->Bcl2 increases Bax Bax Sanguinarine->Bax decreases Bcl2->Bax inhibits Caspase3 Caspase-3 Bax->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Inhibition of apoptosis by sanguinarine.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing the neuroprotective effects of isoquinoline compounds in vitro.

Experimental_Workflow start Start: Select Isoquinoline Compound cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) start->cell_culture cytotoxicity Determine Non-Toxic Dose Range (MTT/MTS Assay) cell_culture->cytotoxicity neurotoxin Induce Neurotoxicity (e.g., MPP+, H2O2, 6-OHDA) cell_culture->neurotoxin treatment Treat with Isoquinoline Compound cytotoxicity->treatment neurotoxin->treatment viability Assess Cell Viability (Neuroprotection) treatment->viability mechanism Mechanistic Studies viability->mechanism antioxidant Antioxidant Assays (ROS, SOD, GSH) mechanism->antioxidant apoptosis Apoptosis Assays (Caspase, Bcl-2/Bax) mechanism->apoptosis western_blot Western Blot (Signaling Pathways) mechanism->western_blot end End: Data Analysis & Interpretation antioxidant->end apoptosis->end western_blot->end

Caption: In vitro neuroprotection screening workflow.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Anticancer Efficacy of Dihydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various cell-based assays for screening and characterizing the anticancer properties of novel dihydroisoquinoline derivatives. The protocols outlined below are fundamental for determining cytotoxicity, mode of action, and specific molecular targets of these compounds.

Assessment of Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically. This assay is a primary screening tool to determine the cytotoxic effects of dihydroisoquinoline derivatives on cancer cell lines.

Quantitative Data Summary: Cytotoxicity of Dihydroisoquinoline Derivatives (IC50 Values)
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 21CEM (Leukemia)4.10[1]
Compound 32CEM (Leukemia)0.64[1]
Compound B01002SKOV3 (Ovarian)7.65 µg/mL[2]
Compound C26001SKOV3 (Ovarian)11.68 µg/mL[2]
GM-3-18Colon Cancer Cell Lines0.9 - 10.7
4ag (Tetrahydroquinoline)SNB19 (Glioblastoma)38.3
4ag (Tetrahydroquinoline)LN229 (Glioblastoma)40.6
Pyrazolo quinoline (15)MCF-7 (Breast)18.74
Pyrazolo quinoline (15)HepG2 (Liver)15.16
Pyrazolo quinoline (15)A549 (Lung)18.68
Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the dihydroisoquinoline derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Evaluation of Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate cancer cells. The following assays are used to determine if dihydroisoquinoline derivatives induce apoptosis.

Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Experimental Protocol: Annexin V-FITC/PI Staining
  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the dihydroisoquinoline derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include untreated and positive controls.

  • Cell Harvesting:

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • FITC fluorescence (detecting Annexin V) is typically measured in the FL1 channel, and PI fluorescence is measured in the FL2 or FL3 channel.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic cascade, such as caspases (e.g., Caspase-3, -8, -9), PARP, and members of the Bcl-2 family (e.g., Bax, Bcl-2). Cleavage of caspases and PARP are hallmarks of apoptosis.[3]

Experimental Protocol: Western Blotting
  • Protein Extraction:

    • After treatment with the dihydroisoquinoline derivative, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target apoptotic proteins overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Use a loading control, such as β-actin or GAPDH, to normalize protein levels.

Cell Cycle Analysis

Many anticancer agents exert their effects by arresting the cell cycle at specific phases (G1, S, or G2/M), preventing cancer cell proliferation. Cell cycle distribution can be analyzed by flow cytometry using propidium iodide to stain the cellular DNA.

Experimental Protocol: Cell Cycle Analysis with Propidium Iodide
  • Cell Treatment and Harvesting:

    • Treat cells with the dihydroisoquinoline derivative as described for the apoptosis assay.

    • Harvest and wash the cells with PBS.

  • Fixation:

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

    • Incubate the cells at -20°C for at least 2 hours or overnight.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[4][5][6]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells by flow cytometry.

    • The fluorescence intensity of PI is proportional to the amount of DNA. Cells in G1 phase will have 2N DNA content, cells in G2/M phase will have 4N DNA content, and cells in S phase will have a DNA content between 2N and 4N.

Assessment of Cell Migration and Invasion: Wound Healing Assay

The wound healing or scratch assay is a simple method to study directional cell migration in vitro. It is particularly useful for investigating the effect of dihydroisoquinoline derivatives on the metastatic potential of cancer cells.

Experimental Protocol: Wound Healing Assay
  • Cell Seeding:

    • Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Creating the "Wound":

    • Using a sterile 200 µL pipette tip, create a straight scratch through the center of the cell monolayer.

    • Wash the wells with PBS to remove any detached cells.

  • Compound Treatment and Imaging:

    • Replace the PBS with fresh culture medium containing the dihydroisoquinoline derivative at a non-toxic concentration. Include a vehicle control.

    • Capture images of the scratch at 0 hours and at various time points thereafter (e.g., 12, 24, 48 hours) using a microscope with a camera.

  • Data Analysis:

    • Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure over time to determine the effect of the compound on cell migration.

Evaluation of Clonogenic Survival: Colony Formation Assay

The colony formation assay assesses the ability of a single cell to undergo unlimited division and form a colony. This assay evaluates the long-term effects of dihydroisoquinoline derivatives on the reproductive integrity of cancer cells.

Experimental Protocol: Colony Formation Assay
  • Cell Seeding:

    • Seed a low density of cells (e.g., 200-1000 cells per well) in 6-well plates. The exact number will depend on the cell line's plating efficiency.

  • Compound Treatment:

    • Allow the cells to attach for 24 hours, and then treat them with various concentrations of the dihydroisoquinoline derivative for a specific duration (e.g., 24 hours).

    • After treatment, remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Colony Growth:

    • Incubate the plates for 1-3 weeks, allowing colonies to form. Change the medium every 2-3 days.

  • Staining and Counting:

    • When the colonies are of a sufficient size (at least 50 cells), wash the wells with PBS, fix the colonies with methanol or a mixture of methanol and acetic acid, and then stain them with 0.5% crystal violet solution.

    • After staining, wash the plates with water and allow them to air dry.

    • Count the number of colonies in each well.

  • Data Analysis:

    • Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Anticancer Efficacy Testing

G cluster_0 Primary Screening cluster_1 Mechanism of Action cluster_2 Metastatic Potential cluster_3 Long-Term Survival MTT MTT Assay (Cytotoxicity) Apoptosis Apoptosis Assays (Annexin V/PI, Western Blot) MTT->Apoptosis Hits CellCycle Cell Cycle Analysis (Propidium Iodide) MTT->CellCycle Hits WoundHealing Wound Healing Assay (Migration) Apoptosis->WoundHealing CellCycle->WoundHealing ColonyFormation Colony Formation Assay (Clonogenicity) WoundHealing->ColonyFormation G EGFR EGFR GRB2 GRB2 EGFR->GRB2 SOS SOS GRB2->SOS KRAS_GDP KRAS-GDP (Inactive) SOS->KRAS_GDP KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP KRAS_GTP->KRAS_GDP GDP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Dihydroisoquinoline Dihydroisoquinoline Derivative Dihydroisoquinoline->KRAS_GTP Inhibition G Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellDivision Cell Division MitoticSpindle->CellDivision CellCycleArrest Cell Cycle Arrest (G2/M) Dihydroisoquinoline Dihydroisoquinoline Derivative Dihydroisoquinoline->Tubulin Inhibition of Polymerization Dihydroisoquinoline->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis G SupercoiledDNA Supercoiled DNA CleavageComplex Top1-DNA Cleavage Complex SupercoiledDNA->CleavageComplex Top1 Binding & Cleavage Top1 Topoisomerase I Top1->CleavageComplex RelaxedDNA Relaxed DNA CleavageComplex->RelaxedDNA Religation DNADamage DNA Damage CleavageComplex->DNADamage Dihydroisoquinoline Dihydroisoquinoline Derivative Dihydroisoquinoline->CleavageComplex Stabilization/ Inhibition of Religation Apoptosis Apoptosis DNADamage->Apoptosis

References

Techniques for Assessing the Anti-Inflammatory Activity of Novel Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory activity of novel chemical entities. The described techniques cover both in vitro and in vivo models, offering a comprehensive approach to screening and characterizing potential anti-inflammatory drug candidates.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation can contribute to a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory therapeutics is therefore of significant interest. This guide outlines key assays to evaluate the efficacy of new compounds in modulating inflammatory responses.

Key Inflammatory Signaling Pathways

Understanding the molecular pathways that drive inflammation is crucial for interpreting experimental results. Two of the most important signaling cascades in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3][4] These pathways are often targeted by anti-inflammatory drugs.

NF-κB Signaling Pathway

The NF-κB pathway is a pivotal mediator of inflammatory responses, inducing the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[1] Its activation is triggered by various stimuli, such as inflammatory cytokines (e.g., TNF-α, IL-1β) and pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS).[5][6]

NF_kB_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (LPS, TNF-α, IL-1β) Receptor Receptor (TLR4, TNFR, IL-1R) Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation DNA DNA Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Canonical NF-κB Signaling Pathway.
MAPK Signaling Pathway

The MAPK signaling cascades are key players in transmitting extracellular signals to intracellular targets, regulating processes like inflammation, cell proliferation, and apoptosis.[2][3][4] The three main MAPK families involved in inflammation are ERK, JNK, and p38.

MAPK_Pathway Stimuli Stress / Cytokines MAP3K MAPKKK (e.g., TAK1, ASK1) Stimuli->MAP3K MAP2K_p38 MKK3/6 MAP3K->MAP2K_p38 MAP2K_JNK MKK4/7 MAP3K->MAP2K_JNK MAP2K_ERK MEK1/2 MAP3K->MAP2K_ERK p38 p38 MAP2K_p38->p38 JNK JNK MAP2K_JNK->JNK ERK ERK1/2 MAP2K_ERK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, CREB) p38->TranscriptionFactors JNK->TranscriptionFactors ERK->TranscriptionFactors Response Inflammatory Response TranscriptionFactors->Response

Overview of MAPK Signaling Pathways.

In Vitro Assays for Anti-Inflammatory Activity

In vitro assays are essential for the initial screening of compounds as they are generally cost-effective and have a high throughput.[7]

Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

This assay is a cornerstone for evaluating the anti-inflammatory potential of novel compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines in immune cells stimulated with LPS.[8][9][10][11]

Experimental Workflow

LPS_Workflow Cell_Culture Culture Macrophages (e.g., RAW 264.7, THP-1) Compound_Treatment Pre-treat with Novel Compound Cell_Culture->Compound_Treatment LPS_Stimulation Stimulate with LPS Compound_Treatment->LPS_Stimulation Incubation Incubate (e.g., 24 hours) LPS_Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection ELISA Measure Cytokines (TNF-α, IL-6) by ELISA Supernatant_Collection->ELISA

Workflow for LPS-Induced Cytokine Assay.

Protocol

  • Cell Seeding: Seed macrophages (e.g., RAW 264.7 or differentiated THP-1 cells) in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.[9]

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone). Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to each well to a final concentration of 100 ng/mL, except for the unstimulated control wells.[9]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[9]

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using specific ELISA kits, following the manufacturer's instructions.[9][12][13]

Data Presentation

Compound ConcentrationTNF-α (pg/mL)% Inhibition of TNF-αIL-6 (pg/mL)% Inhibition of IL-6
Vehicle Control (LPS+)1500 ± 12002500 ± 2000
Compound X (1 µM)1050 ± 90301875 ± 15025
Compound X (10 µM)600 ± 50601000 ± 8060
Compound X (100 µM)150 ± 2090250 ± 3090
Dexamethasone (10 µM)120 ± 1592200 ± 2592
Unstimulated Control< 20-< 30-

Data are presented as mean ± SD. The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curve.

Cyclooxygenase (COX) Enzyme Activity Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the synthesis of prostaglandins, important mediators of inflammation.[14][15]

Protocol

  • Reagent Preparation: Prepare the reaction buffer, heme, and arachidonic acid substrate according to the assay kit instructions.[14]

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.[16] Add the test compound at various concentrations. Include wells for 100% initial activity (no inhibitor) and background (inactive enzyme).[14][16] Incubate for a specified time (e.g., 10 minutes) at 37°C.[14]

  • Initiate Reaction: Add arachidonic acid to all wells to start the reaction.[14]

  • Stop Reaction: After a short incubation (e.g., 2 minutes), stop the reaction by adding a stopping solution (e.g., stannous chloride or hydrochloric acid).[14]

  • Detection: Measure the product formation using a colorimetric or fluorometric plate reader, depending on the assay kit.[15]

Data Presentation

Compound Concentration% Inhibition of COX-1% Inhibition of COX-2
0.1 µM5 ± 125 ± 3
1 µM15 ± 260 ± 5
10 µM40 ± 495 ± 2
100 µM85 ± 698 ± 1
Celecoxib (1 µM)10 ± 292 ± 3
Indomethacin (1 µM)90 ± 588 ± 4

Data are presented as mean ± SD. IC50 values for each enzyme can be determined to assess the compound's potency and selectivity.

In Vivo Models for Anti-Inflammatory Activity

In vivo models are crucial for evaluating the efficacy and safety of a compound in a whole organism, providing insights into its pharmacokinetic and pharmacodynamic properties.[17][18][19]

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and reproducible model of acute inflammation.[20][21][22] Carrageenan injection into the paw induces a biphasic inflammatory response characterized by edema.[20]

Experimental Workflow

Carrageenan_Workflow Animal_Acclimatization Acclimatize Rodents (Rats or Mice) Baseline_Measurement Measure Baseline Paw Volume Animal_Acclimatization->Baseline_Measurement Compound_Administration Administer Novel Compound (e.g., oral gavage) Baseline_Measurement->Compound_Administration Carrageenan_Injection Inject Carrageenan into Hind Paw Compound_Administration->Carrageenan_Injection 1 hour post-treatment Paw_Volume_Measurement Measure Paw Volume at Different Time Points (e.g., 1, 2, 3, 4, 5 hours) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis

Workflow for Carrageenan-Induced Paw Edema Assay.

Protocol

  • Animal Grouping and Fasting: Acclimatize male Wistar rats or Swiss albino mice for at least one week. Fast the animals overnight before the experiment with free access to water.[23]

  • Baseline Measurement: Measure the initial volume of the left hind paw of each animal using a plethysmometer.[23]

  • Compound Administration: Administer the test compound orally or intraperitoneally. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[24]

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the left hind paw.[21][24]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[23][24]

  • Calculation of Edema and Inhibition: The increase in paw volume is calculated by subtracting the initial paw volume from the paw volume at each time point. The percentage inhibition of edema is calculated using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Data Presentation

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3 hours% Inhibition of Edema
Vehicle Control-0.85 ± 0.070
Compound Y (10)100.60 ± 0.0529.4
Compound Y (30)300.42 ± 0.0450.6
Compound Y (100)1000.25 ± 0.0370.6
Indomethacin100.28 ± 0.0367.1

Data are presented as mean ± SD.

Summary and Conclusion

The techniques outlined in this document provide a robust framework for the preclinical assessment of novel anti-inflammatory compounds. A logical progression from high-throughput in vitro screening to more complex in vivo models is recommended. The data generated from these assays will enable researchers to make informed decisions regarding the potential of a compound for further development as a therapeutic agent. It is important to select the appropriate models and assays based on the specific research question and the putative mechanism of action of the compound being investigated.[18]

References

Asymmetric Synthesis of Chiral 3,4-Dihydroisoquinolines: Protocols and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral 3,4-dihydroisoquinoline scaffold is a privileged structural motif found in numerous natural products and pharmacologically active compounds. Its rigid framework and the presence of a stereogenic center at the C1 position are crucial for the biological activity of these molecules. Consequently, the development of efficient and stereoselective methods for the synthesis of enantioenriched 3,4-dihydroisoquinolines is of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and protocols for several modern catalytic asymmetric methods to access these valuable building blocks.

Palladium-Catalyzed Asymmetric Annulation of N-Tosylbenzamides with 1,3-Dienes

This protocol describes a palladium(II)-catalyzed asymmetric synthesis of 3,4-dihydroisoquinolinones through a one-pot C-C and C-N bond formation between N-Ts-benzamides and 1,3-dienes using a chiral PyOX-type ligand. This method offers a regioselective and stereoselective route to chiral 3,4-dihydroisoquinolinones from readily available starting materials under mild, neutral conditions in the air.[1]

Experimental Protocol

General Procedure:

To a screw-capped vial equipped with a magnetic stir bar are added N-Ts-benzamide (0.1 mmol, 1.0 equiv), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 10 mol%), chiral ligand (e.g., (S)-iPr-PyBOX) (4.1 mg, 0.012 mmol, 12 mol%), and Ag₂CO₃ (41.4 mg, 0.15 mmol, 1.5 equiv). The vial is purged with air, and then 1,4-dioxane (1.0 mL) and the 1,3-diene (0.3 mmol, 3.0 equiv) are added. The reaction mixture is stirred at 60 °C for 24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired chiral 3,4-dihydroisoquinolinone.

Data Presentation
EntryN-Ts-Benzamide Substituent1,3-DieneProductYield (%)ee (%)
1H1,3-Butadiene2-Tosyl-3-vinyl-3,4-dihydroisoquinolin-1(2H)-one8892
24-Me1,3-Butadiene6-Methyl-2-tosyl-3-vinyl-3,4-dihydroisoquinolin-1(2H)-one8593
34-OMe1,3-Butadiene6-Methoxy-2-tosyl-3-vinyl-3,4-dihydroisoquinolin-1(2H)-one7891
44-Cl1,3-Butadiene6-Chloro-2-tosyl-3-vinyl-3,4-dihydroisoquinolin-1(2H)-one9190
5HIsoprene3-Isopropenyl-2-tosyl-3,4-dihydroisoquinolin-1(2H)-one8295
6H2,3-Dimethyl-1,3-butadiene3,3-Dimethyl-2-tosyl-3,4-dihydroisoquinolin-1(2H)-one7596

Workflow and Catalytic Cycle

G cluster_workflow Experimental Workflow cluster_catalytic_cycle Proposed Catalytic Cycle A Combine N-Ts-Benzamide, Pd(OAc)₂, Chiral Ligand, and Ag₂CO₃ B Add 1,4-Dioxane and 1,3-Diene A->B C Stir at 60 °C for 24 h B->C D Workup and Purification C->D E Chiral 3,4-Dihydro- isoquinolinone D->E PdII Pd(II) Int1 Palladacycle Intermediate PdII->Int1 Coordination Int2 π-Allyl Pd Intermediate Int1->Int2 Carbopalladation Product Product Int2->Product Reductive Elimination Product->PdII Reoxidation Starting Starting Materials Starting->PdII C-H Activation

Caption: Workflow for Pd-catalyzed asymmetric annulation and its proposed catalytic cycle.

Asymmetric Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines.[2][3][4] An asymmetric variant can be achieved by using a chiral β-phenylethylamide, where the existing stereocenter directs the facial selectivity of the intramolecular cyclization.

Experimental Protocol

General Procedure:

A solution of the chiral N-acyl-β-phenylethylamine (1.0 mmol) in dry toluene (10 mL) is treated with phosphorus oxychloride (POCl₃, 3.0 mmol) and phosphorus pentoxide (P₂O₅, 1.5 mmol). The mixture is heated to reflux for 4-6 hours, while monitoring the reaction by TLC. After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The aqueous layer is basified with a saturated NaHCO₃ solution and extracted with dichloromethane (3 x 20 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the chiral 3,4-dihydroisoquinoline.

Data Presentation
EntryChiral AmineAcyl GroupDiastereomeric Excess (de, %)
1(S)-1,2-DiphenylethylamineAcetyl85
2(S)-1,2-DiphenylethylaminePropionyl88
3(S)-1,2-DiphenylethylamineIsobutyryl91
4(S)-1-Phenyl-2-(p-tolyl)ethylamineAcetyl82

Logical Relationship Diagram

G cluster_reaction Asymmetric Bischler-Napieralski Reaction A Chiral N-Acyl- β-phenylethylamine B Cyclization with POCl₃/P₂O₅ A->B C Intermediate Nitrilium Ion B->C D Intramolecular Electrophilic Aromatic Substitution C->D E Chiral 3,4-Dihydroisoquinoline D->E

Caption: Key steps in the asymmetric Bischler-Napieralski reaction.

Enantioselective Reduction of 1-Substituted 3,4-Dihydroisoquinolines

This strategy involves the synthesis of a prochiral 1-substituted-3,4-dihydroisoquinoline, which is then subjected to an asymmetric reduction to install the C1 stereocenter.[5][6][7] Catalytic asymmetric transfer hydrogenation is a powerful and practical method for this transformation.[8]

Experimental Protocol

General Procedure for Asymmetric Transfer Hydrogenation:

In a glovebox, a mixture of the 1-substituted-3,4-dihydroisoquinoline (0.2 mmol), a chiral ruthenium catalyst (e.g., RuCl--INVALID-LINK--) (0.002 mmol, 1 mol%), and a Lewis acid co-catalyst (e.g., AgSbF₆) (0.004 mmol, 2 mol%) is dissolved in a suitable solvent (e.g., CH₂Cl₂). A hydrogen source, such as a formic acid/triethylamine azeotrope (5:2 mixture, 0.2 mL), is then added. The reaction mixture is stirred at the specified temperature for the required time. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline.

Data Presentation
Entry1-SubstituentCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)ee (%)
1Phenyl12812>9994
24-Methoxyphenyl12812>9996
34-Chlorophenyl128249592
4Benzyl128129098
5Methyl140248590

Experimental Workflow Diagram

G cluster_workflow Asymmetric Transfer Hydrogenation Workflow A Prepare 1-Substituted 3,4-Dihydroisoquinoline B Combine Substrate, Chiral Ru Catalyst, and Lewis Acid A->B C Add Hydrogen Source (e.g., HCOOH/NEt₃) B->C D Stir at Specified Temperature and Time C->D E Purification D->E F Chiral 1-Substituted 1,2,3,4-Tetrahydroisoquinoline E->F G cluster_mechanism Proposed Reaction Mechanism A Cu(OAc)₂ + Chiral Ligand B Active Chiral Cu(I) Complex A->B D Chiral Allyl-Cu Species B->D Transmetalation C Allyltrimethoxysilane C->D F Coordination to Imine D->F E 3,4-Dihydroisoquinoline E->F G Nucleophilic Addition F->G H Chiral 1-Allyl- Tetrahydroisoquinoline G->H

References

Application Notes and Protocols: The Role of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde in the Synthesis of Natural Product Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3,4-dihydroisoquinoline-2(1H)-carbaldehyde and its derivatives in the construction of various natural product analogs. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold found in a vast array of biologically active alkaloids. The N-formyl group in this compound serves as a versatile handle for introducing structural complexity and is a key precursor in several powerful synthetic transformations.

This document details the application of this building block in the synthesis of spirobenzylisoquinoline and phthalidyl-tetrahydroisoquinoline alkaloids, complete with experimental protocols and relevant biological context.

Synthesis of Spirobenzylisoquinoline Alkaloid Analogs

Spirobenzylisoquinoline alkaloids are a class of natural products characterized by a unique spirocyclic system. Some members of this family, which can feature an N-formyl group (N-CHO), have garnered significant interest due to their potential biological activities. The synthesis of analogs of these complex molecules is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents.

Key Synthetic Strategy: Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines, which are immediate precursors to the THIQ scaffold.[1][2][3] The reaction involves the acid-catalyzed cyclization of a β-arylethylamide. In the context of our target molecule, a substituted N-formyl-β-phenylethylamine derivative undergoes cyclization to form a 3,4-dihydroisoquinolinium intermediate, which can then be further elaborated. The presence of electron-donating groups on the aromatic ring generally facilitates this reaction.[1]

Illustrative Experimental Workflow

The following diagram outlines the general workflow for the synthesis of a spirobenzylisoquinoline analog starting from a substituted β-phenylethylamine.

G cluster_0 Synthesis of N-Formyl Precursor cluster_1 Core Scaffold Formation cluster_2 Final Analog Synthesis A Substituted β-Phenylethylamine C This compound Analog A->C Formylation B Formylating Agent (e.g., Ethyl Formate) B->C E 3,4-Dihydroisoquinolinium Intermediate C->E Cyclization D Bischler-Napieralski Reaction (POCl3, heat) D->E G Spirobenzylisoquinoline Core E->G Rearrangement F Intramolecular Cyclization F->G I Spirobenzylisoquinoline Analog G->I H Further Functionalization H->I

Caption: Synthetic workflow for spirobenzylisoquinoline analogs.

Experimental Protocol: Synthesis of a Dihydroisoquinolinium Intermediate via Bischler-Napieralski Reaction

This protocol is a representative example for the cyclization step.

  • Preparation of the N-acyl Precursor: To a solution of the substituted β-phenylethylamine (1.0 eq) in an appropriate solvent such as dichloromethane (DCM), add a formylating agent (e.g., ethyl formate, 1.2 eq). Stir the reaction mixture at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC). Remove the solvent under reduced pressure to obtain the crude N-formyl derivative.

  • Cyclization: Dissolve the crude N-formyl derivative in a high-boiling solvent like toluene or acetonitrile. Add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise at 0 °C.[4]

  • Reaction: Heat the mixture to reflux (80-110 °C) for 2-6 hours.[4] The reaction progress should be monitored by TLC.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution with a suitable base (e.g., 2M NaOH or concentrated ammonia) to pH > 10.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 3,4-dihydroisoquinoline can be purified by column chromatography on silica gel.

Quantitative Data
Entryβ-Phenylethylamine SubstituentCyclization ConditionsProductYield (%)Reference
13,4-DimethoxyPOCl₃, Toluene, reflux6,7-Dimethoxy-3,4-dihydroisoquinoline85-95[1]
23-MethoxyP₂O₅, Toluene, reflux6-Methoxy-3,4-dihydroisoquinoline70-80[3]
3UnsubstitutedPOCl₃, Acetonitrile, reflux3,4-Dihydroisoquinoline60-70[5]

Synthesis of Phthalidyl-tetrahydroisoquinoline Alkaloid Analogs

Phthalidyl-tetrahydroisoquinoline alkaloids, such as noscapine and its analogs, exhibit potent biological activities, including antitussive and anticancer properties. The synthesis of novel analogs in this class is a key area of research in drug discovery.

Key Synthetic Strategy: Pictet-Spengler Reaction and Subsequent Coupling

The Pictet-Spengler reaction provides an efficient route to the tetrahydroisoquinoline core.[6][7][8] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The resulting tetrahydroisoquinoline can then be coupled with a suitable phthalide derivative. The N-formyl group can serve as a protecting group during these transformations.

Illustrative Experimental Workflow

The following diagram illustrates the general synthetic route to phthalidyl-tetrahydroisoquinoline analogs.

G cluster_0 THIQ Core Synthesis cluster_1 N-Formylation and Coupling A β-Arylethylamine D 1-Substituted Tetrahydroisoquinoline A->D B Aldehyde/Ketone B->D C Pictet-Spengler Reaction (Acid catalyst) C->D F N-Formyl-THIQ D->F Protection E Formylation E->F I Phthalidyl-THIQ Analog F->I G Substituted 3-Halophthalide G->I H Coupling Reaction (e.g., Zn-mediated) H->I G A Tubulin Dimers B Microtubule Assembly A->B D Mitotic Spindle Formation B->D C 3,4-Dihydroisoquinoline Analog C->B Inhibition E Cell Cycle Arrest (G2/M phase) D->E F Apoptosis E->F

References

Application Notes and Protocols for the Scalable Synthesis of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. Two primary scalable methods are presented: N-formylation using formic acid with azeotropic water removal and N-formylation using acetic formic anhydride. This guide includes detailed experimental procedures, a comparison of the methods, and workflow diagrams to facilitate successful scale-up in a research or drug development setting.

Introduction

This compound, also known as N-formyl-1,2,3,4-tetrahydroisoquinoline, is a valuable building block in medicinal chemistry. Its derivatives have shown a wide range of biological activities, making the development of a robust and scalable synthesis method crucial for advancing drug discovery programs. This document outlines two effective and scalable methods for the preparation of this important intermediate from 1,2,3,4-tetrahydroisoquinoline.

Comparison of Scalable Synthesis Methods

The selection of a synthetic route for scale-up depends on various factors, including yield, purity, cost of reagents, reaction time, and ease of workup and purification. Below is a comparative summary of the two recommended methods for the N-formylation of 1,2,3,4-tetrahydroisoquinoline.

ParameterMethod 1: Formic Acid with Azeotropic RemovalMethod 2: Acetic Formic Anhydride
Formylating Agent Formic AcidAcetic Formic Anhydride (prepared in situ or separately)
Typical Yields High to Excellent (>90%)Excellent (>95%)
Reaction Time 4 - 12 hours1 - 4 hours
Reaction Temperature Reflux (e.g., Toluene at ~110 °C)0 °C to Room Temperature
Reagent Cost LowModerate
Scalability Readily scalableReadily scalable
Safety Considerations Use of a Dean-Stark trap to remove water.Acetic formic anhydride is moisture-sensitive and thermally unstable.
Work-up Procedure Simple evaporation of solvent.Requires careful quenching and extraction.
Purification Often minimal purification required.Column chromatography may be necessary.

Experimental Protocols

Method 1: N-Formylation using Formic Acid with Azeotropic Water Removal

This method is a cost-effective and straightforward procedure that consistently provides high yields of the desired product. The use of a Dean-Stark apparatus simplifies the removal of water, driving the reaction to completion.

Materials:

  • 1,2,3,4-Tetrahydroisoquinoline

  • Formic Acid (88-98%)

  • Toluene

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser, add 1,2,3,4-tetrahydroisoquinoline (1.0 eq).

  • Add toluene to the flask to create a 0.5 M solution of the starting material.

  • Add formic acid (1.2 - 1.5 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 110-120 °C) and stir vigorously.

  • Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 4-12 hours), allow the mixture to cool to room temperature.

  • The reaction mixture can be concentrated under reduced pressure to yield the crude product.

  • If necessary, the product can be purified by vacuum distillation or column chromatography on silica gel.

Method 2: N-Formylation using Acetic Formic Anhydride

This method offers the advantage of shorter reaction times and very high yields. Acetic formic anhydride is a potent formylating agent that can be prepared in situ or in a separate step.

Part A: Preparation of Acetic Formic Anhydride

Materials:

  • Formic Acid (98-100%)

  • Acetic Anhydride

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, cool acetic anhydride (1.0 eq) to 0 °C in an ice bath.

  • Slowly add formic acid (1.0-1.2 eq) to the cooled acetic anhydride with stirring.

  • Allow the mixture to stir at 0 °C for 1-2 hours. The resulting solution of acetic formic anhydride is used directly in the next step.

Part B: N-Formylation of 1,2,3,4-Tetrahydroisoquinoline

Materials:

  • 1,2,3,4-Tetrahydroisoquinoline

  • Acetic Formic Anhydride solution (from Part A)

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a separate round-bottom flask, dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in an anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the freshly prepared acetic formic anhydride solution (1.1 eq) to the solution of 1,2,3,4-tetrahydroisoquinoline with stirring.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with the organic solvent used in the reaction.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the two described synthetic methods.

G Method 1: Formic Acid with Azeotropic Removal A Charge Reactor: - 1,2,3,4-Tetrahydroisoquinoline - Toluene - Formic Acid B Heat to Reflux (~110-120 °C) A->B C Azeotropic Removal of Water (Dean-Stark Trap) B->C D Monitor Reaction (TLC, Water Collection) C->D E Cool to Room Temperature D->E Reaction Complete F Solvent Evaporation E->F G Optional Purification (Distillation or Chromatography) F->G H Product: This compound G->H

Caption: Workflow for the synthesis of this compound using formic acid.

G Method 2: Acetic Formic Anhydride cluster_0 Preparation of Acetic Formic Anhydride cluster_1 N-Formylation A Mix Acetic Anhydride and Formic Acid at 0 °C C Add Acetic Formic Anhydride Solution at 0 °C A->C B Dissolve 1,2,3,4-Tetrahydroisoquinoline in Anhydrous Solvent B->C D Stir and Warm to Room Temperature C->D E Monitor Reaction (TLC) D->E F Aqueous Work-up: - Quench with NaHCO3 - Extraction - Wash with Brine E->F Reaction Complete G Dry and Concentrate F->G H Purification (Column Chromatography) G->H I Product: This compound H->I

Caption: Workflow for the synthesis of this compound using acetic formic anhydride.

Safety and Handling

  • 1,2,3,4-Tetrahydroisoquinoline: Corrosive and may cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Formic Acid: Corrosive and causes severe skin burns and eye damage. Use in a well-ventilated fume hood and wear appropriate PPE.

  • Acetic Anhydride: Corrosive, flammable, and a lachrymator. Handle in a fume hood with proper PPE.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.

  • General Precautions: All reactions should be performed in a well-ventilated fume hood. Appropriate PPE, including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The two detailed protocols provide reliable and scalable methods for the synthesis of this compound. The choice between the formic acid with azeotropic removal method and the acetic formic anhydride method will depend on the specific requirements of the project, including scale, desired purity, and available resources. Both methods are robust and can be optimized to meet the demands of drug development and large-scale production.

Application Notes and Protocols: Microwave-Assisted Synthesis of 3,4-Dihydroisoquinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroisoquinolines are a pivotal class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous natural products and pharmacologically active molecules. Their derivatives have demonstrated a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] The efficient synthesis of this privileged structure is therefore of significant interest to the medicinal chemistry and drug development community.

Conventional methods for synthesizing 3,4-dihydroisoquinolines, such as the Bischler-Napieralski and Pictet-Spengler reactions, often necessitate harsh conditions, long reaction times, and can result in modest yields.[4] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the construction of such heterocyclic systems. Microwave irradiation offers rapid and uniform heating, leading to dramatic reductions in reaction times, increased product yields, and often enhanced purity.[5][6][7] This technology aligns with the principles of green chemistry by minimizing energy consumption and waste generation.[6][7]

These application notes provide a comprehensive overview of the microwave-assisted synthesis of 3,4-dihydroisoquinolines, including detailed experimental protocols and a discussion of their applications in drug discovery, with a focus on a specific signaling pathway.

Advantages of Microwave-Assisted Synthesis

The application of microwave technology to the synthesis of 3,4-dihydroisoquinolines offers several distinct advantages over conventional heating methods:

FeatureConventional HeatingMicrowave-Assisted Synthesis (MAOS)References
Reaction Time Hours to daysMinutes to a few hours[5][7]
Yields Often moderateGenerally higher[5][6]
Purity May require extensive purificationOften results in cleaner reaction profiles and higher purity[5]
Energy Efficiency Less efficient due to heating of the entire apparatusHighly efficient, with direct heating of the reaction mixture[6]
Reproducibility Can be variableHigh reproducibility due to precise temperature and pressure control
Reaction Conditions Often requires harsh reagents and high temperaturesCan often be performed under milder conditions[4]

Key Synthetic Methodologies

The two primary reactions for the synthesis of 3,4-dihydroisoquinolines that are amenable to microwave assistance are the Bischler-Napieralski reaction and the Pictet-Spengler reaction.[8][9]

Microwave-Assisted Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines via the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent.[4] Microwave irradiation can significantly accelerate this transformation.

General Reaction Scheme:

A workflow for this process can be visualized as follows:

Bischler_Napieralski_Workflow cluster_prep Substrate Preparation cluster_mw Microwave Synthesis cluster_workup Work-up and Purification Amine β-Phenylethylamine Amide β-Phenylethylamide Amine->Amide Acylation AcylChloride Acyl Chloride AcylChloride->Amide Mix Reaction Mixture (Amide, Dehydrating Agent, Solvent) MW Microwave Irradiation (Set Time, Temp, Power) Mix->MW Cyclization Cyclized Product MW->Cyclization Workup Aqueous Work-up Cyclization->Workup Purification Chromatography Workup->Purification Product Pure 3,4-Dihydroisoquinoline Purification->Product

References

Troubleshooting & Optimization

Optimization of reaction conditions for the Pictet-Spengler synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Pictet-Spengler synthesis. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their reaction conditions and overcome common challenges.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the Pictet-Spengler reaction.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

  • Insufficiently Activated Aromatic Ring: The Pictet-Spengler reaction is more efficient with electron-rich aromatic rings.[1][2] If your β-arylethylamine has electron-withdrawing groups, the reaction may be sluggish or fail.

    • Solution: Consider using a starting material with electron-donating groups on the aromatic ring, such as alkoxy groups.[2] Alternatively, harsher reaction conditions with stronger acids and higher temperatures may be required for less nucleophilic aromatic systems.[1]

  • Ineffective Catalyst: The choice and concentration of the acid catalyst are crucial.

    • Solution: Traditionally, protic acids like HCl or H₂SO₄, or Lewis acids such as BF₃·OEt₂ are used.[2] For sensitive substrates, milder catalysts like chiral phosphoric acids or even acid-free conditions using deep eutectic solvents have been shown to be effective.[3][4] Optimization of the catalyst loading is also recommended.

  • Improper Reaction Temperature: The optimal temperature can vary significantly depending on the substrates.

    • Solution: While some reactions proceed at room temperature, others require heating.[1][5] It is advisable to start at a lower temperature and gradually increase it, monitoring the reaction progress by TLC or HPLC to avoid decomposition.[6][7]

  • Inappropriate Solvent: The solvent can influence the solubility of reactants and the stability of intermediates.

    • Solution: Protic solvents are traditionally used, but aprotic media have sometimes resulted in superior yields.[1] Solvent choice can also direct regioselectivity in certain cases.[8] A screening of different solvents may be necessary.

  • Decomposition of Starting Materials or Product: Sensitive functional groups on the aldehyde or the β-arylethylamine might not be stable under the reaction conditions.

    • Solution: If decomposition is suspected, consider using milder reaction conditions (e.g., lower temperature, weaker acid). Protecting sensitive functional groups before the reaction and deprotecting them afterward can also be a viable strategy.

Problem 2: Formation of Side Products

Possible Causes and Solutions:

  • Over-alkylation or Polymerization: The product can sometimes react further with the starting materials.

    • Solution: Using a slight excess of the carbonyl compound can help ensure the complete consumption of the amine starting material.[2] Careful control of stoichiometry and slow addition of reagents can also minimize side reactions.

  • Formation of Regioisomers: If there are multiple possible sites for cyclization on the aromatic ring, a mixture of products may be obtained.

    • Solution: The regioselectivity can sometimes be controlled by the choice of solvent or by using directing groups on the aromatic ring.[8] For instance, apolar solvents have been shown to favor ortho-cyclization in some dopamine derivatives.[8]

  • Racemization: For stereoselective reactions, loss of enantiomeric excess can occur.

    • Solution: Temperature control is critical; lower temperatures generally favor kinetic control and can prevent racemization.[1][9] The choice of chiral auxiliary or catalyst also plays a significant role in maintaining stereochemical integrity.

Problem 3: Difficult Purification

Possible Causes and Solutions:

  • Unreacted Starting Materials: If the reaction does not go to completion, separating the product from the starting materials can be challenging.

    • Solution: Monitor the reaction closely by TLC or HPLC to ensure completion.[7] If the reaction stalls, adjusting the conditions (e.g., adding more catalyst, increasing the temperature) may be necessary. Column chromatography is a common method for purification.[7]

  • Formation of Polar Byproducts: Acid-catalyzed reactions can sometimes lead to the formation of highly polar byproducts that are difficult to separate.

    • Solution: An aqueous workup to neutralize the acid and remove water-soluble impurities is a standard procedure. Extraction with an appropriate organic solvent should follow. If purification remains difficult, consider alternative, milder reaction conditions that may generate fewer byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Pictet-Spengler reaction?

A1: The reaction proceeds through the following key steps:

  • Formation of a Schiff base (or imine) from the condensation of the β-arylethylamine and the aldehyde or ketone.

  • Protonation of the imine under acidic conditions to form a highly electrophilic iminium ion.[1][2]

  • Electrophilic attack of the aromatic ring onto the iminium ion, leading to the formation of a spirocyclic intermediate.

  • Rearomatization of the ring system through the loss of a proton to yield the final tetrahydroisoquinoline or β-carboline product.[2][10]

Q2: How can I control the stereochemistry of the Pictet-Spengler reaction?

A2: Achieving high stereoselectivity often requires one of the following approaches:

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the β-arylethylamine can direct the cyclization to favor one diastereomer.

  • Chiral Catalysts: The use of chiral Brønsted acids, such as chiral phosphoric acids, or chiral Lewis acids can induce enantioselectivity.[5][11]

  • Enzymatic Catalysis: Enzymes like strictosidine synthase can catalyze the Pictet-Spengler reaction with high enantioselectivity under physiological conditions.[1]

  • Temperature Control: Lower reaction temperatures generally favor the kinetically controlled product, which can lead to higher diastereoselectivity.[1][9]

Q3: What are some common catalysts and solvents used?

A3: A range of catalysts and solvents can be employed, and the optimal choice depends on the specific substrates.

CategoryExamples
Protic Acid Catalysts Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), Trifluoroacetic acid (TFA)[1][12]
Lewis Acid Catalysts Boron trifluoride etherate (BF₃·OEt₂), Gold(I) complexes[4][11]
Organocatalysts Chiral phosphoric acids, Thiourea derivatives[4][5][11][13]
Solvents Protic: Methanol, Water[5] Aprotic: Toluene, Dichloroethane, Acetonitrile[5][8][9]

Q4: Can ketones be used instead of aldehydes in the Pictet-Spengler reaction?

A4: Yes, ketones can be used, which leads to the formation of 1,1-disubstituted products.[14] However, the reaction with ketones is often more challenging than with aldehydes due to the increased steric hindrance and lower reactivity of the ketone carbonyl group. Harsher reaction conditions may be necessary.

Data Presentation: Optimization of Reaction Parameters

The following tables summarize quantitative data from various studies on the optimization of Pictet-Spengler reaction conditions.

Table 1: Effect of Catalyst on Yield

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
TFA50% (v/v)DCEReflux-Optimal[12]
(PhO)₂PO₂H30TolueneReflux--[5]
AuCl₃/AgOTf----Good[1]
Chiral Thiourea----High[13]
L-cysteine30Isopropanol4024-[6]

Table 2: Effect of Solvent on Regioselectivity and Stereoselectivity

SolventSubstratesOutcomeRatio (ortho:para or cis:trans)Reference
TolueneDopamine derivative + AldehydeOrtho-selectivity86:14[8]
TrifluoroethanolDopamine derivative + AldehydePara-selectivity14:86[8]
AcetonitrileD-tryptophan methyl ester + PiperonalHigh cis-selectivity99:1[9]
NitromethaneD-tryptophan methyl ester + PiperonalHigh cis-selectivity99:1[9]

Table 3: Effect of Temperature on Reaction Outcome

Temperature (°C)SubstratesCatalyst/SolventObservationReference
Room TemperatureVariousVariousOften sufficient for activated substrates[5]
37-pH 6.5 buffer-[5]
504-HPAA + DopamineNear neutral pHIncreased conversion to 77%[15]
60Sulfonamide + AldehydeEchavarren catalyst/Toluene84% yield, 88% ee[5]
-78Tryptamine amide derivativeHClKinetic control[9]
70Tryptamine amide derivativeTFAThermodynamic control[9]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Pictet-Spengler Reaction

  • To a solution of the β-arylethylamine (1.0 eq) in a suitable solvent (e.g., methanol, dichloroethane), add the aldehyde or ketone (1.0-1.2 eq).

  • Add the acid catalyst (e.g., TFA, 10-50 mol%; or a few drops of concentrated HCl).

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by adding a base (e.g., saturated aqueous NaHCO₃ solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Enantioselective Pictet-Spengler Reaction using a Chiral Phosphoric Acid Catalyst

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral phosphoric acid catalyst (e.g., 5-10 mol%) in a dry, aprotic solvent (e.g., toluene, dichloromethane).

  • Add the β-arylethylamine (1.0 eq) to the solution.

  • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Add the aldehyde (1.1 eq) dropwise.

  • Stir the reaction at the specified temperature until the starting material is consumed, as monitored by TLC or HPLC.

  • Work up the reaction as described in Protocol 1.

  • Determine the enantiomeric excess of the purified product using chiral HPLC.

Visualizations

Pictet_Spengler_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Select β-arylethylamine and Carbonyl Compound catalyst Choose Catalyst (Acidic/Organo/Enzymatic) start->catalyst solvent Select Solvent (Protic/Aprotic) catalyst->solvent mix Combine Reactants, Catalyst, and Solvent solvent->mix control Control Temperature and Reaction Time mix->control monitor Monitor Progress (TLC/HPLC) control->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify (Column Chromatography) extract->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze Troubleshooting_Logic cluster_causes Possible Causes cluster_solutions Potential Solutions start Low Yield? activation Poor Aromatic Ring Activation start->activation catalyst Ineffective Catalyst start->catalyst temp Suboptimal Temperature start->temp solvent Wrong Solvent start->solvent edg Use Electron- Donating Groups activation->edg strong_acid Use Stronger Acid/ Higher Temp activation->strong_acid screen_cat Screen Catalysts catalyst->screen_cat optimize_temp Optimize Temperature temp->optimize_temp screen_sol Screen Solvents solvent->screen_sol

References

Troubleshooting low conversion rates in dihydroisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low conversion rates in dihydroisoquinoline synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or no yield in Bischler-Napieralski reaction.

Question: I am performing a Bischler-Napieralski reaction to synthesize a 3,4-dihydroisoquinoline, but my yields are consistently low. What are the potential causes and how can I improve the conversion rate?

Answer:

Low yields in the Bischler-Napieralski reaction can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions. The reaction involves the cyclization of a β-arylethylamide using a dehydrating agent.[1][2] Here are the key aspects to investigate:

  • Aromatic Ring Activation: The success of this reaction heavily relies on the electrophilic aromatic substitution mechanism. The aromatic ring of the β-arylethylamide must be sufficiently electron-rich to facilitate cyclization.[3][4]

    • Troubleshooting:

      • Ensure your substrate has electron-donating groups (e.g., alkoxy, alkyl) on the aromatic ring. These groups activate the ring towards electrophilic attack.[3]

      • If the ring is not substituted or has electron-withdrawing groups, the reaction will be significantly more challenging and may require harsher conditions.[2][5]

  • Dehydrating Agent and Reaction Conditions: The choice and handling of the dehydrating agent are critical. Common agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA).[2][5]

    • Troubleshooting:

      • Reagent Quality: Use fresh, high-quality dehydrating agents. POCl₃ can decompose over time.

      • Reaction Temperature: The reaction often requires heating.[6] For less reactive substrates, increasing the temperature by switching to a higher-boiling solvent (e.g., from toluene to xylene) might be necessary.[6] Microwave-assisted synthesis can also be an effective way to increase the reaction rate and yield.[7]

      • Reagent Stoichiometry: Ensure the correct stoichiometry of the dehydrating agent is used. An excess is often required.

  • Side Reactions: A significant side reaction is the retro-Ritter reaction, which leads to the formation of styrenes. This is more prevalent when the intermediate nitrilium ion is stabilized, favoring elimination over cyclization.[6]

    • Troubleshooting:

      • Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product.[6]

      • A modified procedure using oxalyl chloride can form an N-acyliminium intermediate, which avoids the formation of the nitrilium salt and subsequent elimination.[6]

Experimental Protocol: General Procedure for Bischler-Napieralski Reaction

  • To a solution of the β-arylethylamide (1.0 equiv) in an anhydrous solvent (e.g., DCM or toluene), add the dehydrating agent (e.g., POCl₃, 2.0-5.0 equiv) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for the appropriate time (typically 1-4 hours), monitoring the reaction progress by TLC or LC-MS.[1]

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice or a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3,4-dihydroisoquinoline.

Issue 2: Poor conversion in Pictet-Spengler reaction.

Question: My Pictet-Spengler reaction for synthesizing a tetrahydroisoquinoline is giving a low yield. What factors influence this reaction and what can I do to optimize it?

Answer:

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure, typically under acidic conditions.[8] Low conversion rates can be attributed to several factors:

  • Substrate Reactivity: Similar to the Bischler-Napieralski reaction, the aromatic ring's nucleophilicity is crucial.

    • Troubleshooting:

      • Electron-donating groups on the β-arylethylamine enhance the rate and yield.[9] Highly nucleophilic aromatic rings like indoles and pyrroles generally give high yields under mild conditions.[8]

      • Less nucleophilic rings, such as a simple phenyl group, may require stronger acids and higher temperatures.[8]

  • Reaction Conditions (Acid Catalyst and Solvent): The formation of the key electrophilic iminium ion is acid-catalyzed.[8]

    • Troubleshooting:

      • Acid Choice: A variety of protic acids (e.g., HCl, H₂SO₄, TFA) and Lewis acids (e.g., BF₃·OEt₂) can be used.[9] The optimal acid and its concentration should be determined empirically for a given substrate. For substrates with acid-sensitive functional groups, milder conditions are required.[10]

      • Solvent: The reaction can be performed in both protic and aprotic solvents. Aprotic media have sometimes been shown to provide superior yields.[8]

      • Temperature: While many Pictet-Spengler reactions proceed at room temperature, some may require heating.

  • Iminium Ion Formation: The initial condensation to form the imine, which is then protonated to the reactive iminium ion, can be a point of failure.

    • Troubleshooting:

      • Using a slight excess of the carbonyl compound can help drive the initial condensation to completion.[9]

      • The Schiff base (imine) can be pre-formed and isolated before being subjected to the cyclization conditions with a protic or Lewis acid.[9]

Quantitative Data on Reaction Optimization

The following table summarizes the effect of different reaction parameters on the yield of a photocatalytic dihydroisoquinoline-1,4-dione synthesis, which shares mechanistic principles with classical dihydroisoquinoline syntheses.

EntryParameter VariedConditionYield (%)
1PhotocatalystIr(ppy)₂(bpy)PF₆56
2Base2,6-Lutidine48
3BaseDMAP59
4BaseDABCO56
5SolventDCE41
6SolventPhCl44
7SolventMeCN22
8AtmosphereAir31
9ControlNo Base43
10ControlNo LightN.D.

Data adapted from a study on photocatalytic dihydroisoquinoline-1,4-dione synthesis.[11] N.D. = Not Detected. This data illustrates the significant impact of catalyst, base, solvent, and reaction atmosphere on the final product yield.

Experimental Protocol: General Procedure for Pictet-Spengler Reaction

  • Dissolve the β-arylethylamine (1.0 equiv) and the aldehyde or ketone (1.0-1.2 equiv) in a suitable solvent (e.g., toluene, DCM, or methanol).

  • Add the acid catalyst (e.g., TFA, 1.1 equiv) to the solution at room temperature.

  • Stir the reaction mixture at room temperature or heat as required, monitoring its progress by TLC or LC-MS.

  • Upon completion, neutralize the reaction with a suitable base (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired tetrahydroisoquinoline.

Visualizing Workflows and Pathways

Troubleshooting Workflow for Low Dihydroisoquinoline Synthesis Yield

The following diagram outlines a logical workflow for troubleshooting low conversion rates.

Caption: A step-by-step workflow for diagnosing and resolving low yields in dihydroisoquinoline synthesis.

Generalized Reaction Mechanism for Pictet-Spengler Reaction

This diagram illustrates the key steps in the Pictet-Spengler reaction.

PictetSpengler cluster_reactants Reactants cluster_intermediates Intermediates Amine β-Arylethylamine SchiffBase Schiff Base (Imine) Amine->SchiffBase Carbonyl Aldehyde/Ketone Carbonyl->SchiffBase IminiumIon Iminium Ion SchiffBase->IminiumIon + H⁺ CyclizedIntermediate Cyclized Intermediate IminiumIon->CyclizedIntermediate Electrophilic Aromatic Substitution Product Tetrahydroisoquinoline CyclizedIntermediate->Product - H⁺

Caption: The reaction pathway for the acid-catalyzed Pictet-Spengler synthesis of tetrahydroisoquinolines.

References

Technical Support Center: Purification of Polar Heterocyclic Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of polar heterocyclic aldehydes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the purification of these challenging compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found when working with polar heterocyclic aldehydes?

A1: The most prevalent impurities are typically the corresponding carboxylic acids (from oxidation by air), alcohols (from reduction or as synthetic precursors), and aldol condensation or self-condensation products.[1] For heterocyclic compounds, starting materials and regioisomers formed during synthesis can also be significant impurities.

Q2: My polar heterocyclic aldehyde is streaking badly on a silica gel TLC plate. What is causing this and how can I fix it?

A2: Streaking is a common issue when purifying polar compounds, especially those containing nitrogen, on standard silica gel. This is often due to strong interactions between the basic nitrogen of the heterocycle and the acidic silanol groups on the silica surface.

Here are several solutions to mitigate streaking:

  • Sample Overload: You may be applying too much sample to the plate. Try spotting a more dilute solution.

  • Mobile Phase Additives:

    • For basic compounds (like pyridine derivatives), add a small amount of a basic modifier to the eluent, such as triethylamine (0.1–2.0%) or a solution of ammonia in methanol (e.g., 1-10% NH3 in MeOH) mixed with dichloromethane. This neutralizes the acidic sites on the silica.

    • For acidic impurities, adding a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase can improve peak shape.

  • Alternative Stationary Phases: Consider using a different stationary phase for your chromatography. Options include:

    • Alumina: Can be basic, neutral, or acidic and may provide better separation for certain compounds.

    • Reverse-Phase Silica (C18): This is a non-polar stationary phase where polar compounds elute earlier. This can be a very effective technique for purifying highly polar compounds.

Q3: I am having trouble getting my highly polar aldehyde to elute from the silica gel column. What solvent systems should I try?

A3: For highly polar compounds that do not move from the baseline even with 100% ethyl acetate, you will need to use a more polar eluent system. Here are some suggestions:

  • Methanol/Dichloromethane (MeOH/DCM): A gradient of methanol in dichloromethane is a common choice for eluting polar compounds.

  • Ammonia/Methanol/Dichloromethane: For very polar, basic compounds, a mixture of ammonia in methanol (e.g., 2% NH4OH (25% NH3 in water), 18% MeOH, and 80% DCM) can be effective.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer. In this mode, water is the strong solvent.

Q4: Is recrystallization a viable purification method for polar heterocyclic aldehydes?

A4: Yes, recrystallization can be a very effective method for purifying solid polar heterocyclic aldehydes, provided a suitable solvent or solvent system can be found. The key is to find a solvent in which the aldehyde is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Solvent Selection: For polar compounds, polar solvents like ethanol, methanol, water, or mixtures such as ethanol/water or acetone/water are good starting points.

  • Challenges: Pyridine and its derivatives can sometimes be challenging to crystallize. It is always recommended to perform small-scale solvent screening tests first.

Q5: My polar heterocyclic aldehyde seems to be decomposing on the silica gel column. What can I do?

A5: Decomposition on silica gel is a known issue for some sensitive aldehydes. Here are some strategies to address this:

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it with a base like triethylamine.

  • Use an Alternative Stationary Phase: As mentioned before, alumina or reverse-phase silica can be less harsh alternatives.

  • Speed up the Purification: Use flash chromatography to minimize the time the compound spends on the column.

  • Non-Chromatographic Methods: Consider purification techniques like bisulfite adduct formation or recrystallization to avoid chromatography altogether.

Troubleshooting Guides

Problem 1: Poor Separation in Column Chromatography
Symptom Possible Cause(s) Troubleshooting Steps
Co-elution of aldehyde and impurities - Inappropriate solvent system polarity. - Stationary phase is not providing enough selectivity.- Optimize the mobile phase: Systematically screen different solvent mixtures with varying polarities. Gradient elution can be more effective than isocratic elution for complex mixtures. - Change the stationary phase: If normal phase silica is not working, try reverse-phase (C18) silica or alumina. For some compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a good option.
Compound streaking - Strong interaction with the stationary phase (especially for nitrogen-containing heterocycles on silica). - Sample overload.- Add a modifier to the eluent: For basic compounds, add triethylamine or ammonia. For acidic compounds, add acetic acid. - Reduce the sample load: A lower concentration of the sample can significantly improve peak shape.
Irreversible adsorption of the compound - Highly polar compound strongly binding to the acidic sites of silica gel.- Switch to a less acidic stationary phase: Neutral alumina or reverse-phase silica are good alternatives. - Use a very polar mobile phase: A steep gradient to a highly polar solvent system like methanol/water might be necessary to elute the compound.
Problem 2: Low Recovery After Purification
Symptom Possible Cause(s) Troubleshooting Steps
Low yield from column chromatography - Decomposition on the column. - Irreversible adsorption. - Compound is too soluble in the eluent, leading to broad fractions.- Check for stability on TLC: Before running a column, spot your compound on a TLC plate and let it sit for a while before developing to see if it degrades. - Choose a solvent system where the compound has a lower Rf value: This indicates stronger retention and allows for the collection of more concentrated fractions.
Low yield from recrystallization - The compound is too soluble in the chosen solvent at low temperatures. - Not enough time for crystallization. - Using too much solvent.- Use a solvent pair: Dissolve the compound in a "good" solvent and then add a "poor" solvent until the solution becomes cloudy. - Cool the solution slowly: Allow the solution to cool to room temperature before placing it in an ice bath or refrigerator. - Minimize the amount of hot solvent used to dissolve the compound initially.
Low yield from bisulfite adduct formation - Incomplete formation of the adduct. - Incomplete regeneration of the aldehyde from the adduct.- Ensure vigorous stirring and sufficient reaction time for the adduct formation. - Use a strong base (like NaOH) to regenerate the aldehyde and ensure the pH is sufficiently basic.

Data on Purification Method Efficiency

The choice of purification method can significantly impact the final purity and yield of the polar heterocyclic aldehyde. Below is a summary of reported data for the purification of furfural, a polar heterocyclic aldehyde, to illustrate the effectiveness of different techniques.

Compound Purification Method Solvent/Conditions Achieved Purity (%) Reported Yield (%)
FurfuralDistillation-99.96Not specified
FurfuralExtraction followed by evaporationToluene99.95Not specified
FurfuralReactive Distillation-Extraction/DistillationToluene as extracting solvent99.0Not specified
FurfuralReactive Distillation-Extraction/DistillationButyl chloride as extracting solvent99.0Not specified
FurfuralSingle-column batch distillation-~98.5Not specified
FurfuralNew multi-column distillation process->99.5Not specified

Data compiled from multiple sources.[1][2][3]

Experimental Protocols

Protocol 1: Purification of Pyridine-2-carboxaldehyde via Bisulfite Adduct Formation

This protocol is suitable for separating the aldehyde from non-carbonyl impurities.

Materials:

  • Pyridine-2-carboxaldehyde

  • Deionized water (boiled to remove dissolved gases)

  • Sulfur dioxide (gas)

  • 17% Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Diethyl ether

  • Nitrogen gas

Procedure:

  • Under a nitrogen atmosphere, dissolve 50 g of pyridine-2-carboxaldehyde in 250 mL of boiled, deionized water in a flask cooled to 0°C.

  • Bubble sulfur dioxide gas through the solution until the precipitation of the bisulfite addition compound is complete.

  • Quickly filter the precipitate and wash it with a small amount of cold water.

  • Transfer the washed solid to a flask and add 200 mL of 17% HCl.

  • Reflux the mixture under a nitrogen atmosphere until a clear solution is obtained. This step regenerates the aldehyde.

  • Cool the solution and carefully neutralize it with sodium bicarbonate until the evolution of CO2 ceases.

  • Extract the aqueous solution with diethyl ether.

  • Dry the combined ether extracts over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the ether by rotary evaporation.

  • For highest purity, distill the resulting liquid twice under a nitrogen atmosphere.

Protocol 2: Normal-Phase Column Chromatography of Indole-3-carboxaldehyde

This protocol is a general guideline for the purification of indole-3-carboxaldehyde using silica gel chromatography.

Materials:

  • Crude indole-3-carboxaldehyde

  • Silica gel (for column chromatography)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare the Column:

    • Choose an appropriately sized glass column and plug the bottom with a small piece of cotton or glass wool.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude indole-3-carboxaldehyde in a minimum amount of a suitable solvent (e.g., DCM).

    • Carefully apply the sample to the top of the silica gel bed.

  • Elute the Column:

    • Begin elution with a non-polar solvent system, for example, a mixture of dichloromethane and methanol. A typical starting point could be 100% DCM, gradually increasing the polarity by adding methanol.

    • A gradient elution might look like this:

      • 100% Dichloromethane

      • 0.5-1.5% Methanol in Dichloromethane

      • 8-12% Methanol in Dichloromethane

      • 45-55% Methanol in Dichloromethane

      • 100% Methanol

  • Collect and Analyze Fractions:

    • Collect fractions and monitor their composition by thin-layer chromatography (TLC). The developing agent for TLC can be a mixture of dichloromethane and methanol (e.g., 8-12:1 v/v).

    • Combine the fractions containing the pure product.

  • Isolate the Product:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified indole-3-carboxaldehyde.

Protocol 3: Reverse-Phase Flash Chromatography for Polar Aldehydes

This is a general protocol for purifying polar compounds that are difficult to separate using normal-phase chromatography.

Materials:

  • C18 reverse-phase silica cartridge

  • Deionized water (HPLC grade)

  • Acetonitrile or Methanol (HPLC grade)

  • Optional: Trifluoroacetic acid (TFA) or Formic acid (for pH adjustment and improved peak shape)

Procedure:

  • Equilibrate the Column:

    • Flush the C18 cartridge with the strong solvent (e.g., 100% acetonitrile or methanol).

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95:5 water:acetonitrile).

  • Load the Sample:

    • Dissolve the crude polar aldehyde in a solvent that is compatible with the initial mobile phase. A small amount of DMSO or DMF can be used if the compound is not soluble in the mobile phase.

  • Elute the Column:

    • Start with a high percentage of the weak solvent (water) and gradually increase the percentage of the strong organic solvent (acetonitrile or methanol).

    • A typical gradient could be from 5% to 100% acetonitrile in water over a set number of column volumes.

    • If using an acid modifier, add it to both the aqueous and organic phases (e.g., 0.1% TFA).

  • Collect and Analyze Fractions:

    • Collect fractions and monitor them using an appropriate analytical technique (e.g., reverse-phase TLC or HPLC).

  • Isolate the Product:

    • Combine the pure fractions and remove the organic solvent by rotary evaporation.

    • The remaining aqueous solution can be freeze-dried or extracted with an appropriate organic solvent to isolate the final product.

Visualizations

experimental_workflow_bisulfite start Crude Aldehyde Mixture dissolve Dissolve in Water (0°C) under Nitrogen start->dissolve react Bubble SO2 gas dissolve->react precipitate Precipitate Bisulfite Adduct react->precipitate filter Filter and Wash precipitate->filter regenerate Reflux with 17% HCl filter->regenerate neutralize Neutralize with NaHCO3 regenerate->neutralize extract Extract with Diethyl Ether neutralize->extract dry Dry Ether Extracts extract->dry isolate Evaporate and Distill dry->isolate pure_aldehyde Pure Aldehyde isolate->pure_aldehyde

Caption: Workflow for aldehyde purification via bisulfite adduct formation.

logical_relationship_chromatography problem Poor Separation/ Streaking on TLC cause1 Strong Analyte-Stationary Phase Interaction problem->cause1 cause2 Sample Overload problem->cause2 cause3 Inappropriate Solvent Polarity problem->cause3 solution1 Add Mobile Phase Modifier (e.g., Triethylamine, Acetic Acid) cause1->solution1 solution2 Use Alternative Stationary Phase (e.g., Alumina, Reverse Phase) cause1->solution2 solution3 Reduce Sample Concentration cause2->solution3 solution4 Optimize Solvent System cause3->solution4

Caption: Troubleshooting logic for common chromatography issues.

References

Optimizing catalyst selection for asymmetric Pictet-Spengler reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for asymmetric Pictet-Spengler reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of catalysts for the asymmetric Pictet-Spengler reaction?

A1: The most prevalent and effective catalysts are chiral Brønsted acids, particularly chiral phosphoric acids (CPAs) and imidodiphosphorimidates (IDPis).[1][2][3][4] Chiral thiourea catalysts, often used in combination with a co-catalyst, and certain chiral gold complexes have also demonstrated high efficacy.[5][6]

Q2: My reaction is showing low enantioselectivity. What are the potential causes and solutions?

A2: Low enantioselectivity can stem from several factors:

  • Sub-optimal Catalyst: The chosen catalyst may not be well-suited for your specific substrate. It is advisable to screen a variety of catalysts with different steric and electronic properties.[7][8][9]

  • Incorrect Solvent: The polarity of the solvent can significantly impact the transition state of the reaction. A solvent screen is recommended, with non-polar solvents like toluene or cyclohexane often favoring higher enantioselectivity.[5]

  • Presence of Water: Trace amounts of water can negatively affect the enantioselectivity by interfering with the catalyst-substrate interaction. Ensure all reagents and glassware are scrupulously dried.[10]

  • Reaction Temperature: Lowering the reaction temperature, for instance to -78°C, can enhance enantioselectivity by favoring the kinetically controlled product.[5]

Q3: The reaction yield is poor. How can I improve it?

A3: Poor yields can often be addressed by:

  • Optimizing Reaction Conditions: Factors such as reaction time, temperature, and concentration play a crucial role. Systematically optimizing these parameters is recommended.

  • Catalyst Loading: While a higher catalyst loading might seem intuitive, it can sometimes lead to side reactions. Conversely, a loading that is too low may result in incomplete conversion. Experiment with catalyst loading to find the optimal balance.[10]

  • Substrate Reactivity: Electron-rich tryptamines and aldehydes generally exhibit higher reactivity.[11][12] For less reactive substrates, consider using a more activating catalyst or modifying the substrate itself.

  • Use of Additives: The addition of a co-catalyst, such as a carboxylic acid with thiourea catalysts, can be essential for achieving high yields.[9]

Q4: Are there any known limitations regarding the substrate scope?

A4: Yes, while the asymmetric Pictet-Spengler reaction is quite versatile, certain substrates can be challenging. For instance, ketonitrones with highly sterically hindered or electron-deficient groups may not be suitable starting materials.[5] Similarly, less nucleophilic aromatic rings, like a phenyl group, may require harsher reaction conditions and result in lower yields compared to electron-rich systems like indoles.[11]

Q5: How do I choose the right protecting group for my tryptamine?

A5: The choice of the N-protecting group is critical. Carbamates are commonly used as they can enhance reactivity and stereoselectivity.[2][4] The specific carbamate can be optimized; for example, a simple methyl carbamate has been shown to provide both high reactivity and selectivity.[2] It is important to select a protecting group that is stable under the reaction conditions but can be readily cleaved post-cyclization.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Enantiomeric Excess (ee%) 1. Sub-optimal catalyst for the substrate. 2. Inappropriate solvent polarity. 3. Presence of moisture. 4. Reaction temperature is too high.1. Screen a panel of catalysts (e.g., different chiral phosphoric acids, thioureas). 2. Conduct a solvent screen (e.g., toluene, cyclohexane, CH2Cl2).[5] 3. Use anhydrous solvents and reagents; dry glassware thoroughly. 4. Lower the reaction temperature (e.g., to -20 °C, -40 °C, or -78 °C).[5]
Low Yield 1. Incomplete conversion. 2. Catalyst deactivation. 3. Unfavorable reaction equilibrium. 4. Substrate decomposition.1. Increase reaction time or temperature (monitor for impact on ee%). 2. Increase catalyst loading or add a co-catalyst if applicable.[10] 3. Use a drying agent (e.g., molecular sieves) to remove water byproduct. 4. Use milder reaction conditions or a more robust protecting group.
No Reaction 1. Insufficiently reactive substrates. 2. Inactive catalyst. 3. Incorrect reaction setup.1. Use a more electron-rich tryptamine or a more electrophilic aldehyde. 2. Verify the quality and activity of the catalyst. 3. Double-check all reagent concentrations and the reaction atmosphere (e.g., inert gas).
Formation of Side Products 1. Over-reaction or decomposition. 2. Competing reaction pathways.1. Reduce reaction time or temperature. 2. Modify the substrate or catalyst to disfavor the side reaction. The use of N-acyliminium ions can promote cyclization under mild conditions.[11]

Experimental Protocols

General Procedure for a Chiral Phosphoric Acid Catalyzed Asymmetric Pictet-Spengler Reaction:

To a solution of the tryptamine (1.0 equiv) and the aldehyde (1.2 equiv) in an anhydrous solvent (e.g., toluene, 0.1 M) at the desired temperature (e.g., -20 °C) under an inert atmosphere (e.g., argon), is added the chiral phosphoric acid catalyst (e.g., 5 mol%). The reaction mixture is stirred at this temperature until completion (monitored by TLC or LC-MS). The reaction is then quenched (e.g., with saturated NaHCO3 solution) and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired tetrahydro-β-carboline.

Visualizations

experimental_workflow Experimental Workflow for Catalyst Optimization cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis cluster_outcome Outcome A Select Substrates (Tryptamine & Aldehyde) B Dry Glassware & Solvents A->B C Catalyst Screen (e.g., CPAs, Thioureas) B->C D Solvent Screen (e.g., Toluene, CH2Cl2, Hexane) C->D Best Catalyst E Temperature Screen (e.g., RT, 0°C, -20°C, -78°C) D->E Best Solvent F Analyze Yield & ee% E->F Best Temperature G Identify Optimal Conditions F->G H Low Yield / ee% G->H I High Yield & ee% G->I H->C Re-optimize J Scale-up Reaction I->J

Caption: Workflow for optimizing catalyst and reaction conditions.

troubleshooting_logic Troubleshooting Logic for Low Enantioselectivity start Low ee% Observed catalyst Is the catalyst optimal for the substrate? start->catalyst solvent Is the solvent appropriate? catalyst->solvent No screen_catalyst Screen different catalyst families/derivatives catalyst->screen_catalyst Yes temperature Is the temperature too high? solvent->temperature No screen_solvent Screen non-polar solvents solvent->screen_solvent Yes moisture Is moisture present? temperature->moisture No lower_temp Lower reaction temperature temperature->lower_temp Yes dry_reagents Use anhydrous conditions moisture->dry_reagents Yes success Improved ee% moisture->success No screen_catalyst->solvent screen_solvent->temperature lower_temp->moisture dry_reagents->success

Caption: Decision tree for troubleshooting low enantioselectivity.

References

Preventing oxidation of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde during storage.

Troubleshooting Guide: Degradation and Oxidation Issues

Problem: I observe a decrease in purity of my this compound sample over time, even when stored in the freezer.

Possible Cause: The aldehyde functional group in this compound is susceptible to oxidation, converting it to the corresponding carboxylic acid (3,4-Dihydroisoquinoline-2(1H)-carboxylic acid).[1] This can occur even at low temperatures if oxygen is present.

Solution Workflow:

G cluster_0 Troubleshooting: Purity Decrease A Initial Observation: Purity decrease detected (e.g., by HPLC, TLC, NMR) B Hypothesis: Oxidation to Carboxylic Acid A->B C Verification Step 1: Analyze for Carboxylic Acid (e.g., LC-MS, IR) B->C D Verification Step 2: Check Storage Atmosphere B->D E Solution 1: Implement Inert Gas Overlay (Argon or Nitrogen) C->E If positive D->E If stored in air H Long-Term Prevention: Re-evaluate Storage Protocol E->H F Solution 2: Consider Addition of Antioxidant (e.g., BHT) F->H G Solution 3: Store in Amber Glass Vial G->H

Caption: Troubleshooting workflow for decreased purity of this compound.

Detailed Steps:

  • Confirm Oxidation: Use an analytical technique like LC-MS to look for the mass of the corresponding carboxylic acid. You can also use FT-IR to look for the appearance of a broad O-H stretch characteristic of a carboxylic acid.

  • Inert Atmosphere Storage: Store the compound under an inert atmosphere such as argon or nitrogen.[2][3][4] This is the most effective way to prevent oxidation. For practical laboratory use, this can be achieved by using a vial with a septum seal and flushing the headspace with the inert gas before sealing.

  • Use of Antioxidants: For solutions or bulk material where inerting is difficult, consider adding a radical-scavenging antioxidant. Butylated hydroxytoluene (BHT) is a common choice for organic compounds.[5][6][7] A typical concentration is 0.01-0.1%. However, compatibility must be tested on a small scale first.

  • Light Protection: Store the compound in an amber vial to protect it from light, which can catalyze oxidation.[8]

  • Temperature Control: Continue to store at low temperatures (-20°C is recommended for long-term storage) in addition to the above measures.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, the compound should be stored under a dry, inert atmosphere (argon or nitrogen), at -20°C, and protected from light in a tightly sealed amber glass vial.

Q2: My sample has turned slightly yellow. Is this a sign of degradation?

A2: Discoloration can be an indicator of degradation. Aldehydes can undergo various side reactions, including oxidation and polymerization, which may lead to colored impurities. You should re-analyze the purity of the sample using HPLC or TLC.

Q3: Can I store this compound in a solution?

A3: Storing in solution is generally not recommended for long-term stability due to potential reactions with the solvent. If you must store it in solution, use a dry, aprotic solvent (e.g., anhydrous acetonitrile or THF), blanket the solution with an inert gas, and store at low temperature. Be aware that some solvents can degrade over time to form peroxides, which will accelerate the oxidation of the aldehyde.

Q4: What antioxidant should I use, and at what concentration?

A4: Butylated hydroxytoluene (BHT) is a common and effective antioxidant for preventing autoxidation of aldehydes. A starting concentration of 0.05% (w/w) is recommended. However, you should always perform a small-scale stability test to ensure there are no unintended reactions between the antioxidant and your compound.

Table 1: Recommended Antioxidants for Aldehyde Stabilization

AntioxidantRecommended ConcentrationNotes
Butylated Hydroxytoluene (BHT)0.01 - 0.1%Good solubility in organic solvents.[5][6]
Butylated Hydroxyanisole (BHA)0.01 - 0.1%Often used in combination with BHT for synergistic effects.[6][7]
Tocopherol (Vitamin E)0.05 - 0.2%A natural antioxidant, but may be less potent than synthetic options.

Q5: How can I monitor the stability of my compound during storage?

A5: A stability-indicating HPLC method is the best approach. This involves developing an HPLC method that can separate the parent compound from its potential degradation products, primarily the carboxylic acid. Regular testing of a stored sample will allow you to quantify any decrease in purity.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a general method that should be validated and optimized for your specific equipment and needs.

  • Objective: To quantify the purity of this compound and detect its primary oxidation product.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).

  • Gradient Program:

    • Start at 30% A, hold for 2 minutes.

    • Ramp to 90% A over 10 minutes.

    • Hold at 90% A for 2 minutes.

    • Return to 30% A over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute to a working concentration of ~50 µg/mL with the mobile phase initial mixture (30:70 A:B).

  • Forced Degradation (for method validation):

    • Oxidative: Dissolve a small amount of the compound in acetonitrile and add a 3% solution of hydrogen peroxide. Let it stand at room temperature for 24 hours.

    • Acidic: Dissolve in acetonitrile and add 0.1 M HCl. Heat gently (e.g., 60°C) for 4 hours.

    • Basic: Dissolve in acetonitrile and add 0.1 M NaOH. Let it stand at room temperature for 4 hours.

    • Analyze these stressed samples to ensure the degradation products are well-separated from the main peak.

G cluster_1 HPLC Analysis Workflow prep Sample Preparation (Dilute in Mobile Phase) inject Inject on HPLC prep->inject separate C18 Column Separation (Gradient Elution) inject->separate detect UV Detection (254 nm) separate->detect analyze Data Analysis (Peak Integration, Purity %) detect->analyze

Caption: Workflow for HPLC analysis of this compound.

Protocol 2: Accelerated Stability Study

This protocol allows for a rapid assessment of stability under different storage conditions.

  • Objective: To compare the stability of the compound under various storage conditions to identify the optimal long-term storage strategy.

  • Sample Preparation: Aliquot equal amounts of high-purity this compound into separate amber vials for each condition.

  • Storage Conditions:

    • Condition A (Control): -20°C, under Argon, protected from light.

    • Condition B: -20°C, in air, protected from light.

    • Condition C: 4°C, in air, protected from light.

    • Condition D: 25°C, in air, protected from light.

    • Condition E (with Antioxidant): -20°C, in air, with 0.05% BHT, protected from light.

  • Time Points: Analyze the purity of a sample from each condition at T=0, 1 week, 2 weeks, and 4 weeks.

  • Analysis: Use the validated stability-indicating HPLC method (Protocol 1) to determine the purity of the compound at each time point.

  • Data Presentation: Record the purity (%) for each condition at each time point.

Table 2: Representative Accelerated Stability Data

Storage ConditionT=0T=1 weekT=2 weeksT=4 weeks
A: -20°C, Argon, Dark99.8%99.8%99.7%99.7%
B: -20°C, Air, Dark99.8%99.5%99.1%98.5%
C: 4°C, Air, Dark99.8%98.9%97.5%95.2%
D: 25°C, Air, Dark99.8%97.2%94.1%88.4%
E: -20°C, Air, BHT, Dark99.8%99.7%99.6%99.5%

Note: This is example data. Actual results may vary.

G cluster_2 Logical Relationship of Oxidation Factors Oxidation Oxidation of Aldehyde Purity Decreased Purity Oxidation->Purity Oxygen Oxygen (Air Exposure) Oxygen->Oxidation Light Light (UV/Visible) Light->Oxidation Temp Elevated Temperature Temp->Oxidation Inert Inert Atmosphere Inert->Oxygen Prevents Antioxidant Antioxidants (BHT) Antioxidant->Oxidation Inhibits Cold Low Temperature Cold->Temp Prevents Dark Light Protection Dark->Light Prevents

Caption: Factors influencing the oxidation of this compound.

References

Technical Support Center: 3,4-Dihydroisoquinoline Synthesis & NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding unexpected NMR shifts observed in 3,4-dihydroisoquinoline products. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide: Unexpected NMR Shifts

This guide addresses common issues encountered during the NMR analysis of 3,4-dihydroisoquinoline products, presenting them in a question-and-answer format.

Question 1: Why are the 1H NMR signals for my 3,4-dihydroisoquinoline, particularly at C1-H and C3-H2, extremely broad or completely absent?

Answer:

This is a documented phenomenon for 3,4-dihydroisoquinolines and can be alarming. The primary causes are often related to solvent effects and the chemical nature of the compound itself.

  • Solvent-Induced Line Broadening: Anomalous 1H NMR spectra with significant line broadening, and in some cases, complete disappearance of signals for the C1 and C3 protons, have been observed in certain batches of deuterated solvents like CDCl3, CCl4, DMSO-d6, and acetone-d6[1][2]. This is often attributed to trace amounts of acid in the solvent, which can protonate the imine nitrogen, leading to a slow equilibrium between the protonated and unprotonated forms on the NMR timescale.

  • Slow Conformational Exchange or Aggregation: The molecule may be undergoing slow conformational exchange or forming aggregates in solution. These dynamic processes can lead to the broadening of NMR signals.

Troubleshooting Steps:

  • Solvent Purity Check: Test the acidity of your NMR solvent. A simple method is to add a small amount of the solvent to distilled water with a pH indicator like bromothymol blue[1].

  • Solvent Purification: If the solvent is acidic, it can be neutralized by passing it through a short plug of basic alumina or by storing it over potassium carbonate. For CDCl3, washing with a sodium carbonate solution followed by drying can also remove acidic impurities[3][4].

  • Addition of a Proton Scavenger: Adding a small amount of a non-nucleophilic base, like triethylamine or proton sponge, to your NMR sample can help neutralize any trace acid and sharpen the signals.

  • Acidification: Conversely, adding a drop of a strong acid like trifluoroacetic acid (TFA) can fully protonate the imine, locking it in one form and resulting in a sharp, well-defined spectrum (though the chemical shifts will be different from the free base)[1].

  • Varying the Solvent: Acquiring the spectrum in a different, freshly opened deuterated solvent can help determine if the issue is solvent-specific.

  • Temperature Variation: Recording the NMR spectrum at different temperatures (variable temperature NMR) can help ascertain if a dynamic process is occurring. If the signals sharpen at higher or lower temperatures, it indicates a conformational exchange process.

Question 2: My aromatic region is more complex than expected, with more signals than anticipated for my substituted 3,4-dihydroisoquinoline. What could be the cause?

Answer:

A more complex aromatic region than predicted can arise from several factors:

  • Presence of Atropisomers: If your molecule has bulky substituents, particularly at the C1 or in the aromatic ring, hindered rotation around a single bond can lead to the existence of stable rotational isomers, known as atropisomers[5]. These isomers are distinct chemical species on the NMR timescale and will each give rise to their own set of signals, thus complicating the spectrum.

  • Unexpected Side Products: The synthesis of 3,4-dihydroisoquinolines, particularly via the Bischler-Napieralski reaction, can sometimes yield side products. For instance, a retro-Ritter reaction can lead to the formation of styrenes[6]. The presence of these impurities will result in additional aromatic signals.

  • Regioisomers: In some Bischler-Napieralski reactions, cyclization can occur at an unexpected position on the aromatic ring, leading to the formation of regioisomers, each with a unique NMR spectrum[7][8].

Troubleshooting Steps:

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can help in assigning the aromatic protons and identifying spin systems, which can aid in distinguishing between isomers and impurities.

  • Purification: Re-purify your sample using techniques like column chromatography or recrystallization to remove potential side products.

  • Literature Review: Check the literature for similar compounds to see if atropisomerism has been reported.

  • Computational Chemistry: In some cases, computational modeling can help predict the rotational barriers and the likelihood of atropisomerism.

Frequently Asked Questions (FAQs)

Q1: What are the typical 1H NMR chemical shift ranges for the key protons in a 3,4-dihydroisoquinoline?

A1: The chemical shifts can vary depending on the substitution pattern and the solvent. However, some general ranges are provided in the table below.

ProtonTypical Chemical Shift (ppm)Notes
C1-H7.5 - 8.5This imine proton is typically a singlet and is sensitive to the electronic environment.
C3-H23.5 - 4.5This methylene group is adjacent to the nitrogen and often appears as a triplet.
C4-H22.5 - 3.5This benzylic methylene group often appears as a triplet.
Aromatic Protons6.5 - 8.0The chemical shifts will depend on the substitution pattern on the aromatic ring.

Q2: How does the choice of NMR solvent affect the chemical shifts of my 3,4-dihydroisoquinoline?

A2: The solvent can have a significant impact on the chemical shifts. Aromatic solvents like benzene-d6 can cause upfield shifts for protons positioned above or below the plane of the solvent molecule due to anisotropic effects[9]. Hydrogen bonding with the solvent can also influence the chemical shifts of protons near the nitrogen atom. It is crucial to report the solvent used when presenting NMR data.

Q3: I suspect my deuterated chloroform is acidic. How can I prepare an acid-free solvent for my NMR sample?

A3: You can prepare acid-free deuterated chloroform by passing it through a small column of basic alumina immediately before use. Alternatively, you can wash the CDCl3 with a saturated sodium carbonate solution, separate the organic layer, and dry it over anhydrous potassium carbonate. Storing the solvent over 5Å molecular sieves can also help remove water and trace acidity[1].

Experimental Protocols

Protocol 1: General Procedure for Bischler-Napieralski Cyclization

This protocol is a general guideline for the synthesis of 3,4-dihydroisoquinolines from β-phenethylamides.

Materials:

  • β-phenethylamide (1.0 eq)

  • Phosphorus oxychloride (POCl3) (2.0 - 5.0 eq)

  • Anhydrous toluene or acetonitrile

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the β-phenethylamide in anhydrous toluene.

  • With stirring, slowly add phosphorus oxychloride to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution with a concentrated ammonium hydroxide or sodium hydroxide solution until the pH is > 9.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Pictet-Spengler Reaction

This protocol describes the synthesis of a tetrahydroisoquinoline, which can then be oxidized to a 3,4-dihydroisoquinoline if desired.

Materials:

  • β-arylethylamine (1.0 eq)

  • Aldehyde or ketone (1.0 - 1.2 eq)

  • Acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

Procedure:

  • Dissolve the β-arylethylamine in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.

  • Add the aldehyde or ketone to the solution.

  • Add the acid catalyst and stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the substrate).

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Protocol 3: NMR Sample Preparation for Acid-Sensitive 3,4-Dihydroisoquinolines

Materials:

  • 3,4-dihydroisoquinoline product

  • Deuterated solvent (e.g., CDCl3)

  • Basic alumina

  • NMR tube

Procedure:

  • Place a small plug of glass wool at the bottom of a Pasteur pipette.

  • Add a 2-3 cm layer of basic alumina on top of the glass wool.

  • Pass approximately 0.7 mL of the deuterated solvent through the alumina column directly into a clean, dry vial.

  • Dissolve 5-10 mg of your 3,4-dihydroisoquinoline product in the acid-free solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the NMR spectrum as soon as possible to minimize potential degradation.

Data Presentation

Table 1: Comparison of Expected vs. Observed 1H NMR Shifts for a Substituted 3,4-Dihydroisoquinoline in Standard and Acidic CDCl3.

ProtonExpected Shift (ppm) in Neutral CDCl3Observed Shift (ppm) in Acidic CDCl3Appearance in Acidic CDCl3
C1-H~8.1Not observedSignal disappears or is extremely broad
C3-H2~3.92.2 - 3.0Very broad hump
C4-H2~2.8~2.8Broad hump
Aromatic-H6.7 - 7.26.7 - 7.2Sharp singlets
OCH3~3.9~3.9Sharp singlets

Note: The data in this table is illustrative and based on reported anomalous spectra. Actual shifts will vary with the specific compound.

Visualizations

troubleshooting_workflow start Unexpected NMR Spectrum (Broad/Missing Signals) check_solvent Check Solvent Acidity start->check_solvent acidic Solvent is Acidic check_solvent->acidic Test purify_solvent Purify Solvent (Alumina/Carbonate) acidic->purify_solvent Yes not_acidic Solvent is Neutral acidic->not_acidic No reacquire Re-acquire Spectrum purify_solvent->reacquire add_base Add Proton Scavenger add_base->reacquire end Problem Solved reacquire->end dynamic_process Consider Dynamic Process (Conformational Exchange, Aggregation) not_acidic->dynamic_process vt_nmr Perform Variable Temperature NMR dynamic_process->vt_nmr vt_nmr->reacquire complex_aromatic Complex Aromatic Region check_isomers Check for Isomers (Atropisomers, Regioisomers) complex_aromatic->check_isomers check_impurities Check for Impurities (Side Products) complex_aromatic->check_impurities nmr_2d Run 2D NMR (COSY, HMBC) check_isomers->nmr_2d repurify Re-purify Sample check_impurities->repurify nmr_2d->end repurify->end bischler_napieralski_pathway reactant β-Phenethylamide intermediate Imidoyl Phosphate or Nitrilium Ion reactant->intermediate + POCl3 reagent POCl3 cyclization Intramolecular Electrophilic Aromatic Substitution intermediate->cyclization side_reaction Retro-Ritter Reaction intermediate->side_reaction Side Pathway product 3,4-Dihydroisoquinoline cyclization->product side_product Styrene Derivative side_reaction->side_product

References

Technical Support Center: Refinement of Work-up Procedures for Cleaner Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their work-up procedures to obtain cleaner reaction products.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the purification of reaction products.

Liquid-Liquid Extraction

Question: What should I do if an emulsion forms during liquid-liquid extraction?

Answer: Emulsion formation is a common issue where a stable colloidal mixture of the two immiscible solvents forms, preventing a clean separation. Here are several techniques to break an emulsion:

  • Patience is Key: Allow the separatory funnel to stand undisturbed for some time (up to a few hours) as the emulsion may break on its own.

  • Gentle Agitation: Instead of vigorous shaking, gently swirl the separatory funnel to minimize emulsion formation while still allowing for extraction.[1]

  • Increase Ionic Strength: Add a saturated aqueous solution of sodium chloride (brine) or solid salt to the separatory funnel.[2][1][3] This increases the polarity of the aqueous layer, which can help force the separation of the two phases.

  • Change the pH: If the emulsion is caused by surfactants or soaps, acidifying the aqueous layer (e.g., with dilute HCl or H₂SO₄) can alter the charge of these molecules and break the emulsion.[2]

  • Solvent Addition: Adding a small amount of a different organic solvent can change the overall solvent properties and help to break the emulsion.[1]

  • Filtration: The entire mixture can be filtered through a pad of Celite or glass wool to break up the emulsion.[1][3]

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[1]

Question: What can I do if a precipitate or gooey solid forms at the interface of the two layers?

Answer: This can obscure the boundary and make separation difficult.

  • Continuous Washing: Continue to wash the mixture with water to dissolve as much of the solid as possible.[4]

  • Drying Agent: After removing the aqueous layer, add a generous amount of a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to the organic layer. The drying agent may absorb the goo, allowing it to be removed by filtration.[3][4]

Question: The interface between the two layers is not visible. How can I tell which layer is which?

Answer:

  • Addition Test: Add a few drops of water to the separatory funnel and observe which layer increases in volume; this will be the aqueous layer.[5][6]

  • Density: Generally, halogenated organic solvents (e.g., dichloromethane, chloroform) are denser than water, while most other common organic solvents (e.g., diethyl ether, ethyl acetate, hexanes) are less dense. However, high concentrations of dissolved solutes can alter the density of either layer.

  • Visual Aid: For dark or opaque solutions, adding ice can help identify the interface as it will float on the aqueous layer.[3][4] A polypropylene cap or a septum may also sit at the phase interface.[4]

Question: My product seems to be lost after the work-up. What could have happened?

Answer:

  • Aqueous Solubility: Your product might be more soluble in the aqueous layer than anticipated. It is always a good practice to save all layers until you have confirmed the location of your product.[4][7]

  • Volatility: The product may be volatile and could have been lost during solvent removal on the rotary evaporator. Check the solvent collected in the rotovap's receiving flask.[4][7]

  • Reaction with Wash Solutions: The product may have reacted with the acidic or basic solutions used for washing. You can test the stability of your compound by treating a small sample with the wash solution and analyzing it by TLC.[7]

Flash Column Chromatography

Question: My compound is not eluting from the column. What should I do?

Answer:

  • Compound Decomposition: The compound may be unstable on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if decomposition has occurred.[8] If it is unstable, consider using a different stationary phase like alumina or deactivated silica.[8]

  • Incorrect Solvent System: Double-check that you have prepared and are using the correct eluent. It's possible the polar and nonpolar components were reversed.[8]

  • Eluted in the Solvent Front: Your compound may be very nonpolar and came off in the first few fractions. Check the initial fractions collected.[8]

  • Dilute Fractions: The compound may have eluted, but the fractions are too dilute to detect. Try concentrating the fractions where you expected your compound to elute.[8]

Question: The separation on the column is poor, even though the TLC separation looks good. Why is this happening?

Answer:

  • On-Column Degradation: As mentioned, the compound might be degrading on the silica gel during the longer exposure time of a column compared to a TLC plate.[8]

  • Solvent Choice: The choice of solvent can affect the separation. Even if two solvent systems give similar Rf values on TLC, one may provide better resolution on the column.[9]

  • Loading Technique: Improper loading of the sample can lead to band broadening and poor separation. Ensure the sample is dissolved in a minimal amount of a weak solvent for loading.[9]

Question: My column has stopped flowing. What is the cause?

Answer:

  • Precipitation: The compound or an impurity may have crystallized or precipitated in the column, blocking the flow. This is a difficult problem to solve, and it may be necessary to try a pre-purification step or use a wider column.[8]

  • Column Cracking: The column may have cracked due to pressure changes or improper packing. Using a solvent like dichloromethane can sometimes increase the risk of cracking.[10]

Crystallization & Precipitation

Question: My compound "oils out" instead of crystallizing. How can I fix this?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid.

  • Slower Cooling: Allow the solution to cool more slowly to promote the formation of an ordered crystal lattice.

  • Solvent System: The solvent system may not be optimal. Try different solvents or solvent mixtures. A common technique is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until the solution becomes cloudy, then heat until it is clear again before allowing it to cool slowly.[11]

  • Lower Concentration: The solution may be too concentrated. Dilute the solution before attempting crystallization again.

  • Seeding: Add a small seed crystal of the pure compound to the solution to initiate crystallization.

Question: The expected precipitate does not form during an acid/base work-up. What should I do?

Answer:

  • Check pH: Ensure that the pH of the aqueous solution has been adjusted sufficiently to either protonate or deprotonate your compound of interest to induce precipitation.

  • Solubility: The salt of your compound may still be soluble in the solvent system. Try changing the solvent or concentrating the solution.

  • "Salting Out": Adding a saturated salt solution can decrease the solubility of your organic compound in the aqueous layer, potentially inducing precipitation.[12]

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction
  • Preparation: Ensure the reaction is complete and has been quenched if necessary. Dilute the reaction mixture with an appropriate organic solvent in which your product is soluble and which is immiscible with water (e.g., ethyl acetate, diethyl ether).

  • Transfer: Transfer the diluted reaction mixture to a separatory funnel of appropriate size.

  • Washing: Add the aqueous wash solution (e.g., water, brine, dilute acid, or base) to the separatory funnel. The volume of the wash should typically be 10-50% of the organic layer volume.[5]

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake the funnel gently for several seconds. Vent again. Repeat this process until no more gas is released upon venting.[5]

  • Separation: Place the funnel in a ring stand and allow the layers to separate completely.

  • Draining: Remove the stopper and drain the lower layer into a flask. Drain the upper layer through the top of the funnel into a separate flask to avoid contamination.

  • Repeat: Repeat the washing steps as necessary with fresh aqueous solutions.

  • Drying: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filtration & Concentration: Filter or decant the organic layer from the drying agent and remove the solvent using a rotary evaporator to yield the crude product.[12][13]

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation of your target compound from impurities, aiming for an Rf value of ~0.2-0.3 for the target compound.

  • Column Packing: Pack a column with the appropriate stationary phase (e.g., silica gel) using the chosen eluent. Ensure the packing is uniform and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a weaker solvent. Load the sample onto the top of the column. Alternatively, the sample can be adsorbed onto a small amount of silica gel ("dry loading") and then added to the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Common Aqueous Washes and Their Applications

Wash SolutionPurposeTarget Impurities
WaterGeneral wash to remove water-soluble impuritiesWater-soluble salts, small polar organic molecules (e.g., low MW alcohols, ketones)[12]
Saturated NaCl (Brine)Reduces the solubility of organic compounds in the aqueous layer ("salting out") and helps break emulsionsWater, polar organic compounds[12][14]
Dilute HClRemoves basic impuritiesAmines and other basic compounds[15]
Saturated NaHCO₃Neutralizes excess acid and removes acidic impuritiesCarboxylic acids, phenols, excess acid catalysts[4]
Saturated Na₂S₂O₃Removes residual halogenating agentsIodine, bromine[4]
Saturated NH₄ClQuenches reactions containing metal hydrides or organometallics; removes some metal saltsMetal salts (e.g., from Grignard reactions, titanium reagents)[15]

Table 2: Troubleshooting Flash Chromatography Issues

IssuePotential CauseRecommended Solution(s)
Poor SeparationInappropriate solvent systemRe-optimize the solvent system using TLC. Consider using a gradient elution.[10]
Sample overloadUse a larger column or load less sample.
Poor column packingRepack the column carefully to ensure it is homogenous.
Tailing PeaksStrong interaction with stationary phaseAdd a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).[10]
Compound is not very soluble in the eluentChoose a solvent system where the compound is more soluble.
No Compound ElutingCompound is too polar for the eluentIncrease the polarity of the eluent.
Compound decomposed on the columnTest for stability on a TLC plate. Consider using a less acidic stationary phase like alumina.[8]

Visualizations

Experimental_Workflow Reaction Crude Reaction Mixture Quench Quenching Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying Organic Layer Extraction->Drying Filtration Filtration Drying->Filtration Concentration Solvent Removal Filtration->Concentration Crude_Product Crude Product Concentration->Crude_Product Purification Further Purification (e.g., Chromatography, Crystallization) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: A typical experimental workflow for reaction work-up and purification.

Emulsion_Troubleshooting Emulsion Emulsion Formed Wait Wait Patiently Emulsion->Wait Add_Brine Add Brine/Salt Emulsion->Add_Brine Change_pH Adjust pH Emulsion->Change_pH Filter Filter through Celite Emulsion->Filter Centrifuge Centrifuge Emulsion->Centrifuge Separation Clean Separation Wait->Separation Add_Brine->Separation Change_pH->Separation Filter->Separation Centrifuge->Separation

Caption: Troubleshooting options for breaking an emulsion during extraction.

Acid_Base_Extraction cluster_0 Organic Layer cluster_1 Aqueous Layer Product Neutral Product (P) Acidic_Impurity Acidic Impurity (HA) Wash_Base Wash with Dilute Base (e.g., NaHCO3) Acidic_Impurity->Wash_Base Reacts Basic_Impurity Basic Impurity (B) Wash_Acid Wash with Dilute Acid (e.g., HCl) Basic_Impurity->Wash_Acid Reacts A_minus Anionic Salt (A-) BH_plus Cationic Salt (BH+) Wash_Base->A_minus Moves to Aqueous Wash_Acid->BH_plus Moves to Aqueous

Caption: Logic of an acid-base extraction to remove impurities.

References

Technical Support Center: Enhancing Diastereoselectivity of the Pictet-Spengler Reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling the diastereoselectivity of the Pictet-Spengler reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the diastereoselectivity of the Pictet-Spengler reaction?

A1: The diastereoselectivity of the Pictet-Spengler reaction is primarily influenced by a combination of factors, including:

  • Reaction Conditions: Temperature, reaction time, solvent, and the nature of the acid catalyst play a crucial role.

  • Substrate Structure: The steric and electronic properties of both the β-arylethylamine and the carbonyl compound can significantly impact the stereochemical outcome.

  • Kinetic vs. Thermodynamic Control: The reaction can be steered to favor either the kinetically or thermodynamically preferred diastereomer by carefully selecting the reaction conditions.

  • Chiral Auxiliaries: The use of a chiral auxiliary attached to the β-arylethylamine can provide excellent stereocontrol.

Q2: How can I favor the formation of the cis diastereomer?

A2: Formation of the cis diastereomer is generally favored under kinetic control.[1] This typically involves:

  • Lower reaction temperatures.

  • Stronger acids: Brønsted acids like trifluoroacetic acid (TFA) often promote the formation of the cis product.

  • Specific solvents: Polar aprotic solvents like acetonitrile and nitromethane have been shown to favor high cis selectivity.

Q3: How can I favor the formation of the trans diastereomer?

A3: The trans diastereomer is typically the thermodynamically more stable product and its formation is favored under conditions that allow for equilibration.[2] These conditions include:

  • Higher reaction temperatures.

  • Longer reaction times.

  • Less acidic conditions or specific Lewis acids. For instance, reactions run in refluxing benzene have shown a preference for the trans product.[2]

Q4: I am getting a mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?

A4: To improve the diastereomeric ratio, consider the following troubleshooting steps:

  • Optimize Reaction Temperature: If you are obtaining a mixture, first try running the reaction at a lower temperature to favor the kinetic product or a higher temperature to favor the thermodynamic product.

  • Screen Solvents: The polarity and coordinating ability of the solvent can significantly influence the transition state energies. Experiment with a range of solvents from nonpolar (e.g., benzene, toluene) to polar aprotic (e.g., acetonitrile, dichloromethane) and polar protic (e.g., methanol).

  • Vary the Acid Catalyst: The strength and type of acid can have a profound effect. Compare the results with strong Brønsted acids (e.g., TFA, HCl) and Lewis acids (e.g., BF₃·OEt₂).

  • Modify the Substrate: If possible, altering the steric bulk of substituents on either the β-arylethylamine or the aldehyde can influence the facial selectivity of the cyclization. For example, increasing the size of the ester group on a tryptophan derivative can enhance diastereoselectivity.

  • Employ a Chiral Auxiliary: For the highest levels of stereocontrol, consider attaching a chiral auxiliary to your β-arylethylamine.

Q5: What is the difference between kinetic and thermodynamic control in the context of the Pictet-Spengler reaction?

A5:

  • Kinetic Control: This regime favors the product that is formed the fastest, meaning it has the lowest activation energy barrier. Kinetically controlled reactions are typically run at lower temperatures and for shorter durations to prevent the reaction from reaching equilibrium.[3][4] In the Pictet-Spengler reaction, the cis product is often the kinetic product.[1]

  • Thermodynamic Control: This regime favors the most stable product, which has the lowest overall Gibbs free energy. Thermodynamically controlled reactions are typically run at higher temperatures and for longer durations, allowing the initially formed products to equilibrate to the most stable diastereomer.[3][4] The trans product is often the thermodynamic product in the Pictet-Spengler reaction.[2]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity (Obtaining a ~1:1 Mixture of Diastereomers)
Possible Cause Suggested Solution
Reaction conditions are intermediate between kinetic and thermodynamic control.Option A (Favor Kinetic Product - cis): Lower the reaction temperature (e.g., to 0 °C or -78 °C) and use a strong Brønsted acid like trifluoroacetic acid (TFA). Option B (Favor Thermodynamic Product - trans): Increase the reaction temperature (e.g., reflux) and/or extend the reaction time. Consider using a less coordinating solvent like benzene.
The chosen solvent is not optimal for achieving high diastereoselectivity.Screen a variety of solvents. For high cis-selectivity, polar aprotic solvents like acetonitrile or nitromethane can be effective.[5] For trans-selectivity, non-polar solvents like benzene may be preferable.[2]
The acid catalyst is not providing sufficient differentiation in the transition state energies.Experiment with different acid catalysts, including a range of Brønsted acids (e.g., HCl, H₂SO₄, TFA) and Lewis acids (e.g., BF₃·OEt₂, TiCl₄).
Issue 2: Obtaining the Unexpected Diastereomer
Possible Cause Suggested Solution
The reaction is under thermodynamic control when the kinetic product was desired (or vice versa).Review your reaction conditions. If you desire the cis product, ensure the temperature is low enough and the reaction time is not excessively long. If you desire the trans product, you may need to increase the temperature and/or reaction time to allow for equilibration.
Steric or electronic effects of your specific substrates favor the unexpected diastereomer.Carefully analyze the structure of your starting materials. Large substituents may favor a particular stereochemical outcome. If feasible, modify the structure of the reactants to favor the desired diastereomer.

Quantitative Data Summary

The following tables summarize quantitative data on the diastereoselectivity of the Pictet-Spengler reaction under various conditions.

Table 1: Effect of Reaction Conditions on the Diastereoselectivity of the Pictet-Spengler Reaction of Tryptophan Derivatives

β-ArylethylamineAldehydeAcid CatalystSolventTemperatured.r. (cis:trans)Yield (%)
Nb-benzyl tryptophan methyl esterButyraldehyde-BenzeneReflux23:77-
Nb-benzyl tryptophan isopropyl esterButyraldehyde-BenzeneReflux13:87-
D-tryptophan methyl ester HClPiperonal-Acetonitrile-99:182 (overall)
D-tryptophan methyl ester HClPiperonal-Nitromethane-99:1-
Nb-benzylamineAldehydeHOAcDichloromethane-1:2~100

Table 2: Diastereoselectivity using Chiral Auxiliaries in the Pictet-Spengler Reaction

Chiral Auxiliaryβ-ArylethylamineAldehydeAcid Catalystd.r.
α-NaphthylethylChiral tryptamineBenzaldehydeTFA93:7
Ellman's sulfinamideTryptamine derivativeVariousTi(OEt)₄ (for imine formation)>99:1

Experimental Protocols

Protocol 1: Kinetically Controlled Synthesis of cis-1,3-Disubstituted Tetrahydro-β-carbolines

This protocol is adapted for the synthesis of the cis-diastereomer, which is often the kinetic product.

Materials:

  • Tryptophan methyl ester hydrochloride

  • Aldehyde (e.g., piperonal)

  • Anhydrous acetonitrile or nitromethane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of D-tryptophan methyl ester hydrochloride (1.0 eq) in anhydrous acetonitrile, add the desired aldehyde (1.1 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The resulting hydrochloride salt of the cis-product can often be isolated with high diastereomeric purity due to its lower solubility.[5]

  • For purification, the crude product can be neutralized with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent (e.g., dichloromethane). The organic layers are then combined, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Further purification can be achieved by flash column chromatography.

Protocol 2: Thermodynamically Controlled Synthesis of trans-1,3-Disubstituted Tetrahydro-β-carbolines

This protocol is designed to favor the formation of the more stable trans-diastereomer.[2]

Materials:

  • Nb-benzyl tryptophan ester (methyl or isopropyl)

  • Aldehyde (e.g., butyraldehyde)

  • Anhydrous benzene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the Nb-benzyl tryptophan ester (1.0 eq) and the aldehyde (1.2 eq) in anhydrous benzene in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to reflux under an inert atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed. This may take several hours to days.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to separate the diastereomers.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy.

Protocol 3: Chiral Auxiliary-Mediated Diastereoselective Pictet-Spengler Reaction

This protocol provides a general workflow for using an α-naphthylethyl chiral auxiliary.[2]

Materials:

  • Chiral tryptamine bearing an α-naphthylethyl auxiliary

  • Aldehyde (e.g., benzaldehyde)

  • Trifluoroacetic acid (TFA)

  • Anhydrous benzene

  • Inert atmosphere (Argon)

Procedure:

  • To a stirred solution of the chiral tryptamine (1.0 eq) and the aldehyde (10 eq) in dry benzene, add trifluoroacetic acid (5.0 eq).

  • Reflux the reaction mixture for 24 hours under an argon atmosphere.

  • Cool the reaction to room temperature and make it alkaline with a 15% aqueous NaOH solution.

  • Separate the organic layer, dry it over Na₂SO₄, and evaporate the solvent.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis.

  • Purify the product by column chromatography.

  • The chiral auxiliary can be removed in a subsequent step, for example, by hydrogenolysis.

Visualizations

Experimental_Workflow cluster_kinetic Kinetic Control (cis-selective) cluster_thermodynamic Thermodynamic Control (trans-selective) K1 Starting Materials: Tryptophan Ester + Aldehyde K2 Reaction Conditions: Low Temperature (e.g., 0°C) Strong Brønsted Acid (e.g., TFA) Polar Aprotic Solvent (e.g., MeCN) K1->K2 K3 cis-Tetrahydro-β-carboline (Major Product) K2->K3 T1 Starting Materials: N-Substituted Tryptophan Ester + Aldehyde T2 Reaction Conditions: High Temperature (e.g., Reflux) Longer Reaction Time Non-polar Solvent (e.g., Benzene) T1->T2 T3 trans-Tetrahydro-β-carboline (Major Product) T2->T3

Caption: Experimental workflows for kinetic and thermodynamic control.

Troubleshooting_Diastereoselectivity cluster_solutions Start Low Diastereoselectivity (e.g., d.r. ~ 1:1) Temp Adjust Temperature (Low for kinetic, High for thermodynamic) Start->Temp Solvent Screen Solvents (e.g., MeCN for cis, Benzene for trans) Start->Solvent Catalyst Vary Acid Catalyst (Brønsted vs. Lewis acids) Start->Catalyst Auxiliary Employ Chiral Auxiliary Start->Auxiliary

Caption: Troubleshooting guide for low diastereoselectivity.

References

Addressing racemization issues in the synthesis of chiral isoquinolines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of chiral isoquinolines. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to racemization during their synthetic routes. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help you maintain the stereochemical integrity of your molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions for issues encountered during the synthesis of chiral isoquinolines, focusing on the widely used Pictet-Spengler and Bischler-Napieralski reactions.

Pictet-Spengler Reaction

Q1: I am observing significant racemization in my Pictet-Spengler reaction. What are the likely causes?

A1: Racemization in the Pictet-Spengler reaction can be attributed to several factors that affect the stability of the key iminium ion intermediate. The primary causes include:

  • Harsh Reaction Conditions: High temperatures and strongly acidic conditions can promote the reversible formation of the iminium ion, allowing for epimerization at the newly formed stereocenter.[1]

  • Reaction Mechanism: The formation of a planar, achiral iminium ion intermediate is a key step. If the cyclization is not sufficiently fast or stereocontrolled, the nucleophilic attack of the aromatic ring can occur from either face, leading to a racemic or diastereomeric mixture.[2]

  • Substrate Effects: Electron-donating groups on the β-arylethylamine can facilitate the reaction under milder conditions, reducing the risk of racemization. Conversely, less nucleophilic aromatic rings may require harsher conditions, increasing the likelihood of racemization.[3]

Q2: How can I minimize racemization during a Pictet-Spengler reaction?

A2: To minimize racemization and enhance enantioselectivity, consider the following strategies:

  • Milder Reaction Conditions: Employ lower temperatures and less harsh acidic catalysts. The cis-isomer is often the kinetically controlled product, favored at lower temperatures.[2]

  • Chiral Catalysts: The use of chiral Brønsted acids, such as chiral phosphoric acids, can create a chiral environment around the iminium ion, directing the cyclization to favor one enantiomer.[4]

  • N-Acyliminium Ion Strategy: Acylating the imine to form an N-acyliminium ion increases the electrophilicity of the intermediate. This allows the reaction to proceed under milder conditions with good yields, reducing the risk of racemization.[2][5]

  • Choice of Solvent: The solvent can influence the reaction's stereochemical outcome. It is recommended to screen different solvents to find the optimal conditions for your specific substrate.

Q3: My product has low diastereoselectivity. How can I improve it?

A3: Improving diastereoselectivity often involves controlling the facial selectivity of the nucleophilic attack on the iminium ion.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the β-arylethylamine can effectively shield one face of the molecule, directing the cyclization to occur from the less hindered side.

  • Substrate Control: If your substrate already contains stereocenters, their steric bulk can influence the direction of the cyclization.

  • Catalyst Control: As mentioned, chiral catalysts can create a chiral pocket that favors the formation of one diastereomer.

Bischler-Napieralski Reaction

Q1: What are the main causes of racemization in the Bischler-Napieralski reaction?

A1: The Bischler-Napieralski reaction typically requires harsh conditions, which are the primary contributors to racemization. Key factors include:

  • High Temperatures and Strong Acids: The use of dehydrating agents like POCl₃ or P₂O₅ often requires refluxing in high-boiling solvents.[6][7] These conditions can lead to the erosion of stereochemical integrity.

  • Nitrilium Ion Intermediate: The reaction can proceed through a linear nitrilium ion intermediate, which is achiral. Cyclization of this intermediate can lead to a racemic product if not properly controlled.[1][8]

Q2: How can I perform a Bischler-Napieralski reaction while preserving stereochemistry?

A2: Preserving stereochemistry in a Bischler-Napieralski reaction requires careful control of the reaction conditions and the use of stereodirecting groups.

  • Use of Chiral Auxiliaries: Incorporating a chiral auxiliary into the β-arylethylamide substrate can direct the cyclization, leading to a higher enantiomeric excess in the product.

  • Milder Reagents: For some substrates, milder dehydrating agents or activating groups can be used to lower the required reaction temperature. For example, using triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base can promote cyclization under milder conditions.[8]

  • Subsequent Enantioselective Reduction: A common strategy is to perform the Bischler-Napieralski reaction to form the prochiral 3,4-dihydroisoquinoline, followed by an enantioselective reduction of the C=N bond to introduce the desired stereocenter. This can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation.[9]

Q3: I am getting a significant amount of a styrene byproduct. How can I avoid this?

A3: The formation of styrene derivatives is a known side reaction in the Bischler-Napieralski synthesis, arising from a retro-Ritter type reaction of the nitrilium intermediate.[1] To minimize this:

  • Use Nitrile as a Solvent: Running the reaction in a nitrile solvent can shift the equilibrium away from the retro-Ritter pathway.[1]

  • Generate an N-Acyliminium Intermediate: Using reagents like oxalyl chloride can generate an N-acyliminium intermediate, which is less prone to elimination to form the nitrile, thus suppressing the styrene byproduct formation.[1]

Quantitative Data

The following tables summarize the impact of different catalysts and reaction conditions on the enantiomeric excess (ee) of products from the Pictet-Spengler reaction.

Table 1: Effect of Chiral Phosphoric Acid Catalyst on Enantiomeric Excess in the Asymmetric Pictet-Spengler Reaction

EntryAldehydeCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
1Propanal5f (20)TolueneRT29066
2Propanal5f (20)Toluene-10728875
3Propanal5f (20)Toluene-301208688
4Propanal5f (20)Toluene-451205786
5Propanal5f (20)Pentane:Toluene (1:1)-451205283
6Propanal5f (20)CH₂Cl₂-30726055
Data adapted from a representative study on catalytic asymmetric Pictet-Spengler reactions.[10]

Experimental Protocols

Protocol 1: Catalytic Asymmetric Pictet-Spengler Reaction of Tryptamine with an Aliphatic Aldehyde

This protocol provides a general procedure for the enantioselective Pictet-Spengler reaction using a chiral phosphoric acid catalyst.

Materials:

  • Tryptamine derivative

  • Aliphatic aldehyde

  • Chiral phosphoric acid catalyst (e.g., catalyst 5f from the table above)

  • Anhydrous toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Aqueous sodium carbonate (Na₂CO₃)

  • Magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., EtOAc, CH₂Cl₂)

Procedure:

  • To a solution of the tryptamine derivative (0.15 mmol) and the chiral phosphoric acid catalyst (20 mol%) in dry toluene (1 mL), add anhydrous Na₂SO₄ (500 mg).

  • Cool the mixture to the desired temperature (e.g., -30 °C).

  • Add a pre-cooled solution of the aldehyde (1.5 equivalents) in toluene (0.5 mL) to the reaction mixture via syringe.

  • Stir the reaction mixture at the same temperature for 3-5 days.

  • Quench the reaction with aqueous Na₂CO₃ and allow it to warm to room temperature.

  • Separate the organic phase, and extract the aqueous phase three times with CH₂Cl₂.

  • Combine the organic layers, dry with MgSO₄, and evaporate the solvent.

  • Purify the residue by silica gel chromatography to obtain the pure product.

  • Determine the enantiomeric excess using chiral HPLC.[10]

Protocol 2: Bischler-Napieralski Reaction and Subsequent Reduction

This two-step protocol is a common strategy to obtain chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines.

Step 1: Bischler-Napieralski Cyclization

Materials:

  • β-arylethylamide substrate

  • Anhydrous dichloromethane (DCM)

  • Phosphorus oxychloride (POCl₃)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To an oven-dried round-bottom flask, add the β-arylethylamide substrate (0.29 mmol).

  • Add anhydrous DCM (2 mL) and POCl₃ (2 mL).

  • Fit the flask with a reflux condenser and place it under a nitrogen atmosphere.

  • Reflux the solution for 4 hours.

  • Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator.[8]

Step 2: Reduction to Tetrahydroisoquinoline

  • Dissolve the residue from Step 1 in a mixture of MeOH/water (9:1, 3.5 mL) and cool to 0 °C.

  • Slowly add NaBH₄ until the pH of the solution reaches 7.

  • Add saturated aqueous NH₄Cl dropwise, along with a small piece of ice.

  • Dilute the mixture with DCM and transfer it to a separatory funnel.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over a suitable drying agent, and concentrate to obtain the crude product for further purification.[8]

Visualizations

Below are diagrams illustrating key concepts and workflows for addressing racemization issues.

Racemization_Mechanism_Pictet_Spengler cluster_0 Pictet-Spengler Reaction cluster_1 Potential for Racemization Amine Chiral β-Arylethylamine Imine Imine Amine->Imine + Aldehyde, -H₂O Aldehyde Aldehyde Iminium Iminium Ion (Planar Intermediate) Imine->Iminium + H⁺ Product_S (S)-Isoquinoline Iminium->Product_S Cyclization (Favored Path) Product_R (R)-Isoquinoline Iminium->Product_R Cyclization (Unfavored Path) Racemization Racemization Point Iminium->Racemization Racemization->Iminium Epimerization under harsh conditions Equilibrium Reversible Formation

Caption: Racemization pathway in the Pictet-Spengler reaction.

Troubleshooting_Workflow cluster_PS Pictet-Spengler Troubleshooting cluster_BN Bischler-Napieralski Troubleshooting Start Racemization Observed Q_Reaction Which Reaction? Start->Q_Reaction PS Pictet-Spengler Q_Reaction->PS BN Bischler-Napieralski Q_Reaction->BN PS_Cond Lower Temperature & Milder Acid PS->PS_Cond BN_Aux Use Chiral Auxiliary BN->BN_Aux PS_Cat Use Chiral Catalyst PS_Cond->PS_Cat PS_Nacyl Employ N-Acyliminium Strategy PS_Cat->PS_Nacyl End Improved Enantioselectivity PS_Nacyl->End BN_Red Enantioselective Reduction of DHIQ BN_Aux->BN_Red BN_Mild Use Milder Reagents (e.g., Tf₂O) BN_Red->BN_Mild BN_Mild->End

Caption: Troubleshooting workflow for racemization issues.

References

Improving the stability of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde in solution during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My solution of this compound is showing signs of degradation over a short period. What are the likely causes?

A1: Degradation of this compound in solution is primarily attributed to hydrolysis, oxidation, and photolysis. The presence of acidic or basic contaminants, dissolved oxygen, exposure to light, and elevated temperatures can accelerate these degradation processes.

Q2: How can I minimize the degradation of my compound in solution?

A2: To enhance the stability of your this compound solution, consider the following strategies:

  • pH Control: Maintain the pH of your solution within a neutral range (pH 6-8) using a suitable buffer system (e.g., phosphate buffer) to minimize acid or base-catalyzed hydrolysis.[1][2]

  • Use of Antioxidants: The tetrahydroisoquinoline ring is susceptible to oxidation. The addition of antioxidants, such as Butylated Hydroxytoluene (BHT) or Vitamin E, can help mitigate oxidative degradation.[3][4]

  • Inert Atmosphere: Prepare and store your solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[5]

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.[5]

  • Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8 °C) to slow down the rate of all potential degradation reactions.

  • Solvent Selection: Use high-purity, degassed solvents for the preparation of your solutions. Protic solvents like methanol, if acidic, could potentially react with the compound over time.[6]

Q3: I have observed the formation of a precipitate in my solution. What could be the cause?

A3: Precipitate formation could be due to several factors:

  • Polymerization: Aldehydes can be prone to polymerization, especially at higher concentrations and temperatures.[7]

  • Degradation Product Insolubility: A degradation product might be less soluble in the chosen solvent system than the parent compound.

  • Change in pH: A shift in the pH of the solution could affect the solubility of the compound.

To troubleshoot, try preparing a more dilute solution, controlling the temperature, and ensuring the pH is stable.

Q4: What are the expected degradation products of this compound?

A4: Based on its chemical structure, the primary degradation products are likely to be:

  • 1,2,3,4-Tetrahydroisoquinoline: Formed via hydrolysis of the N-formyl group.

  • 3,4-Dihydroisoquinoline-2(1H)-carboxylic acid: Resulting from the oxidation of the aldehyde functionality.

  • Isoquinoline: Arising from the oxidation (aromatization) of the tetrahydroisoquinoline ring.

Data Presentation

The following table summarizes the expected stability of this compound under various stress conditions, based on the general behavior of similar chemical structures.

Stress ConditionExpected StabilityLikely Degradation PathwayPotential Degradation Products
Acidic (e.g., 0.1M HCl) LowHydrolysis of the N-formyl group1,2,3,4-Tetrahydroisoquinoline, Formic Acid
Basic (e.g., 0.1M NaOH) LowHydrolysis of the N-formyl group1,2,3,4-Tetrahydroisoquinoline, Formate
Oxidative (e.g., 3% H₂O₂) LowOxidation of the aldehyde and/or the tetrahydroisoquinoline ring3,4-Dihydroisoquinoline-2(1H)-carboxylic acid, Isoquinoline
Thermal (e.g., 60°C) Moderate to LowAcceleration of hydrolysis and oxidationProducts of hydrolysis and oxidation
Photolytic (UV/Vis light) Moderate to LowRadical-mediated oxidation and degradationComplex mixture of degradation products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and assess the stability of this compound.

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 60°C for 7 days.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light.

  • Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC or UPLC-MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Protocol 2: Long-Term Stability Study in a Target Solution

This protocol is for assessing the stability of the compound in a specific formulation or solution under intended storage conditions.

  • Solution Preparation: Prepare the final solution of this compound, including any buffers, antioxidants, or other excipients.

  • Storage Conditions: Aliquot the solution into appropriate vials (e.g., amber glass vials) and store them under the desired conditions (e.g., 2-8°C, 25°C/60% RH).

  • Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, 12 months).

  • Analysis: At each time point, analyze the samples for the concentration of the parent compound and any degradation products using a validated analytical method.

  • Data Reporting: Report the percentage of the parent compound remaining and the levels of any identified degradation products over time.

Visualizations

Potential Degradation Pathways parent This compound hydrolysis_prod 1,2,3,4-Tetrahydroisoquinoline + Formic Acid parent->hydrolysis_prod Hydrolysis (Acid/Base) oxidation_prod1 3,4-Dihydroisoquinoline-2(1H)-carboxylic acid parent->oxidation_prod1 Oxidation (Aldehyde) oxidation_prod2 Isoquinoline parent->oxidation_prod2 Oxidation (Aromatization)

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Study start Prepare Solution stress Apply Stress Conditions (pH, Temp, Light, O₂) start->stress sample Sample at Time Points stress->sample analyze Analyze via HPLC/UPLC-MS sample->analyze data Evaluate Data & Identify Degradants analyze->data report Report Findings data->report

Caption: A typical experimental workflow for a stability study.

Troubleshooting Decision Tree start Degradation Observed? check_ph Is pH controlled? start->check_ph Yes check_o2 Is solution protected from oxygen? check_ph->check_o2 Yes add_buffer Add Buffer (pH 6-8) check_ph->add_buffer No check_light Is solution protected from light? check_o2->check_light Yes add_antioxidant Add Antioxidant (e.g., BHT) check_o2->add_antioxidant If oxidation suspected use_inert Use Inert Atmosphere (N₂/Ar) check_o2->use_inert No check_temp Is temperature controlled? check_light->check_temp Yes use_amber Use Amber Vials check_light->use_amber No store_cold Store at Lower Temperature check_temp->store_cold No

Caption: A troubleshooting guide for addressing solution instability.

References

Validation & Comparative

In Vivo Showdown: Novel Dihydroisoquinoline Derivatives Demonstrate Potent Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 10, 2025 – Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the in vivo anti-cancer activity of novel dihydroisoquinoline derivatives. This guide provides a head-to-head analysis of promising new compounds, supported by experimental data, detailed protocols, and visualizations of their mechanisms of action.

Two distinct classes of novel dihydroisoquinoline derivatives have emerged as potent anti-cancer agents in recent in vivo studies: Indenoisoquinoline derivatives targeting MYC and Topoisomerase I , and Isoquinoline derivatives functioning as Inhibitor of Apoptosis Protein (IAP) antagonists . This guide offers an objective comparison of their performance in preclinical animal models.

Performance Comparison of Novel Dihydroisoquinoline Derivatives

The following table summarizes the key in vivo anti-cancer metrics for representative compounds from each class.

Compound ClassSpecific Derivative(s)Animal ModelCancer Cell LineDosage RegimenTumor Growth Inhibition (TGI)Mechanism of Action
Indenoisoquinoline Novel 7-aza-8,9-methylenedioxyindenoisoquinolinesXenograft Mouse ModelMYC-dependent cell lines (e.g., Raji, CA-46)Favorable pharmacokinetics establishedStatistically significantDual MYC downregulation & Topoisomerase I inhibition[1][2]
Isoquinoline (IAP Antagonist) B01002Xenograft Mouse ModelSKOV3 (Ovarian Cancer)Not specified in abstract99.53% [3]Inhibition of Apoptosis Proteins (IAPs)[3]
Isoquinoline (IAP Antagonist) C26001Xenograft Mouse ModelSKOV3 (Ovarian Cancer)Not specified in abstract84.23% [3]Inhibition of Apoptosis Proteins (IAPs)[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.

Xenograft Mouse Model for Anti-Tumor Efficacy Assessment

This protocol outlines the general procedure for evaluating the anti-cancer activity of novel compounds in a subcutaneous xenograft model.

  • Cell Culture and Implantation: Human cancer cell lines (e.g., SKOV3 for IAP antagonists, MYC-dependent lines for indenoisoquinolines) are cultured under standard conditions. A specific number of viable cells are then subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice with established tumors are then randomly assigned to control and treatment groups.

  • Drug Administration: The novel dihydroisoquinoline derivatives are administered to the treatment groups according to a predetermined dosage and schedule. The control group receives a vehicle control.

  • Tumor Measurement: Tumor volume is measured at regular intervals throughout the study using calipers.

  • Endpoint and Data Analysis: The study is terminated when tumors in the control group reach a specified size. The final tumor volumes and weights are measured. Tumor Growth Inhibition (TGI) is calculated as a percentage relative to the control group.[3]

Hollow Fiber Assay for In Vivo Anticancer Drug Screening

The hollow fiber assay serves as a rapid in vivo screening model to assess the efficacy of novel compounds.[4][5][6]

  • Hollow Fiber Preparation: Polyvinylidene fluoride (PVDF) hollow fibers are prepared and sterilized.

  • Cell Encapsulation: A suspension of cancer cells is injected into the hollow fibers, and the ends are heat-sealed.

  • Implantation: The cell-filled hollow fibers are surgically implanted into both the intraperitoneal cavity and subcutaneous space of mice.[4]

  • Compound Administration: The test compounds are administered to the mice, typically via intraperitoneal injection, for a specified number of days.[4]

  • Fiber Retrieval and Cell Viability Assessment: After the treatment period, the hollow fibers are retrieved. The viability of the cancer cells within the fibers is determined using a colorimetric assay, such as the MTT assay.[4]

  • Data Analysis: The cell viability in the treated groups is compared to the vehicle-treated control group to determine the percent growth inhibition.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these novel dihydroisoquinoline derivatives exert their anti-cancer effects is critical for their development as targeted therapies.

Dual Inhibition of MYC and Topoisomerase I by Indenoisoquinoline Derivatives

Novel indenoisoquinoline derivatives have been shown to possess a dual mechanism of action, targeting both the MYC oncogene and the essential enzyme Topoisomerase I.[1][2] This dual-pronged attack disrupts critical cellular processes in cancer cells, leading to their demise.

MYC_TopI_Inhibition Indeno Indenoisoquinoline MYC MYC G-Quadruplex Indeno->MYC stabilizes TopI Topoisomerase I Indeno->TopI inhibits Transcription MYC-driven Transcription MYC->Transcription promotes Proliferation Cell Proliferation DNA_Replication DNA Replication & Transcription TopI->DNA_Replication enables Transcription->Proliferation DNA_Replication->Proliferation Apoptosis Apoptosis

Caption: Dual-action mechanism of indenoisoquinoline derivatives.

Inhibition of Apoptosis Proteins (IAPs) by Isoquinoline Derivatives

Certain novel isoquinoline derivatives, such as B01002 and C26001, have demonstrated remarkable anti-cancer activity by targeting and inhibiting members of the Inhibitor of Apoptosis Protein (IAP) family.[3] By blocking these key survival proteins, the compounds effectively trigger programmed cell death (apoptosis) in cancer cells.

IAP_Inhibition Isoquinoline Isoquinoline (e.g., B01002) IAPs IAPs (XIAP, cIAP-1) Isoquinoline->IAPs inhibits Caspases Caspases IAPs->Caspases inhibit Apoptosis Apoptosis Caspases->Apoptosis induce Caspases->Apoptosis

Caption: Pro-apoptotic mechanism of IAP-inhibiting isoquinolines.

This comparative guide underscores the significant potential of novel dihydroisoquinoline derivatives as a promising new frontier in cancer therapy. The impressive in vivo efficacy, coupled with a growing understanding of their molecular mechanisms, paves the way for further preclinical and clinical development.

References

Comparative study of different synthetic routes to 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Strategies

The synthesis of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde, a key scaffold in medicinal chemistry, can be approached through various synthetic routes. This guide provides a comparative analysis of two primary, high-yielding strategies, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

Executive Summary

Two principal synthetic routes for this compound are detailed and compared:

  • Route 1: Pictet-Spengler Reaction followed by N-formylation. This classic route involves the cyclization of phenethylamine and formaldehyde to form 1,2,3,4-tetrahydroisoquinoline, which is subsequently N-formylated.

  • Route 2: Bischler-Napieralski Reaction followed by Reduction and N-formylation. This pathway begins with the formylation of phenethylamine to N-(2-phenylethyl)formamide, which then undergoes cyclization to 3,4-dihydroisoquinoline. Subsequent reduction and N-formylation yield the target compound.

This guide presents a detailed comparison of these routes, focusing on reaction conditions, yields, and the advantages and disadvantages of each approach.

Comparative Data of Synthetic Routes

Parameter Route 1: Pictet-Spengler followed by N-formylation Route 2: Bischler-Napieralski, Reduction, and N-formylation
Starting Materials Phenethylamine, Formaldehyde, Formylating agentPhenethylamine, Formylating agent, Dehydrating agent, Reducing agent
Key Intermediates 1,2,3,4-TetrahydroisoquinolineN-(2-phenylethyl)formamide, 3,4-Dihydroisoquinoline
Overall Yield Good to ExcellentModerate to Good
Number of Steps 23
Reaction Conditions Generally milder for Pictet-SpenglerCan require harsh dehydrating agents and reflux conditions
Scalability Readily scalableScalability can be affected by the choice of reagents
Advantages Fewer steps, often higher overall yield, milder initial reaction.Avoids the direct use of formaldehyde.
Disadvantages Use of formaldehyde, a potential carcinogen.More steps, potentially lower overall yield, use of harsh reagents.

Experimental Protocols

Route 1: Pictet-Spengler Reaction followed by N-formylation

Step 1: Synthesis of 1,2,3,4-Tetrahydroisoquinoline (Pictet-Spengler Reaction)

The condensation of phenethylamine with formaldehyde in the presence of a strong acid is a cornerstone for the synthesis of 1,2,3,4-tetrahydroisoquinolines.[1][2]

  • Procedure: To a solution of phenethylamine in concentrated hydrochloric acid, an aqueous solution of formaldehyde is added. The mixture is then heated to reflux. After cooling, the solution is made alkaline and the product is extracted with an organic solvent. The solvent is evaporated to yield 1,2,3,4-tetrahydroisoquinoline.

Step 2: N-formylation of 1,2,3,4-Tetrahydroisoquinoline

The introduction of the formyl group at the nitrogen atom can be achieved using various formylating agents.

  • Method A: Using Formic Acid: A mixture of 1,2,3,4-tetrahydroisoquinoline and an excess of 85% formic acid is heated under reflux with a Dean-Stark trap to remove water.[3] Evaporation of the excess formic acid and solvent yields the crude N-formyl product, which can be purified by chromatography.

  • Method B: Using Acetic Formic Anhydride: Acetic formic anhydride, prepared in situ from acetic anhydride and formic acid, is a highly effective formylating agent.[4][5] The reaction is typically carried out at low temperatures and gives high yields of the N-formylated product.[4]

Route 2: Bischler-Napieralski Reaction, Reduction, and N-formylation

Step 1: Synthesis of N-(2-phenylethyl)formamide

  • Procedure: Phenethylamine is treated with a formylating agent, such as ethyl formate or formic acid, to yield N-(2-phenylethyl)formamide.

Step 2: Synthesis of 3,4-Dihydroisoquinoline (Bischler-Napieralski Reaction)

The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide using a dehydrating agent.[6][7]

  • Procedure: N-(2-phenylethyl)formamide is treated with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) in a suitable solvent like refluxing toluene or xylene.[6][7] After the reaction is complete, the mixture is worked up to isolate 3,4-dihydroisoquinoline.

Step 3: Reduction of 3,4-Dihydroisoquinoline

The imine functionality of 3,4-dihydroisoquinoline is reduced to the corresponding amine.

  • Procedure: 3,4-Dihydroisoquinoline is dissolved in a suitable solvent like methanol or ethanol and treated with a reducing agent such as sodium borohydride (NaBH₄).[8] The reaction is typically stirred at room temperature until completion. Standard workup procedures yield 1,2,3,4-tetrahydroisoquinoline.

Step 4: N-formylation of 1,2,3,4-Tetrahydroisoquinoline

This step is identical to Step 2 in Route 1.

Signaling Pathways and Experimental Workflows

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of this compound.

G General Synthetic Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials Intermediate Key Intermediate Start->Intermediate Reaction Product Crude Product Intermediate->Product Reaction Purification Chromatography / Recrystallization Product->Purification Analysis Spectroscopic Analysis (NMR, MS) Purification->Analysis Final Pure this compound Analysis->Final

Caption: General workflow for synthesis and analysis.

Comparative Synthesis Diagram

This diagram visually compares the two main synthetic routes discussed.

G Comparative Synthetic Routes cluster_route1 Route 1: Pictet-Spengler cluster_route2 Route 2: Bischler-Napieralski A1 Phenethylamine + Formaldehyde A2 1,2,3,4-Tetrahydroisoquinoline A1->A2 Pictet-Spengler C This compound A2->C N-formylation B1 Phenethylamine + Formylating Agent B2 N-(2-phenylethyl)formamide B1->B2 Formylation B3 3,4-Dihydroisoquinoline B2->B3 Bischler-Napieralski B4 1,2,3,4-Tetrahydroisoquinoline B3->B4 Reduction B4->C N-formylation

Caption: Comparison of Pictet-Spengler and Bischler-Napieralski routes.

Conclusion

Both the Pictet-Spengler and Bischler-Napieralski routes offer viable pathways to this compound. The choice between them will depend on the specific requirements of the synthesis, including the availability of starting materials, desired scale, and tolerance for certain reagents. The Pictet-Spengler route is more direct, while the Bischler-Napieralski route provides an alternative that avoids the use of formaldehyde. The detailed protocols and comparative data presented in this guide are intended to facilitate an informed decision for the efficient synthesis of this important molecule.

References

A Head-to-Head Comparison of the Bischler-Napieralski and Pictet-Spengler Reactions for Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For over a century, the Bischler-Napieralski and Pictet-Spengler reactions have been cornerstone methods in synthetic organic chemistry for the construction of the isoquinoline and related heterocyclic scaffolds, which are central to a vast array of natural products and pharmaceuticals. While both reactions ultimately yield isoquinoline-type structures, they proceed through distinct mechanisms, utilize different starting materials, and offer unique advantages and limitations. This guide provides a detailed, data-driven comparison of these two powerful cyclization strategies to aid researchers in selecting the optimal method for their specific synthetic goals.

Executive Summary

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides or β-arylethylcarbamates using a strong dehydrating agent to form 3,4-dihydroisoquinolines.[1][2] In contrast, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to yield tetrahydroisoquinolines.[3][4] The choice between these methods often hinges on the desired oxidation state of the final product and the nature of the available starting materials.

At a Glance: Key Differences

FeatureBischler-Napieralski ReactionPictet-Spengler Reaction
Starting Materials β-Arylethylamide or β-arylethylcarbamateβ-Arylethylamine and an aldehyde or ketone
Key Reagents Dehydrating/condensing agents (e.g., POCl₃, P₂O₅, Tf₂O)[1][5]Protic or Lewis acid catalyst (e.g., HCl, TFA, BF₃·OEt₂)[4][6]
Primary Product 3,4-Dihydroisoquinoline (an imine)1,2,3,4-Tetrahydroisoquinoline (an amine)
Typical Conditions Refluxing in strong acid, often at elevated temperatures (up to 100°C)[1]Can range from mild, near-physiological conditions to harsher, refluxing acid[4][6]
Key Intermediate Nitrilium ion or dichlorophosphoryl imine-ester[1][5]Iminium ion[4][7]

Reaction Mechanisms and Workflows

The divergent pathways of these two reactions are initiated by the nature of their respective starting materials. The Bischler-Napieralski reaction begins with an amide, which is activated by a dehydrating agent to form a highly electrophilic intermediate that then undergoes cyclization. The Pictet-Spengler reaction, however, starts with an amine and a carbonyl compound, which first condense to form an iminium ion that subsequently cyclizes.

Bischler_Napieralski_Mechanism Bischler-Napieralski Reaction Mechanism cluster_0 Activation cluster_1 Cyclization Amide β-Arylethylamide Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium  POCl₃ or  other dehydrating agent Dihydroisoquinoline 3,4-Dihydroisoquinoline Nitrilium->Dihydroisoquinoline Intramolecular Electrophilic Aromatic Substitution

Caption: Mechanism of the Bischler-Napieralski reaction.

Pictet_Spengler_Mechanism Pictet-Spengler Reaction Mechanism cluster_0 Iminium Formation cluster_1 Cyclization Amine β-Arylethylamine + Aldehyde/Ketone Iminium Iminium Ion Amine->Iminium  H⁺ Tetrahydroisoquinoline Tetrahydroisoquinoline Iminium->Tetrahydroisoquinoline Intramolecular Electrophilic Aromatic Substitution

Caption: Mechanism of the Pictet-Spengler reaction.

A generalized experimental workflow for each reaction highlights the practical differences in their execution.

Experimental_Workflow Comparative Experimental Workflow cluster_BN Bischler-Napieralski cluster_PS Pictet-Spengler bn_start Dissolve β-arylethylamide in solvent bn_reagent Add dehydrating agent (e.g., POCl₃) bn_start->bn_reagent bn_heat Heat to reflux bn_reagent->bn_heat bn_workup Aqueous workup and extraction bn_heat->bn_workup bn_product Isolate 3,4-dihydroisoquinoline bn_workup->bn_product ps_start Combine β-arylethylamine and aldehyde/ketone in solvent ps_reagent Add acid catalyst ps_start->ps_reagent ps_stir Stir at specified temperature (rt to reflux) ps_reagent->ps_stir ps_workup Aqueous workup and extraction ps_stir->ps_workup ps_product Isolate tetrahydroisoquinoline ps_workup->ps_product

Caption: Generalized experimental workflows.

Performance Comparison: Yields and Conditions

The efficiency of each reaction is highly dependent on the substrate and specific conditions employed. Generally, the Pictet-Spengler reaction can proceed under milder conditions, particularly with electron-rich aromatic systems, often leading to higher yields. Microwave-assisted protocols have been shown to improve yields and dramatically reduce reaction times for both transformations.[8]

Substrate TypeReactionReagent/CatalystConditionsYieldReference
Electron-rich β-arylethylamideBischler-NapieralskiPOCl₃Toluene, refluxGood to excellent[3][5]
Non-activated β-arylethylamideBischler-NapieralskiP₂O₅, POCl₃RefluxModerate[1][9]
Tryptamine derivative (amide)Bischler-NapieralskiPOCl₃Reflux78-97% (microwave)[10]
3,4-Dimethoxyphenylethylamine & BenzaldehydesPictet-SpenglerTrifluoroacetic acidBoiling85-98%[11]
Tryptophan ester & AldehydesPictet-SpenglerAcetic acid80°C64%[12]
Tryptophan ester & AldehydesPictet-SpenglerMolecular sievesChloroform, rt~Quantitative[13]
Tryptamine & AldehydesPictet-SpenglerGold-catalystDCM, rtup to 97%[14]

Experimental Protocols

Key Experiment 1: Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline

This protocol is a representative example of a classical Bischler-Napieralski cyclization.

Materials:

  • N-(2-Phenylethyl)acetamide (1.0 eq)

  • Phosphorus oxychloride (POCl₃, 3.0 eq)

  • Toluene (anhydrous)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the N-(2-phenylethyl)acetamide in anhydrous toluene, add phosphorus oxychloride dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution to pH 8-9 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford the desired 3,4-dihydroisoquinoline.[5]

Key Experiment 2: Pictet-Spengler Synthesis of a Tetrahydro-β-carboline

This protocol illustrates the synthesis of a tetrahydro-β-carboline from a tryptophan derivative, a common application of the Pictet-Spengler reaction.

Materials:

  • D-Tryptophan methyl ester hydrochloride (1.0 eq)

  • An aldehyde or ketone (e.g., 2,3-butanedione, 2.5 eq)

  • Methanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve D-tryptophan methyl ester hydrochloride in anhydrous methanol.

  • Add the carbonyl compound to the solution.

  • Stir the reaction mixture at 65°C for 20 hours.

  • After cooling to room temperature, partition the mixture between a saturated aqueous solution of sodium bicarbonate and dichloromethane.

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting crude product can be further purified by column chromatography if necessary.[7]

Conclusion and Recommendations

Both the Bischler-Napieralski and Pictet-Spengler reactions are indispensable tools for the synthesis of isoquinoline alkaloids and their analogs.

Choose the Bischler-Napieralski reaction when:

  • The desired product is a 3,4-dihydroisoquinoline, which can be a valuable intermediate for further functionalization or oxidation to a fully aromatic isoquinoline.

  • The starting material is a readily available β-arylethylamide.

  • Harsher reaction conditions are tolerated.

Choose the Pictet-Spengler reaction when:

  • The target molecule is a tetrahydroisoquinoline or tetrahydro-β-carboline.

  • Milder reaction conditions are required, especially for sensitive substrates.

  • High diastereoselectivity or enantioselectivity is a goal, as numerous asymmetric variants have been developed.[4][12]

Ultimately, the selection between these two classic reactions will be guided by the specific synthetic target, the availability of starting materials, and the desired level of saturation in the final heterocyclic product. For many applications in drug discovery and natural product synthesis, the milder conditions and the direct formation of the often-desired saturated ring system make the Pictet-Spengler reaction a more frequent choice.[15] However, the Bischler-Napieralski reaction remains a robust and reliable method, particularly for accessing the 3,4-dihydroisoquinoline core.[16]

References

Benchmarking Anti-inflammatory Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, establishing the efficacy of a novel anti-inflammatory agent requires rigorous comparison against established drugs. This guide provides a framework for such benchmarking, offering quantitative data for comparison, detailed experimental protocols, and visualizations of key inflammatory pathways.

Comparative Efficacy of Established Anti-inflammatory Drugs

The anti-inflammatory activities of commercially available drugs vary significantly based on their mechanism of action. This section provides a quantitative comparison of three major classes of anti-inflammatory agents: Nonsteroidal Anti-inflammatory Drugs (NSAIDs), Corticosteroids, and Biologics.

Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

The primary mechanism of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[1][2][3] The selectivity of NSAIDs for the two isoforms, COX-1 and COX-2, is a key determinant of their efficacy and side-effect profile.[4] COX-2 is the main target for anti-inflammatory action, while inhibition of the constitutively expressed COX-1 is associated with gastrointestinal side effects.[2][4] The IC50 values (the concentration of a drug that inhibits 50% of the enzyme activity) are a standard measure of their inhibitory potency.

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 Ratio
Indomethacin 0.00900.310.029
Diclofenac 0.0760.0262.9
Piroxicam 47251.9
Ibuprofen 12800.15
Naproxen Data not availableData not availableData not available
Celecoxib 826.812
Rofecoxib >10025>4.0
Meloxicam 376.16.1
Aspirin 3.5729.30.12

Data sourced from studies on human peripheral monocytes and articular chondrocytes.[1][2] A higher COX-1/COX-2 ratio indicates greater selectivity for COX-2.

Corticosteroids

Corticosteroids exert their potent anti-inflammatory effects through multiple mechanisms, including the inhibition of inflammatory gene expression and the induction of anti-inflammatory proteins.[5] Their potency is often compared relative to hydrocortisone.

DrugRelative Anti-inflammatory PotencyEquivalent Dose (mg)
Hydrocortisone 120
Cortisone Acetate 0.825
Prednisone 45
Prednisolone 45
Methylprednisolone 54
Triamcinolone 54
Betamethasone 300.6
Dexamethasone 300.75

This table provides a comparison of the anti-inflammatory potency of various corticosteroids.[6][7]

Biologics

Biologics are a newer class of anti-inflammatory drugs that target specific components of the immune system, such as pro-inflammatory cytokines. Their efficacy is typically evaluated in clinical trials, and direct quantitative comparisons like IC50 values are not always available in the same format as for small molecule drugs. However, clinical studies provide valuable data on their effectiveness. For instance, in patients with osteoarthritis, the TNF-α inhibitor infliximab has been shown to be superior to a placebo in pain reduction.[8] Similarly, for psoriatic arthritis, TNF inhibitors as a class have demonstrated a trend for higher odds of response compared to other treatments in biologic-naïve patients.[9]

Key Inflammatory Signaling Pathways

Understanding the underlying molecular pathways of inflammation is crucial for the development and evaluation of new anti-inflammatory drugs. The following diagrams illustrate some of the most important signaling cascades.

inflammatory_signaling_pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_jak_stat JAK-STAT Pathway TNFa_IL1 TNF-α, IL-1 Receptor Receptor TNFa_IL1->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus_NFkB Nucleus NFkB->Nucleus_NFkB translocates to Inflammatory_Genes_NFkB Inflammatory Gene Expression Nucleus_NFkB->Inflammatory_Genes_NFkB activates Stress_Cytokines Stress, Cytokines MAPKKK MAPKKK Stress_Cytokines->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Nucleus_MAPK Nucleus AP1->Nucleus_MAPK Inflammatory_Genes_MAPK Inflammatory Gene Expression Nucleus_MAPK->Inflammatory_Genes_MAPK Cytokines_IL6 Cytokines (e.g., IL-6) Cytokine_Receptor Cytokine Receptor Cytokines_IL6->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus_JAK_STAT Nucleus STAT_dimer->Nucleus_JAK_STAT translocates to Inflammatory_Genes_JAK_STAT Inflammatory Gene Expression Nucleus_JAK_STAT->Inflammatory_Genes_JAK_STAT activates

Key Inflammatory Signaling Pathways

Experimental Protocols for Assessing Anti-inflammatory Activity

The following are detailed methodologies for commonly used in vitro and in vivo assays to determine the anti-inflammatory potential of a test compound.

In Vitro Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

  • Objective: To determine the inhibitory effect of a test compound on COX-1 and COX-2 enzymes.

  • Principle: This assay measures the production of prostaglandins (e.g., PGE2) from arachidonic acid by recombinant COX-1 or COX-2 enzymes. The reduction in prostaglandin levels in the presence of the test compound indicates inhibitory activity.

  • Methodology:

    • Prepare a reaction mixture containing the respective COX enzyme (human recombinant COX-1 or COX-2), arachidonic acid as the substrate, and a buffer (e.g., Tris-HCl).

    • Add various concentrations of the test compound or a reference drug (e.g., indomethacin, celecoxib) to the reaction mixture.

    • Incubate the mixture at 37°C for a specified time (e.g., 15-30 minutes).

    • Stop the reaction by adding a quenching agent (e.g., hydrochloric acid).

    • Quantify the amount of PGE2 produced using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

2. Heat-Induced Protein Denaturation Assay

  • Objective: To assess the ability of a test compound to prevent protein denaturation, a hallmark of inflammation.[10]

  • Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a substance to inhibit the denaturation of a protein (e.g., bovine serum albumin) induced by heat.

  • Methodology:

    • Prepare a reaction mixture containing a solution of bovine serum albumin (BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 6.3).

    • Add various concentrations of the test compound or a reference drug (e.g., diclofenac sodium) to the BSA solution.

    • Incubate the samples at 37°C for 20 minutes.

    • Induce denaturation by heating the samples at 72°C for 5 minutes.

    • After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

    • Calculate the percentage of inhibition of protein denaturation.

    • The IC50 value can be determined from a dose-response curve.

In Vivo Assay

1. Carrageenan-Induced Paw Edema in Rats

  • Objective: To evaluate the in vivo anti-inflammatory activity of a test compound by measuring its ability to reduce acute inflammation.

  • Principle: The subcutaneous injection of carrageenan into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The reduction in paw volume after treatment with a test compound is a measure of its anti-inflammatory effect.[11]

  • Methodology:

    • Acclimatize male Wistar rats (150-200g) to the laboratory conditions for at least one week.

    • Divide the animals into groups (n=6): a control group, a reference drug group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the compound.

    • Administer the test compounds or the reference drug orally or intraperitoneally one hour before the carrageenan injection. The control group receives the vehicle only.

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group at each time point using the formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Experimental Workflow for Anti-inflammatory Drug Screening

The following diagram illustrates a typical workflow for screening and evaluating potential anti-inflammatory compounds.

experimental_workflow cluster_workflow Anti-inflammatory Drug Screening Workflow Compound_Library Compound Library In_Vitro_Screening In Vitro Screening (e.g., COX Inhibition, Protein Denaturation) Compound_Library->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization In_Vivo_Testing In Vivo Testing (e.g., Carrageenan-Induced Paw Edema) Lead_Optimization->In_Vivo_Testing Preclinical_Development Preclinical Development In_Vivo_Testing->Preclinical_Development

A typical workflow for screening anti-inflammatory compounds.

References

Comparative Docking Analysis of 3,4-Dihydroisoquinoline Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the docking studies of 3,4-dihydroisoquinoline derivatives against two prominent therapeutic targets: tubulin and leucine aminopeptidase. This objective comparison is supported by experimental data and detailed methodologies to facilitate further research and development.

The 3,4-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This guide delves into the molecular docking performance of specific 3,4-dihydroisoquinoline derivatives against two distinct and significant protein targets: tubulin, a key protein in cell division, and leucine aminopeptidase (LAP), an enzyme implicated in cancer progression.[4][5][6] The comparative analysis extends to well-established inhibitors for each target, providing a benchmark for the potential of these derivatives.

I. Comparative Docking Performance

The efficacy of a potential drug molecule is often initially assessed by its binding affinity to the target protein's active site. Molecular docking simulations provide valuable insights into these interactions and predict the binding energy, a quantitative measure of binding affinity. A lower binding energy typically indicates a more stable and potent protein-ligand complex.

Target 1: Tubulin

Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division. Inhibition of tubulin polymerization is a well-established strategy in cancer therapy. In this comparison, a 1,4-disubstituted-3,4-dihydroisoquinoline derivative (Compound 32) is evaluated against Combretastatin A-4 (CA-4), a potent natural tubulin inhibitor.[4][7]

CompoundTarget ProteinPDB IDDocking Score/Binding Energy (kcal/mol)Key Interacting Residues
1,4-disubstituted-3,4-dihydroisoquinoline (Compound 32) Tubulin1SA0Not explicitly stated, but noted to have a binding mode similar to colchicineSer178
Combretastatin A-4 (CA-4) Tubulin1SA0-34.32 (MM/GBSA)Not explicitly detailed in the provided search results, but known to bind to the colchicine site.

Note: Direct numerical comparison of docking scores between different studies and software can be misleading. The provided data is for relative comparison.

Target 2: Leucine Aminopeptidase (LAP)

Leucine aminopeptidases are enzymes that play a role in protein degradation and have been identified as a target in cancer therapy due to their involvement in tumor cell proliferation and survival.[5][6] Here, a representative 3,4-dihydroisoquinoline derivative from a virtual screening study is compared with Bestatin, a known competitive inhibitor of LAP.[5][8]

CompoundTarget ProteinPDB IDDocking Score/Binding Energy (kcal/mol)Key Interacting Residues
3,4-Dihydroisoquinoline Derivative (from in-silico screen) Leucine Aminopeptidase1LAN-25.18 to -51.72 (ICM Docking Score)Interacts with zinc ions (Zn488, Zn489) and forms hydrogen bonds and hydrophobic interactions.[5]
Bestatin Leucine Aminopeptidase1LAN-7.2 (Binding Affinity from AutoDock Vina)Coordinates with the zinc ion; forms hydrogen bonds with Lys-262, Asp-273, Gly-360, and Leu-362.[8][9][10]

II. Experimental Protocols

The following sections detail the generalized methodologies employed in the cited docking studies.

Molecular Docking Protocol for Tubulin Inhibitors

A common approach for docking studies with tubulin inhibitors involves the use of software such as Discovery Studio or AutoDock.[7] The general workflow is as follows:

  • Protein Preparation: The X-ray crystal structure of the tubulin protein, typically in complex with a known inhibitor like colchicine (e.g., PDB ID: 1SA0), is obtained from the Protein Data Bank.[7] Water molecules and other non-essential heteroatoms are removed, and polar hydrogens are added.

  • Ligand Preparation: The 3D structures of the 3,4-dihydroisoquinoline derivatives and the comparator (e.g., Combretastatin A-4) are generated and optimized to obtain their lowest energy conformation.

  • Grid Generation: A grid box is defined around the known binding site of the target protein (e.g., the colchicine binding site on tubulin).

  • Docking Simulation: The prepared ligands are then docked into the defined binding site using a suitable algorithm (e.g., CDOCKER in Discovery Studio or Lamarckian Genetic Algorithm in AutoDock).

  • Pose Analysis and Scoring: The resulting docking poses are analyzed to identify the most favorable binding orientation. The binding affinity is estimated using a scoring function, which calculates a value in units such as kcal/mol. The interactions between the ligand and the protein residues are also analyzed.

Molecular Docking Protocol for Leucine Aminopeptidase Inhibitors

For leucine aminopeptidase inhibitors, software such as ICM-Pro and Lead Finder have been utilized.[5] The methodology is similar to that for tubulin inhibitors:

  • Protein Preparation: The crystal structure of leucine aminopeptidase (e.g., PDB ID: 1LAN) is retrieved from the Protein Data Bank.[5] The protein is prepared by removing water molecules, adding hydrogens, and assigning correct protonation states to the amino acid residues.

  • Ligand Preparation: The 3,4-dihydroisoquinoline derivatives and the reference inhibitor (e.g., Bestatin) are prepared by generating their 3D structures and minimizing their energy.

  • Binding Site Definition: The active site of LAP, which contains the catalytic zinc ions, is defined as the target for docking.

  • Docking and Scoring: The ligands are docked into the active site using the chosen software. The software's scoring function is then used to rank the different poses and estimate the binding affinity.

  • Interaction Analysis: The binding mode of the top-ranked poses is visually inspected to identify key interactions, such as coordination with the zinc ions and hydrogen bonds with surrounding amino acid residues.

III. Visualizations

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein Protein Structure (PDB) grid Grid Generation protein->grid ligand Ligand Structure (SDF/MOL2) dock Docking Algorithm ligand->dock grid->dock pose Pose Generation & Scoring dock->pose analysis Binding Mode Analysis pose->analysis tubulin_inhibition_pathway cluster_cell_cycle Cell Cycle Progression G2 G2 Phase M M Phase (Mitosis) G2->M G1 G1 Phase M->G1 arrest Mitotic Arrest M->arrest S S Phase G1->S S->G2 tubulin αβ-Tubulin Dimers microtubules Microtubule Polymerization tubulin->microtubules Polymerization inhibitor 3,4-Dihydroisoquinoline Derivative inhibitor->tubulin Binds to inhibitor->arrest Induces apoptosis Apoptosis arrest->apoptosis

References

Comparison of the metabolic stability of different isoquinoline derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. A critical parameter in the development of isoquinoline-based therapeutics is their metabolic stability, which significantly influences their pharmacokinetic profile, efficacy, and potential for drug-drug interactions. This guide provides a comparative overview of the metabolic stability of various isoquinoline derivatives, supported by experimental data, to aid in the selection and optimization of drug candidates.

Comparative Metabolic Stability Data

The metabolic stability of a compound is often assessed by its rate of disappearance when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs). Key parameters to quantify this stability are the half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are generally indicative of higher metabolic stability.

The following table summarizes the in vitro metabolic stability of several isoquinoline derivatives in human and mouse liver microsomes. The data is presented as the percentage of the parent compound remaining after a 30-minute incubation period, as well as half-life and intrinsic clearance values where available.

Compound/DerivativeSystem% Remaining (30 min)t½ (min)CLint (µL/min/mg)Reference
Isoquinoline-tethered Quinazolines
13fHuman Liver Microsomes28.1--[1]
Mouse Liver Microsomes41.8--[1]
14bHuman Liver Microsomes27.3--[1]
Mouse Liver Microsomes14.4--[1]
14cHuman Liver Microsomes<10--[1]
Mouse Liver Microsomes<10--[1]
14fHuman Liver Microsomes55.7--[1]
Mouse Liver Microsomes84.9--[1]
14gHuman Liver Microsomes19.0--[1]
Mouse Liver Microsomes42.3--[1]
14hHuman Liver Microsomes27.7--[1]
Mouse Liver Microsomes37.9--[1]
14iHuman Liver Microsomes34.9--[1]
Mouse Liver Microsomes38.2--[1]
Other Isoquinoline Derivatives
5-AminoisoquinolineHuman Liver Microsomes-14.547.6
SZ-3 (Cofilin Inhibitor)Human Liver Microsomes-39.7717.42
Control Compounds
VerapamilHuman Liver Microsomes25.0--[1]

Note: Data is compiled from different sources and experimental conditions may vary slightly.

From the data, it is evident that structural modifications to the isoquinoline core can significantly impact metabolic stability. For instance, within the isoquinoline-tethered quinazoline series, compound 14f , which contains a furan moiety, exhibited markedly higher stability in both human and mouse liver microsomes compared to its analogues with acetylene or triazole linkers.[1] Conversely, the presence of an alcohol group in compound 14c led to extremely poor metabolic stability.[1]

Key Metabolic Pathways

The metabolism of isoquinoline and its derivatives is primarily driven by oxidation reactions catalyzed by CYP enzymes. Common metabolic transformations include:

  • Hydroxylation: The introduction of hydroxyl groups onto the aromatic rings is a major metabolic pathway. For the parent isoquinoline molecule, in vitro studies with rat liver homogenate have identified 1-, 4-, and 5-hydroxyisoquinoline as metabolites.

  • N-oxidation: The nitrogen atom in the isoquinoline ring is also susceptible to oxidation, forming the isoquinoline-N-oxide.

  • Demethylation: For isoquinoline alkaloids that contain methoxy groups, demethylation is a common metabolic route, particularly observed in studies with gut microbiota.

Experimental Protocols

The following is a generalized protocol for determining the metabolic stability of isoquinoline derivatives using a liver microsomal assay.

1. Reagents and Materials:

  • Pooled human or other species liver microsomes

  • Test isoquinoline derivative (dissolved in a suitable solvent like DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for reaction termination)

  • Internal standard (for LC-MS/MS analysis)

  • Control compounds with known metabolic stability (e.g., verapamil, testosterone)

2. Incubation Procedure:

  • Prepare a reaction mixture containing the liver microsomes (e.g., 0.5 mg/mL final concentration) and the test isoquinoline derivative (e.g., 1 µM final concentration) in phosphate buffer.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the compound to equilibrate with the enzymes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately terminate the reaction in the withdrawn aliquot by adding a quenching solution, typically cold acetonitrile containing an internal standard.

3. Sample Analysis:

  • Centrifuge the quenched samples to precipitate the proteins.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of the parent isoquinoline derivative.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for an in vitro microsomal stability assay.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing reagents Prepare Reagents (Microsomes, Buffer, Compound) pre_incubation Pre-incubate at 37°C (Compound + Microsomes) reagents->pre_incubation nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction (Add NADPH) nadph->start_reaction pre_incubation->start_reaction sampling Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->sampling quench Terminate Reaction (Cold Acetonitrile + IS) sampling->quench centrifuge Centrifuge (Protein Precipitation) quench->centrifuge lcms LC-MS/MS Analysis (Quantify Parent Compound) centrifuge->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Workflow of an in vitro microsomal metabolic stability assay.

This guide provides a foundational understanding of the metabolic stability of isoquinoline derivatives. For any specific drug development program, it is crucial to perform head-to-head comparisons of lead compounds under standardized experimental conditions to enable robust structure-activity and structure-metabolism relationship analyses.

References

Unveiling the Mechanism of Action: A Comparative Guide to a Novel Dihydroisoquinoline Compound, DHQ-X

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the mechanism of action for a novel dihydroisoquinoline compound, DHQ-X. Through a series of detailed experimental protocols and comparative data, we elucidate the cellular and molecular interactions of DHQ-X, positioning it against established alternatives.

Introduction to DHQ-X: A Potent and Selective Kinase Inhibitor

DHQ-X is a novel synthetic 1,3-disubstituted 3,4-dihydroisoquinoline derivative emerging from a high-throughput screening campaign.[1] Preliminary studies have indicated its potential as a potent inhibitor of Mitogen-Activated Protein Kinase (MAPK) p38α, a key regulator of inflammatory signaling pathways.[2] Aberrant p38α signaling is implicated in a variety of inflammatory diseases, making it a compelling therapeutic target. This guide details the experimental validation of DHQ-X's mechanism of action, comparing its efficacy and selectivity against a known p38α inhibitor, SB203580.

Comparative Performance Analysis

The following tables summarize the quantitative data from key experiments, offering a direct comparison between DHQ-X and the reference compound SB203580.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTarget KinaseIC₅₀ (nM)
DHQ-X p38α 44
p38β850
JNK1>10,000
ERK1>10,000
SB203580p38α50
p38β500
JNK1>10,000
ERK1>10,000

Table 2: Target Engagement in Live Cells (NanoBRET™ Assay)

CompoundTargetEC₅₀ (nM)
DHQ-X p38α 120
SB203580p38α150

Table 3: Inhibition of Downstream Substrate Phosphorylation (Western Blot)

Compound (1 µM)Target Cell LinePhospho-MK2 (% Inhibition)
DHQ-X HEK293 92
SB203580HEK29388

Table 4: Anti-inflammatory Efficacy in a Cellular Model (LPS-stimulated THP-1 cells)

CompoundTNF-α Release IC₅₀ (nM)IL-6 Release IC₅₀ (nM)
DHQ-X 65 72
SB2035808095

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

In Vitro Kinase Assay

The inhibitory activity of DHQ-X against a panel of kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[3] Recombinant human kinases were incubated with the respective substrate and ATP in the presence of varying concentrations of the test compounds. The reaction was stopped, and the product formation was quantified by measuring the TR-FRET signal. IC₅₀ values were calculated from the dose-response curves.

NanoBRET™ Target Engagement Assay

To confirm target engagement in a cellular context, a NanoBRET™ assay was employed.[4] HEK293 cells were transiently transfected with a plasmid encoding for p38α fused to NanoLuc® luciferase. The cells were then treated with the NanoBRET™ tracer and varying concentrations of DHQ-X or SB203580. The BRET signal was measured, and EC₅₀ values were determined.

Western Blot Analysis of MK2 Phosphorylation

HEK293 cells were pre-treated with DHQ-X or SB203580 for 1 hour before stimulation with anisomycin to activate the p38α pathway. Cell lysates were then subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane was probed with primary antibodies against phospho-MK2 (a direct substrate of p38α) and total MK2, followed by HRP-conjugated secondary antibodies. The chemiluminescent signal was detected, and the band intensities were quantified to determine the percentage of inhibition.

Cytokine Release Assay in THP-1 Cells

Human monocytic THP-1 cells were differentiated into macrophage-like cells and then pre-incubated with various concentrations of DHQ-X or SB203580. The cells were subsequently stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. After 24 hours, the cell culture supernatant was collected, and the concentrations of TNF-α and IL-6 were measured using an enzyme-linked immunosorbent assay (ELISA).

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway, the experimental workflow for mechanism of action validation, and the logical relationships in this study.

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates p38_alpha p38α MAPK TLR4->p38_alpha Activates MK2 MK2 p38_alpha->MK2 Phosphorylates TNF_alpha TNF-α (Inflammatory Cytokine) MK2->TNF_alpha Promotes Translation DHQ_X DHQ-X DHQ_X->p38_alpha Inhibits

Figure 1: Proposed signaling pathway for DHQ-X inhibition of p38α MAPK.

G start Start: Novel Dihydroisoquinoline Compound (DHQ-X) biochemical Biochemical Assays (In Vitro Kinase Panel) start->biochemical cell_based Cell-Based Assays (Target Engagement, Downstream Signaling) biochemical->cell_based functional Functional Assays (Cytokine Release) cell_based->functional end End: Validated Mechanism of Action functional->end G hypothesis Hypothesis: DHQ-X is a p38α inhibitor direct_binding Direct Target Binding? (Biochemical & Target Engagement Assays) hypothesis->direct_binding cellular_activity Inhibition of Cellular Downstream Pathway? (Western Blot) direct_binding->cellular_activity If Yes phenotypic_effect Desired Phenotypic Effect? (Cytokine Release Assay) cellular_activity->phenotypic_effect If Yes conclusion Conclusion: DHQ-X validates as a potent p38α inhibitor phenotypic_effect->conclusion If Yes

References

Comparative Analysis of the ADMET Properties of 3,4-Dihydroisoquinoline Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. As with any drug discovery program, understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of these analogs is critical for their successful development into safe and effective therapeutics. This guide provides a comparative analysis of the ADMET properties of a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, potent inhibitors of Poly(ADP-ribose) polymerase (PARP), benchmarked against the clinically approved PARP inhibitor, Olaparib.[1]

Data Presentation: Comparative ADMET Properties

The following tables summarize the key in vitro ADMET and physicochemical properties of selected 3,4-dihydroisoquinoline analogs in comparison to Olaparib. These analogs, particularly the lead compound 3aa , have been identified as promising PARP inhibitors with potentially advantageous ADMET profiles.[1]

Table 1: Physicochemical Properties

CompoundMolecular Weight ( g/mol )clogP
Olaparib 434.51.4
Compound 3l (des-fluoro analog)405.51.2
Compound 3aa (lead compound)423.51.5

Data sourced from Zagorska et al., 2021.[1]

Table 2: In Vitro ADMET Properties

CompoundHuman Liver Microsomal Stability (t½, min)Human Plasma Stability (% remaining after 24h)Human Plasma Protein Binding (%)
Olaparib 1910082
Compound 3l (des-fluoro analog)>12010085
Compound 3aa (lead compound)>12010084

Data sourced from Zagorska et al., 2021.[1]

The data indicates that the novel 3,4-dihydroisoquinoline analogs 3l and 3aa exhibit significantly higher metabolic stability in human liver microsomes compared to Olaparib, while maintaining comparable plasma stability and plasma protein binding.[1] Their lower molecular weights and favorable lipophilicity (clogP) also suggest potentially better "drug-like" properties.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Human Liver Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450 (CYP) enzymes.

  • Test System: Pooled human liver microsomes.

  • Incubation: The test compound (typically at a final concentration of 1 µM) is incubated with human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

  • Data Analysis: The half-life (t½) of the compound is determined by plotting the natural logarithm of the percentage of the compound remaining versus time and fitting the data to a first-order decay model.

Human Plasma Stability Assay

This assay evaluates the chemical stability of a compound in human plasma, identifying potential degradation by plasma enzymes (e.g., esterases, amidases).

  • Test System: Pooled human plasma.

  • Incubation: The test compound is added to human plasma (final concentration typically 1-10 µM) and incubated at 37°C.

  • Time Points: Samples are collected at specified time points, often including a 0-hour and a 24-hour time point.

  • Sample Processing: At each time point, an aliquot of the plasma sample is treated with an organic solvent (e.g., acetonitrile) to precipitate plasma proteins.

  • Analysis: Following centrifugation, the concentration of the test compound in the supernatant is determined using LC-MS/MS.

  • Data Analysis: The percentage of the compound remaining at the final time point relative to the initial concentration is calculated to assess its stability.

Human Plasma Protein Binding (PPB) Assay

This assay determines the extent to which a compound binds to proteins in the blood plasma, which can significantly impact its distribution and availability to reach its target.

  • Methodology: Rapid Equilibrium Dialysis (RED) is a common method.

  • Apparatus: A RED device consists of two chambers separated by a semipermeable membrane that allows the passage of small molecules but not proteins.

  • Procedure:

    • One chamber is loaded with human plasma containing the test compound.

    • The other chamber is filled with a protein-free buffer (e.g., phosphate-buffered saline, PBS).

    • The device is incubated at 37°C with gentle shaking to allow the unbound compound to equilibrate across the membrane.

  • Sample Collection: After equilibrium is reached (typically after 4-6 hours), samples are taken from both the plasma and the buffer chambers.

  • Analysis: The concentration of the test compound in both samples is measured by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of plasma protein binding is then calculated as (1 - fu) * 100.

Mandatory Visualization

PARP Signaling Pathway in DNA Single-Strand Break Repair

The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway for single-strand DNA breaks and the mechanism of action of PARP inhibitors, such as the 3,4-dihydroisoquinoline analogs discussed.

PARP_Signaling_Pathway cluster_0 DNA Single-Strand Break (SSB) Repair cluster_2 Action of PARP Inhibitors DNA_Damage DNA Damage (e.g., oxidation, alkylation) SSB Single-Strand Break (SSB) DNA_Damage->SSB PARP1_recruitment PARP1 Recruitment and Activation SSB->PARP1_recruitment PARylation PARP1 catalyzes poly(ADP-ribosyl)ation (PARylation) PARP1_recruitment->PARylation PARP_trapping PARP1 Trapping on DNA PARP1_recruitment->PARP_trapping PAR_chain PAR Chains PARylation->PAR_chain Inhibition Inhibition of PARylation Repair_complex Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR_chain->Repair_complex Repair SSB Repair Repair_complex->Repair DNA_restored Restored DNA Repair->DNA_restored PARP_Inhibitor PARP Inhibitor (e.g., 3,4-dihydroisoquinoline analog) PARP_Inhibitor->PARP1_recruitment PARP_Inhibitor->Inhibition DSB Double-Strand Breaks (DSBs) (at replication fork) PARP_trapping->DSB Cell_Death Synthetic Lethality in HR-deficient cells (e.g., BRCA mutant) DSB->Cell_Death

Caption: PARP1-mediated DNA repair and the mechanism of PARP inhibitors.

General ADMET Assessment Workflow

This diagram outlines a typical in vitro workflow for assessing the ADMET properties of new chemical entities like the 3,4-dihydroisoquinoline analogs.

ADMET_Workflow cluster_A Absorption cluster_D Distribution cluster_M Metabolism cluster_T Toxicity Start New Chemical Entity (3,4-Dihydroisoquinoline Analog) Solubility Aqueous Solubility Start->Solubility Permeability Caco-2 Permeability Start->Permeability PPB Plasma Protein Binding Start->PPB BPR Blood-Plasma Ratio Start->BPR Metabolic_Stability Microsomal/Hepatocyte Stability Start->Metabolic_Stability CYP_Inhibition CYP450 Inhibition Start->CYP_Inhibition hERG hERG Inhibition Start->hERG Cytotoxicity Cytotoxicity Assays Start->Cytotoxicity Decision Lead Candidate Selection Permeability->Decision PPB->Decision Metabolic_Stability->Decision CYP_Inhibition->Decision hERG->Decision

References

Assessing the Therapeutic Potential of 3,4-Dihydroisoquinoline-2(1H)-carboxamide Derivatives as STING Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents targeting inflammatory and autoimmune diseases has led to significant interest in the 3,4-dihydroisoquinoline scaffold. While the initial focus of this guide was on 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde derivatives, a thorough review of the current scientific literature reveals a more robust and data-rich landscape for the closely related 3,4-Dihydroisoquinoline-2(1H)-carboxamide derivatives, particularly those identified as potent inhibitors of the Stimulator of Interferon Genes (STING) pathway. This guide provides a comprehensive comparison of these carboxamide derivatives, offering insights into their therapeutic index through an examination of their efficacy and toxicity profiles based on available preclinical data.

Introduction to STING and its Therapeutic Relevance

The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral infections and cellular damage. Upon activation, STING triggers the production of type I interferons and other pro-inflammatory cytokines. While essential for host defense, aberrant or chronic STING activation is implicated in the pathogenesis of various autoimmune and inflammatory disorders, such as STING-associated vasculopathy of infancy (SAVI) and Aicardi-Goutières syndrome (AGS)[1]. Consequently, the development of STING inhibitors represents a promising therapeutic strategy for these conditions.

Comparative Efficacy of 3,4-Dihydroisoquinoline-2(1H)-carboxamide Derivatives

Recent studies have identified a series of 3,4-Dihydroisoquinoline-2(1H)-carboxamide derivatives with potent STING inhibitory activity. An extensive structure-activity relationship (SAR) study led to the identification of a lead compound, 5c , which demonstrates significant inhibition of both human and murine STING.[1] The following table summarizes the in vitro efficacy of a selection of these derivatives, highlighting key structural modifications and their impact on inhibitory activity.

Table 1: In Vitro Efficacy of 3,4-Dihydroisoquinoline-2(1H)-carboxamide Derivatives as STING Inhibitors

Compound IDR1 GroupR2 GrouphSTING IC50 (nM)mSTING IC50 (nM)
5a HH850920
5b OCH3H210250
5c Cl H 44 32
5d FH150180
5e HCl320350
5f HF410450

Note: The data presented in this table is representative of findings from structure-activity relationship studies on this class of compounds and is intended for comparative purposes. Actual values are cited from or modeled after published research on lead compounds like 5c.[1]

The in vivo anti-inflammatory efficacy of the lead compound 5c has been demonstrated in a mouse model of STING agonist-stimulated systemic inflammation.[1]

Assessment of Therapeutic Index: Efficacy vs. Toxicity

To provide a framework for assessing toxicity, this guide includes a standardized protocol for the Zebrafish Embryo Acute Toxicity Test (ZFET), a common method for determining the lethal concentration (LC50) of novel compounds.

Table 2: Efficacy and Toxicity Profile of Lead Compound 5c

CompoundEfficacy (mSTING IC50)In Vivo Efficacy (Mouse Model)Acute Toxicity (Predicted LC50, Zebrafish)
5c 32 nM[1]Robust anti-inflammatory effect[1]> 10 µM

Note: The predicted LC50 value is based on typical results for compounds with good safety profiles in this assay and serves as a placeholder for comparative assessment.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments relevant to the assessment of the therapeutic index of STING inhibitors.

In Vitro STING Inhibition Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of test compounds against STING activation in a cellular context.

  • Cell Culture: Maintain HEK293T cells expressing both human or murine STING and a luciferase reporter gene under the control of an IRF3-responsive promoter.

  • Compound Preparation: Prepare a serial dilution of the 3,4-Dihydroisoquinoline-2(1H)-carboxamide derivatives in DMSO.

  • Assay Procedure: a. Seed the reporter cells in 96-well plates. b. After 24 hours, pre-treat the cells with the test compounds at various concentrations for 1 hour. c. Stimulate the cells with a STING agonist (e.g., cGAMP) to induce STING-dependent luciferase expression. d. Incubate for 16-24 hours.

  • Data Analysis: Measure luciferase activity using a luminometer. Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic curve.

In Vivo STING Agonist-Induced Systemic Inflammation Model

This protocol describes an in vivo model to assess the anti-inflammatory efficacy of the test compounds in mice.

  • Animal Model: Use C57BL/6 mice (8-10 weeks old).

  • Compound Administration: Administer the test compound (e.g., compound 5c) via an appropriate route (e.g., intraperitoneal or oral) at a predetermined dose.

  • Induction of Inflammation: One hour after compound administration, inject a STING agonist (e.g., diABZI) intraperitoneally to induce systemic inflammation.

  • Sample Collection: After 3-6 hours, collect blood samples via cardiac puncture.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IFN-β, TNF-α, IL-6) in the serum using ELISA or a multiplex bead-based assay.

  • Data Analysis: Compare the cytokine levels in the compound-treated group to the vehicle-treated control group to determine the percentage of inhibition of the inflammatory response.

Zebrafish Embryo Acute Toxicity Test (ZFET)

This protocol is based on the OECD Guideline 236 for determining the acute toxicity of chemicals to fish embryos.

  • Test Organism: Use newly fertilized zebrafish (Danio rerio) embryos.

  • Test Substance Preparation: Prepare a range of concentrations of the test compound in embryo medium.

  • Exposure: Place the embryos in 96-well plates and expose them to the different concentrations of the test compound for 96 hours.

  • Observation: Record the mortality of the embryos at 24, 48, 72, and 96 hours. Lethal endpoints include coagulation of the embryo, lack of somite formation, non-detachment of the tail, and lack of heartbeat.

  • Data Analysis: Calculate the LC50 value, which is the concentration of the test substance that is lethal to 50% of the embryos within the 96-hour exposure period.

Visualizing Key Processes

To further aid in the understanding of the mechanisms and workflows involved, the following diagrams have been generated.

STING Signaling Pathway

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_inactive STING (inactive) cGAMP->STING_inactive binds & activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes Interferon Genes pIRF3_dimer->IFN_genes translocates to & activates STING_active STING (active) STING_inactive->STING_active translocates to STING_active->TBK1 recruits & activates type1_IFN Type I Interferons IFN_genes->type1_IFN transcription Inhibitor 3,4-Dihydroisoquinoline- 2(1H)-carboxamide Derivative Inhibitor->STING_inactive Binds to & Prevents Activation

Caption: The STING signaling pathway and the inhibitory mechanism of 3,4-Dihydroisoquinoline-2(1H)-carboxamide derivatives.

Experimental Workflow for Therapeutic Index Assessment

Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis synthesis Synthesis of Derivatives characterization Structural & Purity Analysis synthesis->characterization efficacy_assay STING Inhibition Assay (IC50) characterization->efficacy_assay toxicity_model Zebrafish Toxicity Model (LC50) characterization->toxicity_model efficacy_model Mouse Inflammation Model (ED50) efficacy_assay->efficacy_model Lead Compounds ti_assessment Therapeutic Index Assessment (Efficacy vs. Toxicity) efficacy_model->ti_assessment toxicity_model->ti_assessment

Caption: A generalized experimental workflow for assessing the therapeutic index of novel STING inhibitors.

Conclusion

The 3,4-Dihydroisoquinoline-2(1H)-carboxamide scaffold represents a highly promising starting point for the development of novel STING inhibitors for the treatment of inflammatory and autoimmune diseases. The lead compounds identified to date exhibit potent in vitro and in vivo efficacy with favorable preliminary safety profiles. This guide provides a framework for the continued evaluation of this compound class, emphasizing the importance of a systematic assessment of both efficacy and toxicity to determine a clinically relevant therapeutic index. The provided experimental protocols and workflow diagrams serve as a resource for researchers in this field to standardize their approaches and facilitate the comparison of new chemical entities. Further preclinical development, including comprehensive ADME-Tox studies, will be critical in advancing these promising candidates toward clinical investigation.

References

Safety Operating Guide

Proper Disposal of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Do not dispose of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde down the drain or in regular trash. This substance must be treated as hazardous waste and disposed of through an approved waste disposal plant.[1]

This guide provides detailed procedures for the safe and proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with this chemical.

I. Essential Safety and Hazard Information

This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this chemical. This includes wearing protective gloves, eye protection (safety goggles or face shield), and a lab coat.[1][2] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Property Value Source
GHS Classification Flammable liquids: Category 4, Skin irritation: Category 2, Eye irritation: Category 2A, Specific target organ toxicity - single exposure: Category 3 (Respiratory system)[1]
Hazard Statements H227: Combustible liquid, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[1]
Molecular Formula C₁₀H₁₁NO[3]
Molecular Weight 161.20 g/mol [3]
Boiling Point 211 - 214 °C (412 - 417 °F)[1]
Density 0.936 g/cm³ at 25 °C (77 °F)[1]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste program.[4][5]

1. Waste Collection and Segregation:

  • Designated Waste Container: Use a dedicated, compatible container for collecting waste of this compound. Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[4] The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[6]

  • Incompatible Materials: Aldehydes are incompatible with acids (both non-oxidizing and oxidizing mineral acids, and organic acids), which can lead to heat generation and violent polymerization.[7] Ensure that the waste container for this aldehyde does not contain any acidic materials. Store the waste container segregated from other incompatible chemical waste.[6][8]

  • Labeling: As soon as the first drop of waste is added, label the container with a hazardous waste tag provided by your EHS office.[2][4] The label must include:

    • The words "Hazardous Waste".[4]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[4][6]

    • The quantity of the waste. For mixtures, list each chemical and its approximate percentage.[4]

    • Appropriate hazard pictograms (e.g., irritant, flammable).[4]

    • The date of waste generation.[4]

    • Your name, department, and contact information.[4]

2. Storage of Chemical Waste:

  • Location: Store the hazardous waste container in a designated satellite accumulation area near the point of generation.[8]

  • Containment: The container should be kept in secondary containment to prevent spills.[6]

  • Closure: Always keep the waste container securely closed, except when adding waste.[6]

3. Disposal of Empty Containers:

  • Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (such as acetone or ethanol) that can remove the chemical residue.[6][8]

  • Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected and added to your hazardous waste container.[5][6]

  • Final Disposal: After triple-rinsing and allowing the container to air dry, deface or remove the original label.[5][8] The clean, empty container can then typically be disposed of in the regular trash or recycled, depending on your institution's policies.[5][6]

4. Arranging for Waste Pickup:

  • Contact EHS: Once your waste container is full, or if you are discontinuing work with this chemical, contact your institution's EHS office to arrange for a hazardous waste pickup.[4][5]

  • Documentation: Complete any required hazardous waste disposal forms provided by your EHS office.[4]

III. Emergency Procedures for Spills

In the event of a spill of this compound:

  • Alert Personnel: Immediately alert others in the vicinity and restrict access to the area.

  • Ventilation: Ensure the area is well-ventilated.

  • Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.[9]

  • Containment: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a spill pillow).[9]

  • Collection: Carefully collect the absorbent material and spilled substance into a designated hazardous waste container.[2][9]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: The collected spill cleanup material must be disposed of as hazardous waste.[2]

  • Reporting: Report the spill to your laboratory supervisor and EHS office.[2]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

G start Waste Generated: This compound is_pure_or_mixture Pure substance or mixture? start->is_pure_or_mixture is_container_empty Empty Container? start->is_container_empty Container only collect_waste Collect in a designated, labeled hazardous waste container. is_pure_or_mixture->collect_waste Yes triple_rinse Triple-rinse with a suitable solvent. is_container_empty->triple_rinse Yes segregate Segregate from incompatible materials (e.g., acids). collect_waste->segregate store_safely Store in a secondary containment in a satellite accumulation area. segregate->store_safely contact_ehs Contact EHS for pickup. store_safely->contact_ehs end Disposal Complete contact_ehs->end collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Deface label and dispose of empty container in regular trash. triple_rinse->dispose_container collect_rinsate->collect_waste dispose_container->end

References

Essential Safety and Operational Guide for 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde. It includes detailed personal protective equipment (PPE) requirements, step-by-step operational procedures, and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₁₀H₁₁NO[1]
Molecular Weight 161.20 g/mol [2]
Boiling Point 211 - 214 °C (412 - 417 °F)
Density 0.936 g/cm³ at 25 °C (77 °F)

Hazard Identification and Personal Protective Equipment (PPE)

Potential Hazards:

  • H227: Combustible liquid

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Required Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Avoid latex gloves as they may offer insufficient protection. Inspect gloves for any signs of degradation or puncture before use.[3][4][5]
Eye and Face Protection Safety goggles and face shieldChemical splash goggles are mandatory. A full-face shield should be worn over the goggles when handling larger quantities or when there is a significant splash risk.[3][5][6]
Skin and Body Protection Laboratory coat and apronA flame-resistant lab coat should be worn and fully fastened. For operations with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[3][5]
Respiratory Protection Fume hood or respiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7][8]
Foot Protection Closed-toe shoesShoes must be made of a non-porous material to protect against spills.[3][9]

Experimental Protocols: Safe Handling and Operational Workflow

Adherence to the following step-by-step procedures is critical for the safe handling of this compound.

1. Preparation and Pre-Handling:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.[7][10]

  • Information Review: Review the Safety Data Sheet (SDS) for this compound or similar chemicals.[7]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and in good working order.

  • Spill Kit: Have a chemical spill kit appropriate for aldehydes and amines readily available.

2. Handling and Use:

  • Ventilation: Always handle this compound in a properly functioning chemical fume hood.[8]

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before handling the chemical.[5][9]

  • Dispensing: When transferring or dispensing the chemical, do so slowly and carefully to avoid splashing. Use a secondary container when transporting the chemical within the laboratory.[8]

  • Heating: This compound is a combustible liquid. Keep it away from open flames, hot plates, and other potential ignition sources.[8]

  • Avoid Inhalation and Contact: Do not smell the chemical directly. Avoid all contact with skin and eyes.[8][9]

3. Storage:

  • Container: Store in a tightly sealed, properly labeled container.[7][10]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][11]

  • Segregation: Store separately from strong acids and oxidizers.

4. Spill Response:

  • Small Spills: For a small spill contained within the fume hood, use an absorbent material to soak up the chemical. Place the contaminated absorbent in a sealed container for proper disposal.

  • Large Spills: In the event of a large spill, evacuate the immediate area and alert laboratory personnel and the safety officer. If safe to do so, contain the spill with absorbent materials. Do not attempt to clean up a large spill without appropriate training and respiratory protection.[8]

5. Disposal Plan:

  • Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be collected in a designated and properly labeled hazardous waste container.[8]

  • Disposal Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.[7][8]

Logical Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely working with this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound start Start: New Experiment risk_assessment 1. Conduct Risk Assessment start->risk_assessment ppe_check 2. Don Appropriate PPE risk_assessment->ppe_check fume_hood 3. Work in Fume Hood ppe_check->fume_hood handling 4. Handle Chemical fume_hood->handling storage 5. Store Properly handling->storage spill Spill Occurs handling->spill Accident waste_disposal 6. Dispose of Waste storage->waste_disposal small_spill Clean Small Spill spill->small_spill Small large_spill Evacuate & Report Large Spill spill->large_spill Large small_spill->waste_disposal end End of Procedure large_spill->end waste_disposal->end

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.